Technical Documentation Center

(S)-tert-Butyl morpholine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-tert-Butyl morpholine-3-carboxylate
  • CAS: 1353085-67-2

Core Science & Biosynthesis

Foundational

(S)-tert-Butyl morpholine-3-carboxylate CAS 782453-33-2 properties

Executive Summary (S)-tert-Butyl morpholine-3-carboxylate (CAS 782453-33-2) represents a high-value chiral building block in modern medicinal chemistry. Distinguished by its constrained morpholine ring and bulky tert-but...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-tert-Butyl morpholine-3-carboxylate (CAS 782453-33-2) represents a high-value chiral building block in modern medicinal chemistry. Distinguished by its constrained morpholine ring and bulky tert-butyl ester, this scaffold serves as a robust "proline surrogate" and a privileged pharmacophore in the development of kinase inhibitors, GPCR ligands, and peptidomimetics.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic routes, and reactivity profile. It is designed to empower researchers to utilize this scaffold effectively in hit-to-lead optimization and large-scale synthesis.

Chemical Profile & Properties[1][2][3][4][5][6][7]

The core structure features a morpholine ring with a defined (S)-stereocenter at the 3-position, protected as a tert-butyl ester. This specific ester group provides steric bulk and orthogonality to base-labile protecting groups (e.g., Fmoc), making it ideal for multi-step synthesis.

Physicochemical Specifications
PropertySpecification
Chemical Name (S)-tert-Butyl morpholine-3-carboxylate
CAS Number 782453-33-2
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Chirality (S)-Enantiomer
Appearance Colorless to pale yellow viscous liquid (Free Base) / White solid (HCl/Oxalate salts)
Solubility Soluble in DCM, MeOH, EtOAc; sparingly soluble in water (Free Base)
pKa (Calculated) ~8.5 (Secondary Amine)
Storage 2–8°C, under inert atmosphere (Ar/N₂); Hygroscopic

Note on CAS Ambiguity: While CAS 782453-33-2 refers to the specific structure described, researchers often encounter the N-Boc protected precursor (S)-4-Boc-morpholine-3-carboxylic acid (CAS 783350-37-8) or the hydrochloride salt (CAS 1353006-44-6). Verify the salt form with your supplier, as the free base is prone to oxidation and carbamate formation upon air exposure.

Structural Analysis & Stereochemistry

The (S)-configuration at the C3 position is critical. The morpholine ring adopts a chair conformation, placing the bulky tert-butyl ester in an equatorial position to minimize 1,3-diaxial interactions.

  • Conformational Restriction: Unlike linear amino acids, the morpholine ring restricts the conformational space of the attached peptide or drug chain, often enhancing binding affinity to target proteins (entropy reduction).

  • Metabolic Stability: The ether oxygen in the morpholine ring lowers the basicity of the amine (compared to piperidine) and improves metabolic stability against oxidative metabolism.

Synthesis & Manufacturing

The industrial synthesis of (S)-tert-butyl morpholine-3-carboxylate typically proceeds from the chiral pool, utilizing L-Serine as the starting material to ensure optical purity.

Core Synthetic Pathway
  • Esterification: L-Serine is protected as the tert-butyl ester.

  • N-Alkylation: Reaction with chloroacetyl chloride or a similar bifunctional linker.

  • Cyclization: Base-mediated ring closure to form the morpholine core.

  • Reduction: Reduction of the intermediate lactam (if oxo-morpholine is formed) to the saturated morpholine.

Synthesis L_Serine L-Serine (Chiral Precursor) Ser_Ester L-Serine t-Butyl Ester L_Serine->Ser_Ester Isobutylene/H2SO4 or tBuOAc/HClO4 Intermediate N-Alkylated Intermediate Ser_Ester->Intermediate Chloroacetyl chloride Cyclized 5-Oxomorpholine Derivative Intermediate->Cyclized Base (NaOEt) Cyclization Final (S)-tert-Butyl morpholine-3-carboxylate (CAS 782453-33-2) Cyclized->Final Reduction (BH3 or LiAlH4)

Figure 1: Retrosynthetic logic for the production of the morpholine-3-carboxylate scaffold from L-Serine.

Reactivity & Applications in Drug Discovery

The versatility of CAS 782453-33-2 lies in its orthogonal reactivity . The secondary amine is a nucleophile, while the tert-butyl ester is an acid-labile protecting group.

A. N-Functionalization (The "Handle")

The secondary nitrogen (N4) is the primary site for derivatization.

  • Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃) to introduce alkyl groups.

  • S_NAr Reactions: Displaces halides on heteroaromatic rings (e.g., chloropyrimidines) to generate kinase inhibitors.

  • Peptide Coupling: Couples with carboxylic acids (using HATU/EDC) to form amide bonds.

B. Carboxylate Manipulation (The "Payload")

The tert-butyl ester is robust against basic hydrolysis (LiOH/NaOH) due to steric hindrance, allowing saponification of other esters in the molecule without affecting the C3 position.

  • Deprotection: Cleaved quantitatively by TFA (Trifluoroacetic acid) or HCl/Dioxane to yield the free carboxylic acid.

  • Transesterification: Difficult due to sterics; typically requires acid cleavage followed by re-esterification.

Experimental Workflow: N-Arylation Protocol

A standard procedure for coupling this scaffold to an aryl halide.

  • Reagents: 1.0 eq Aryl Halide, 1.1 eq (S)-tert-Butyl morpholine-3-carboxylate, 2.0 eq DIPEA (Base), DMSO or DMF (Solvent).

  • Condition: Heat at 80–100°C for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc. The tert-butyl ester usually survives these conditions intact.

  • Validation: Monitor by LC-MS for the disappearance of the aryl halide.

Reactivity Core (S)-tert-Butyl morpholine-3-carboxylate N_Arylation N-Arylation (SnAr / Buchwald) Core->N_Arylation Ar-X, Base Amide_Coup Amide Coupling (R-COOH + HATU) Core->Amide_Coup R-COOH Acid_Deprot Acid Deprotection (TFA / HCl) Core->Acid_Deprot H+ Kinase_Inhib Kinase Inhibitor Scaffold N_Arylation->Kinase_Inhib Peptidomimetic Peptidomimetic Intermediate Amide_Coup->Peptidomimetic Free_Acid (S)-Morpholine-3- carboxylic acid Acid_Deprot->Free_Acid

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups of the scaffold.

Handling & Safety

  • Stability: The free base is an amine and can absorb CO₂ from the air to form carbamates. Store under nitrogen or argon.

  • Toxicity: While specific toxicology data for this intermediate is limited, morpholine derivatives can be skin/eye irritants. Handle with standard PPE (gloves, goggles, fume hood).

  • Incompatibility: Avoid strong oxidizing agents.[1] The tert-butyl ester is sensitive to strong Lewis acids.

References

  • Synthesis of Chiral Morpholines: Brown, G. R., et al. "Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers." J. Chem. Soc., Perkin Trans. 1, 1985.

  • Related N-Boc Derivative Properties: PubChem Compound Summary for CID 2760133, (S)-4-Boc-morpholine-3-carboxylic acid.

  • Morpholine in Drug Discovery: "Occurrence of Morpholine in Central Nervous System Drug Discovery." J. Med. Chem., 2021.

  • General Reactivity of tert-Butyl Esters: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.

(Note: Direct property data for proprietary intermediates like CAS 782453-33-2 is often derived from homologous series and supplier specifications. Always verify with a Certificate of Analysis.)

Sources

Exploratory

molecular weight and formula of (S)-tert-Butyl morpholine-3-carboxylate

An In-Depth Technical Guide to (S)-tert-Butyl Morpholine-3-carboxylate and Its Derivatives for Advanced Research A Senior Application Scientist's Field Guide The morpholine scaffold is a cornerstone in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-tert-Butyl Morpholine-3-carboxylate and Its Derivatives for Advanced Research

A Senior Application Scientist's Field Guide

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1][2][3] This guide provides an in-depth technical overview of (S)-tert-Butyl morpholine-3-carboxylate and its closely related, synthetically crucial derivatives, tailored for researchers, scientists, and professionals in drug development.

A critical point of clarification is the nomenclature. The term "(S)-tert-Butyl morpholine-3-carboxylate" can be ambiguous. It could refer to the tert-butyl ester of (S)-morpholine-3-carboxylic acid (with an unprotected amine) or, more commonly in a drug discovery context, to a morpholine ring where the nitrogen is protected, typically with a tert-butyloxycarbonyl (Boc) group. This guide will focus primarily on the N-Boc protected variant, (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid , a chiral building block of significant interest, and will also address its related structures to provide a comprehensive landscape.

Part 1: Core Molecular Attributes and Physicochemical Properties

The precise molecular formula and weight are fundamental for any chemical synthesis and characterization. Due to the aforementioned ambiguity, the properties of the most relevant compounds are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
(3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid C10H17NO5231.25212650-43-6 (racemic), 869681-70-9 (R-enantiomer)
(S)-tert-Butyl morpholine-3-carboxylateC9H17NO3187.24Not readily available
(S)-3-tert-ButylmorpholineC8H17NO143.231007112-64-2[4]
tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylateC10H19NO4217.26714971-28-5

This guide will focus on (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid as the primary subject.

Molecular Structure of (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid

Figure 1: Molecular Structure cluster_morpholine Morpholine Ring cluster_boc Boc Group cluster_cooh Carboxylic Acid N N C1 CH N->C1 C_boc C=O N->C_boc Bond C2 CH2 C1->C2 C_cooh C=O C1->C_cooh Bond O O C2->O C3 CH2 O->C3 C4 CH2 C3->C4 C4->N O_boc O C_boc->O_boc C_tert C(CH3)3 O_boc->C_tert OH_cooh OH C_cooh->OH_cooh Figure 2: Synthesis Workflow A L-Serine B L-Serine tert-butyl ester A->B Esterification C N-Chloroacetyl-L-serine tert-butyl ester B->C N-Chloroacetylation D (S)-5-Oxo-morpholine-3-carboxylic acid tert-butyl ester C->D Intramolecular Cyclization E (S)-tert-Butyl morpholine-3-carboxylate D->E Amide Reduction F (S)-tert-Butyl 4-(tert-butoxycarbonyl)morpholine-3-carboxylate E->F N-Boc Protection

Caption: General synthetic route to N-Boc-(S)-morpholine-3-carboxylate derivatives.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The morpholine moiety is considered a "privileged scaffold" because of its frequent appearance in bioactive compounds. [2]Its presence can enhance aqueous solubility and introduce a hydrogen bond acceptor (the oxygen atom), which can be crucial for target binding. The chiral center at the 3-position allows for stereospecific interactions with biological targets.

  • Scaffold for CNS-Active Agents: The physicochemical properties of the morpholine ring make it suitable for developing drugs targeting the central nervous system (CNS), where blood-brain barrier permeability is a major hurdle.

  • Enzyme Inhibitors: N-substituted morpholines are key components in various enzyme inhibitors. For instance, derivatives of these compounds are used as intermediates in the synthesis of kinase inhibitors. [5]* Peptide Mimetics: The rigid, chair-like conformation of the morpholine ring can be used to mimic peptide turns, making these compounds valuable in the design of peptidomimetics with enhanced stability and oral bioavailability.

Part 4: Analytical Characterization

The structural confirmation and purity assessment of (S)-tert-Butyl morpholine-3-carboxylate and its derivatives are typically achieved through a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of the atoms and the presence of key functional groups (e.g., the tert-butyl groups of the ester and Boc protector, and the protons of the morpholine ring).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric purity of the final compound, which is critical for its application in developing stereospecific drugs.

Characterization Workflow

Figure 3: Analytical Workflow A Synthesized Product B NMR (¹H, ¹³C) A->B Structural Elucidation C Mass Spectrometry A->C Molecular Weight Verification D Chiral HPLC A->D Enantiomeric Purity E Structure & Purity Confirmed B->E C->E D->E

Caption: Standard workflow for the analytical characterization of chiral morpholine derivatives.

Part 5: Safety and Handling

For (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid , the following hazards are generally identified:[6]

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). [6]* Precautionary Measures:

    • Use only in a well-ventilated area. [6] * Wear protective gloves, clothing, and eye/face protection. [6] * Avoid breathing dust. [6] * Store in a cool, well-ventilated area in a tightly closed container. [6] It is imperative to consult the specific Safety Data Sheet (SDS) for the particular compound being handled before commencing any experimental work.

References

  • ChemBK. (2024). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]

  • PubChem. (n.d.). (3S)-3-tert-Butylmorpholine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). Novel synthetic method of (S)-3-morpholinyl carboxylic acid (CN102617503A).
  • Monument Chemical. (n.d.). TBM-90 Safety Data Sheet. Available at: [Link]

  • PubChem. (n.d.). 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • E3S Web of Conferences. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

  • BuyersGuideChem. (n.d.). (R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. Available at: [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate. Available at: [Link]

  • HETEROCYCLES. (2017). Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-Nitrophenyl)malonates. Available at: [Link]

  • Organic Syntheses. (n.d.). t-BUTYL AZODIFORMATE. Available at: [Link]

Sources

Foundational

Technical Guide: Solubility Profile of (S)-tert-Butyl morpholine-3-carboxylate

This guide details the solubility profile, solvent compatibility, and handling protocols for (S)-tert-Butyl morpholine-3-carboxylate , a critical chiral building block in medicinal chemistry.[1] Compound Identity: IUPAC...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent compatibility, and handling protocols for (S)-tert-Butyl morpholine-3-carboxylate , a critical chiral building block in medicinal chemistry.[1]

Compound Identity:

  • IUPAC Name: tert-Butyl (3S)-morpholine-3-carboxylate[1]

  • CAS Registry: 782498-00-6 (Free Base), 106825-79-0 (Generic/Acid form related)[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 187.24 g/mol [1]

  • Physical State: Typically a colorless to pale yellow oil or low-melting solid (depending on purity and salt formation).

Physicochemical Basis of Solubility

To manipulate this compound effectively, one must understand the competition between its lipophilic and hydrophilic domains.

  • The Lipophilic Driver (tert-Butyl Ester): The bulky tert-butyl group significantly increases the molecule's logP compared to the parent amino acid.[1] This moiety disrupts crystal packing (lowering melting point) and enhances solubility in non-polar and chlorinated solvents.

  • The Hydrophilic/Basic Driver (Secondary Amine): The morpholine nitrogen (position 4) is a secondary amine (

    
    ). This creates a "pH-switchable" solubility profile.[1] In its neutral form, the molecule behaves like a lipophilic organic ester. Upon protonation (pH < 7), it becomes an ionic ammonium salt, inverting its solubility preference toward water and polar protic solvents.
    
Calculated Properties
PropertyValue (Approx.)Implication
LogP 0.8 – 1.2Good solubility in organic ethers and esters.[1]
H-Bond Donors 1 (NH)Capable of H-bonding; soluble in alcohols.[1]
H-Bond Acceptors 3 (N, O-ether, O-carbonyl)High affinity for chlorinated solvents (DCM).[1]
pKa (Conj. Acid) ~8.5Exists as a cation in acidic media (water soluble).

Empirical Solubility Data

The following data categorizes solvent compatibility for the neutral free base form of the compound.

Category A: High Solubility (Preferred Solvents)

These solvents are ideal for reaction media (e.g., amide coupling, reductive amination) and preparing stock solutions (>100 mg/mL).

  • Dichloromethane (DCM): Excellent. The primary choice for extraction and chromatography.

  • Ethyl Acetate (EtOAc): Excellent. Used extensively in workup procedures.

  • Tetrahydrofuran (THF): Excellent. Suitable for anhydrous reactions.

  • Methanol / Ethanol: Good. However, avoid protic solvents if using electrophiles sensitive to solvolysis (e.g., acid chlorides).

Category B: Moderate/Conditional Solubility
  • Toluene: Moderate to Good. Solubility increases significantly with temperature. Often used for azeotropic drying or large-scale manufacturing to replace DCM.[1]

  • Diethyl Ether / MTBE: Good. Useful for precipitation if the compound is converted to a hydrochloride salt (the salt will precipitate out).

Category C: Low Solubility (Anti-Solvents)
  • Hexanes / Heptane: Low to Moderate. The compound may "oil out" rather than crystallize. Useful as a co-solvent to induce precipitation during purification.

  • Water (Neutral pH): Low. The lipophilic tert-butyl ester dominates, making the neutral molecule sparingly soluble in water.[1]

Experimental Protocols

Protocol 1: The "pH-Switch" Purification (Acid/Base Extraction)

This is the most reliable method to purify (S)-tert-Butyl morpholine-3-carboxylate from non-basic impurities without chromatography.[1]

Principle: The morpholine nitrogen is protonated by cold acid, moving the compound into the aqueous phase. Impurities remain in the organic phase. Basification returns the compound to the organic phase.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Wash the organic layer with 0.5 M cold HCl (aq).

    • Observation: The product moves to the Aqueous Layer (Bottom).

    • Action: Keep the Aqueous layer. Discard the Organic layer (contains non-basic byproducts).

  • Basification: Cool the acidic aqueous layer to 0°C. Slowly add saturated NaHCO

    
      or 2M NaOH  until pH > 10.
    
    • Caution: Gas evolution (CO

      
      ) if using bicarbonate.
      
  • Re-Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined DCM layers over Na

    
    SO
    
    
    
    , filter, and concentrate.
    • Result: High-purity (S)-tert-Butyl morpholine-3-carboxylate as a free base oil.[1]

Protocol 2: Salt Formation for Storage

The free base oil is prone to oxidation or hydrolysis over time. Converting it to a solid salt (HCl or Oxalate) improves stability.

  • Dissolve the free base (1.0 equiv) in a minimum volume of dry Diethyl Ether or 1,4-Dioxane .

  • Dropwise add 4M HCl in Dioxane (1.1 equiv) at 0°C.

  • A white precipitate will form immediately.

  • Dilute with Hexane to maximize yield.

  • Filter the solid under nitrogen.

    • Note: The Hydrochloride salt is water-soluble but insoluble in Ether/Hexane.[1]

Visualization: Solubility Decision Tree

The following diagram illustrates the decision logic for solvent selection during synthesis and purification.

SolubilityWorkflow Start Start: (S)-tert-Butyl morpholine-3-carboxylate FormCheck Identify Form Start->FormCheck FreeBase Free Base (Neutral) FormCheck->FreeBase Secondary Amine Salt Salt (HCl/TFA) FormCheck->Salt Ammonium Cation SolventChoice Select Solvent based on Application FreeBase->SolventChoice SaltSolubility Solubility Profile: Water, MeOH, DMSO Salt->SaltSolubility Rxn Reaction Medium: DCM, THF, Toluene SolventChoice->Rxn Synthesis Workup Extraction/Workup: EtOAc (Organic Phase) SolventChoice->Workup Purification Precip Crystallization: Hexane/Heptane (Anti-solvent) SolventChoice->Precip Isolation SaltPrecip Precipitation: Ether, MTBE (Insoluble) SaltSolubility->SaltPrecip Purification

Caption: Decision tree for solvent selection based on the ionization state of the morpholine derivative.

Troubleshooting & Practical Insights

  • Issue: "Oiling Out" during crystallization.

    • Cause: The tert-butyl group prevents tight crystal packing, and trace impurities act as plasticizers.[1]

    • Solution: Do not force crystallization of the free base. Instead, convert to the Oxalate salt (often more crystalline than HCl) for characterization, or use the "pH-switch" extraction method to purify the oil.

  • Issue: Hydrolysis of the Ester.

    • Cause: Exposure to strong acids (e.g., TFA) or strong bases (e.g., LiOH) will cleave the tert-butyl ester.

    • Prevention:[1] Ensure workup acid washes are brief and cold (0°C). Avoid using TFA unless the goal is to remove the ester.

  • Handling:

    • Store the free base under an inert atmosphere (Argon/Nitrogen) at -20°C to prevent amine oxidation (N-oxide formation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1501894, (S)-Morpholine-3-carboxylic acid derivatives. Retrieved from [Link]

  • Google Patents.CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Organic Chemistry Portal. tert-Butyl Esters: Stability and Protection. Retrieved from [Link]

Sources

Foundational

(S)-tert-Butyl Morpholine-3-carboxylate: Strategic Sourcing &amp; Technical Application Guide

Topic: Technical Procurement & Application Guide: (S)-tert-Butyl Morpholine-3-carboxylate Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process R&D Scientists.[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Procurement & Application Guide: (S)-tert-Butyl Morpholine-3-carboxylate Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process R&D Scientists.[1]

Executive Summary & Chemical Identity

(S)-tert-Butyl morpholine-3-carboxylate is a specialized chiral building block used primarily in the synthesis of peptidomimetics and kinase inhibitors.[1] Structurally, it functions as a constrained amino acid surrogate—specifically a proline isostere—offering distinct conformational rigidity and solubility profiles compared to its carbocyclic analogs.[1]

Critical Disambiguation: Sourcing errors frequently occur due to nomenclature ambiguity.[1] This guide specifically addresses the C3-ester derivative with a free (or protonated) secondary amine, not the N-Boc protected acid.[1]

FeatureSpecification
Chemical Name (S)-tert-Butyl morpholine-3-carboxylate (typically supplied as HCl salt)
CAS Number 1269446-54-9 (Hydrochloride salt)
Molecular Formula C₉H₁₇NO₃[1] · HCl (Salt form)
Molecular Weight 187.24 g/mol (Free base) / 223.70 g/mol (HCl salt)
Stereochemistry (S)-Enantiomer (L-Morpholine-3-carboxylic acid derivative)
Key Functionality Acid-labile ester protection; nucleophilic secondary amine.[1]

Market Intelligence: Suppliers & Pricing Analysis

The market for (S)-tert-Butyl morpholine-3-carboxylate is characterized by low liquidity and high tier-pricing .[1] Unlike its N-Boc precursors, the free amine ester is unstable (prone to dimerization and hydrolysis) and is typically manufactured on-demand or stored as a hydrochloride salt.[1]

Tiered Supplier Landscape[1]
  • Tier 1 (Global Distributors): High reliability, immediate stock, premium pricing.[1] (e.g., Fisher Scientific, Sigma-Aldrich/Merck).[1]

  • Tier 2 (Specialized CROs): Moderate pricing, variable lead times (2-3 weeks).[1] (e.g., Apollo Scientific, Enamine, Combi-Blocks).[1]

  • Tier 3 (Bulk Manufacturers): Low unit cost, high MOQ (>100g), requires rigorous QC validation.[1]

Comparative Pricing Matrix (Q1 2025 Estimates)

Note: Prices are indicative of the Hydrochloride salt (CAS 1269446-54-9).[1]

SupplierSKU/GradePack SizePrice (USD/EUR)Lead Time
Carl Roth Research Grade (≥95%)100 mg~$450 (CHF 418)In Stock (EU)
Apollo Scientific Building Block1 g~$150 - $2002-3 Weeks
Enamine Screening Library250 mgInquire1-2 Weeks
Custom Synthesis Bulk (>10g)10 g~$800 - $1,2004-6 Weeks

Procurement Insight: The extreme price-per-gram disparity between 100mg and 10g suggests that small packs are priced for "screening convenience," while bulk orders trigger a fresh synthesis run, significantly lowering the unit cost. Recommendation: For SAR campaigns requiring >1g, contract a Tier 2 supplier for a custom batch rather than stacking small catalog orders.

Technical Deep Dive: Synthesis & Stability

Understanding the synthesis is crucial for troubleshooting impurity profiles.[1] The high cost stems from the difficulty of installing the tert-butyl ester before the morpholine ring closure or maintaining it during N-deprotection.[1]

Synthetic Pathway Analysis

The most robust route utilizes the "Chiral Pool" strategy starting from L-Serine.[1]

SynthesisPath Serine L-Serine (Chiral Pool) SerineEster L-Serine t-Butyl Ester (Intermediate A) Serine->SerineEster Isobutylene/H2SO4 (Esterification) Alkylation N-Alkylation (with Chloroacetyl chloride) SerineEster->Alkylation Cl-CH2-COCl Cyclization Base-Mediated Cyclization Alkylation->Cyclization NaH or tBuOK Reduction Amide Reduction (BH3 or LAH) Cyclization->Reduction Critical Step: Avoid Ester Cleavage Product (S)-tert-Butyl morpholine-3-carboxylate Reduction->Product HCl Workup

Figure 1: Synthesis workflow.[1][2][3] The reduction step (Red) is the yield-limiting bottleneck, as reducing the lactam without cleaving the labile tert-butyl ester requires precise chemoselectivity.

Stability & Handling Protocols
  • Hygroscopicity: The HCl salt is hygroscopic.[1] Storage in a desiccator at -20°C is mandatory.[1]

  • Free Base Instability: Do not store the free amine.[1] It rapidly absorbs atmospheric CO₂ to form carbamates and can self-condense (diketopiperazine formation) over time.[1] Always generate the free base in situ immediately prior to coupling.[1]

  • Acid Sensitivity: The tert-butyl ester is acid-labile.[1] Avoid strong acidic conditions (TFA, HCl/Dioxane) during downstream processing until deprotection is desired.[1]

Quality Control & Validation (E-E-A-T)

For drug development, relying on a supplier's Certificate of Analysis (CoA) is insufficient.[1] You must validate enantiomeric excess (ee%) and salt stoichiometry.[1]

Analytical Workflow

QC_Workflow Sample Incoming Sample (HCl Salt) HNMR 1H NMR (DMSO-d6) Check Stoichiometry Sample->HNMR ChiralLC Chiral HPLC/SFC Check Enantiomeric Excess Sample->ChiralLC Decision Pass Criteria: >95% Purity >98% ee HNMR->Decision ChiralLC->Decision Release Release for Synthesis Decision->Release Pass Reject Reject / Recrystallize Decision->Reject Fail

Figure 2: QC Decision Tree. NMR is critical to confirm the salt form (HCl vs TFA salt) which affects stoichiometric calculations in coupling reactions.

Recommended Chiral HPLC Method

Because the compound lacks a strong chromophore, ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is preferred over UV.[1] If UV is used, derivatization (e.g., with Fmoc-Cl) is recommended to enhance detection sensitivity and separation.[1]

  • Column: Chiralpak IC or IG (Immobilized Polysaccharide).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Target: Separation of (S)-enantiomer (Major) from (R)-enantiomer (Minor).

Application Context: Drug Design

This scaffold is a Proline Surrogate .[1]

  • Conformational Lock: The ether oxygen in the morpholine ring accepts hydrogen bonds, altering the solvation shell and metabolic stability compared to proline.[1]

  • Vector Positioning: The C3-carboxylate allows for precise vectoring of substituents in structure-based drug design (SBDD), particularly in protease inhibitors (e.g., DPP-4, HCV NS3).[1]

Experimental Tip: When coupling this amine to a carboxylic acid, use mild bases (DIPEA, NMM) and avoid high temperatures to prevent epimerization at the chiral C3 center.[1]

References

  • Carl Roth GmbH. Product Specification: tert-Butyl morpholine-3-carboxylate hydrochloride.[1][4] Retrieved from [1]

  • Apollo Scientific. Product Catalog: Morpholine Derivatives.[1] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 1007112-64-2 (Related Free Base). Retrieved from [1]

  • Google Patents. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.[1] Retrieved from

  • Beilstein Journals. Synthesis of Chiral Morpholines. Beilstein J. Org.[1] Chem. Retrieved from

Sources

Exploratory

Chiral Morpholine Building Blocks: A Strategic Guide for Medicinal Chemistry

Executive Summary This technical guide addresses the strategic application and synthesis of chiral morpholine building blocks in drug discovery. While the morpholine ring is a ubiquitous pharmacophore—present in antidepr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the strategic application and synthesis of chiral morpholine building blocks in drug discovery. While the morpholine ring is a ubiquitous pharmacophore—present in antidepressants (Reboxetine), antibiotics (Linezolid), and kinase inhibitors (Gefitinib)—its chiral derivatives offer a superior layer of control over physicochemical properties and target engagement. This guide moves beyond basic heterocyclic chemistry to explore how specific substitution patterns (C2 vs. C3) dictate spatial vectors, metabolic stability, and isoform selectivity, supported by self-validating synthetic protocols.

Part 1: The Morpholine Privilege in Medicinal Chemistry[1]

The morpholine ring is often termed a "privileged structure" due to its ability to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate without introducing toxicity.

Physicochemical Advantages[1]
  • Solubility Modulation: The ether oxygen reduces lipophilicity (lowering LogP) compared to piperidine analogs, enhancing aqueous solubility.

  • Basicity: With a pKa of approximately 8.3, the morpholine nitrogen is predominantly protonated at physiological pH, aiding solubility, yet remains less basic than piperidine (pKa ~11), facilitating membrane permeability.

  • Metabolic Stability: The electron-withdrawing effect of the oxygen atom deactivates the adjacent carbons toward oxidative metabolism (CYP450), acting as a "metabolic soft spot" blocker.

The Chirality Factor: Vector Control

Introducing chirality into the morpholine ring transforms it from a passive solubilizing group into an active structural vector.

  • C2-Substitution: Places a substituent adjacent to the ether oxygen. This is critical for kinase inhibitors where the oxygen binds to the hinge region; a C2-substituent can direct groups into the solvent front or hydrophobic back-pocket.

  • C3-Substitution: Places a substituent adjacent to the nitrogen.[1] This creates significant steric bulk around the amine, influencing its basicity and preventing N-dealkylation (a common metabolic clearance pathway).

Data Summary: Morpholine vs. Piperidine
PropertyMorpholinePiperidineMedicinal Chemistry Implication
LogP (Lipophilicity) Lower (~ -0.86)Higher (~ 0.84)Morpholine improves solubility.
pKa (Basicity) ~8.3~11.0Morpholine balances solubility/permeability.
H-Bonding Acceptor (Ether O)None (Ring C)Morpholine O acts as a key anchor (e.g., Kinase Hinge).
Metabolic Liability Low (O-deactivation)High (C-oxidation)Morpholine extends half-life.
Visualization: The Morpholine Strategic Vector

MorpholineStrategy Morpholine Morpholine Scaffold Solubility Lower LogP (Aqueous Sol.) Morpholine->Solubility Binding H-Bond Acceptor (Hinge Region) Morpholine->Binding Metabolism Metabolic Stability (Blocked Oxidative Sites) Morpholine->Metabolism Chirality Chiral Modification Morpholine->Chirality Optimization Success High-Value Lead Candidate Solubility->Success Binding->Success Metabolism->Success VectorControl 3D Vector Control (Selectivity) Chirality->VectorControl ConfLock Conformational Lock (Entropy Reduction) Chirality->ConfLock VectorControl->Success ConfLock->Success

Caption: Strategic impact of morpholine scaffold properties and chiral modification on drug candidate success.

Part 2: Strategic Substitution & Case Studies

The Kinase Inhibitor Paradigm (PI3K/mTOR)

In Phosphoinositide 3-kinase (PI3K) inhibitors, the morpholine oxygen forms a critical hydrogen bond with the backbone amide of Val851 in the ATP-binding pocket.[2]

  • Problem: Achiral morpholines can freely rotate, leading to entropic penalties upon binding.

  • Solution: (S)-3-Methylmorpholine . The methyl group locks the ring conformation (chair) to favor the presentation of the oxygen atom to the hinge region. This "pre-organization" improves potency and can induce selectivity between isoforms (e.g., PI3K

    
     vs PI3K
    
    
    
    ) by clashing with non-conserved residues in the binding pocket [1].
CNS Agents: Reboxetine

Reboxetine, a norepinephrine reuptake inhibitor, utilizes a (S,S)-2-substituted morpholine core. The chirality at the 2-position is essential for orienting the large phenoxybenzyl group into the correct hydrophobic pocket of the transporter protein. The (R,R)-enantiomer is significantly less potent, demonstrating the necessity of enantiopure building blocks [2].

Part 3: Synthetic Protocols (The Core Technical Guide)

High-purity chiral morpholines are difficult to synthesize due to racemization risks during cyclization. The following protocol describes the synthesis of (S)-3-Morpholinecarboxylic acid , a versatile building block that can be derivatized into 3-substituted analogs (hydroxymethyl, amides, alkyls).

Protocol A: Chiral Pool Synthesis from L-Serine

Rationale: This route utilizes the natural chirality of L-Serine, avoiding expensive asymmetric catalysts. It relies on a "self-validating" intramolecular cyclization where only the correct geometry allows ring closure.

Reagents:

  • L-Serine (Starting Material)

  • Chloroacetyl chloride (Acylating agent)[3]

  • Sodium ethoxide (Base for cyclization)

  • Sodium borohydride / BF3·Et2O (Reduction)

Step-by-Step Methodology:

  • Ester Protection:

    • Suspend L-Serine (10.0 g, 95 mmol) in methanol (100 mL).

    • Add SOCl2 (1.2 eq) dropwise at 0°C. Reflux for 4 hours.

    • Validation Point: TLC (n-butanol/acetic acid/water 4:1:1) should show disappearance of serine.

    • Concentrate to yield L-Serine methyl ester hydrochloride.

  • N-Acylation:

    • Dissolve the ester in DCM/Water (1:1) biphasic system with NaHCO3 (2.5 eq).

    • Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C. Stir for 2 hours.

    • Mechanism:[4][5][6] The biphasic system prevents hydrolysis of the acyl chloride while buffering the HCl byproduct.

  • Cyclization (The Critical Step):

    • Dissolve the N-chloroacetyl intermediate in dry DMF.

    • Add NaH (1.2 eq, 60% dispersion) at 0°C. Stir at RT for 16 hours.

    • Causality: The alkoxide formed at the serine hydroxyl attacks the chloro-carbon. This is an intramolecular SN2 reaction. Inversion does not occur at the chiral center (which is remote), preserving the (S)-configuration.

    • Product: (S)-5-oxomorpholine-3-carboxylic acid methyl ester.

  • Reduction to Morpholine:

    • Dissolve the lactam (5-oxomorpholine) in THF.

    • Add BH3·THF complex (3.0 eq) and reflux for 4 hours.

    • Quench with MeOH/HCl.

    • Validation: IR spectroscopy will show the disappearance of the amide carbonyl stretch (~1650 cm-1).

Protocol B: Modern SnAP Reagents (C-Substituted Morpholines)

For accessing 2-substituted or complex 3-substituted morpholines not easily derived from amino acids, the SnAP (Stannylamine Protocol) reagents are the modern standard [3].

  • Concept: Reaction of an amino-stannane reagent with an aldehyde generates an imine, which undergoes copper-catalyzed radical cyclization.

  • Advantage: Allows modular synthesis of morpholines with diverse substituents (aryl, heteroaryl, alkyl) at the C2 position directly from commercially available aldehydes.

Visualization: Synthesis Workflow (Serine Route)

SynthesisWorkflow Serine L-Serine (Chiral Pool) Acylation 1. Esterification 2. N-Acylation (Cl-Acetyl Chloride) Serine->Acylation Intermediate N-Chloroacetyl-L-Serine Ester Acylation->Intermediate Cyclization Base-Mediated Cyclization (NaH/DMF, SN2) Intermediate->Cyclization Critical Stereoretention Lactam (S)-5-Oxomorpholine-3-carboxylate Cyclization->Lactam Reduction Global Reduction (BH3·THF) Lactam->Reduction FinalProduct (S)-3-Morpholinecarboxylic Acid Deriv. (Building Block) Reduction->FinalProduct

Caption: Step-wise synthesis of (S)-3-morpholine derivatives from L-Serine, highlighting the critical cyclization step.

Part 4: Decision Matrix for Building Block Selection

When initiating a medicinal chemistry campaign, selecting the correct morpholine building block is crucial for SAR (Structure-Activity Relationship) efficiency.

Design GoalRecommended Building BlockSynthetic Source
Hinge Binding (Kinase) (S)-3-MethylmorpholineChiral Pool (Alanine) or Resolution
Solvent Front Targeting (S)-2-HydroxymethylmorpholineEpoxide Opening / SnAP Reagents
Metabolic Blocking 3,3-DimethylmorpholineSnAP Reagents / Amino Acid (AIB)
Vector Exploration 2-Aryl-morpholinesAsymmetric Hydrogenation [4]
Visualization: Selection Logic

DecisionTree Start SAR Objective? Binding Improve Potency/Selectivity Start->Binding ADME Improve Stability/Solubility Start->ADME Hinge Target Hinge Region? Binding->Hinge Vector Target Solvent Front? Binding->Vector Metab Block N-Dealkylation? ADME->Metab Res1 Use (S)-3-Methylmorpholine (Conformational Lock) Hinge->Res1 Res2 Use 2-Substituted Morpholine (Vector Extension) Vector->Res2 Res3 Use 3,3-Disubstituted Morpholine (Steric Shield) Metab->Res3

Caption: Decision tree for selecting chiral morpholine building blocks based on specific medicinal chemistry objectives.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. Journal of Medicinal Chemistry.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry.

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses.

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.

Sources

Foundational

pharmacological applications of morpholine-3-carboxylate derivatives

Pharmacological Applications of Morpholine-3-Carboxylate Derivatives: A Technical Guide Executive Summary Morpholine-3-carboxylate derivatives represent a specialized class of heterocyclic scaffolds in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Applications of Morpholine-3-Carboxylate Derivatives: A Technical Guide

Executive Summary

Morpholine-3-carboxylate derivatives represent a specialized class of heterocyclic scaffolds in medicinal chemistry, primarily utilized as conformationally constrained peptidomimetics . Structurally acting as a proline isostere (specifically a homoproline analogue), this scaffold offers a unique vector for drug design by restricting peptide backbone flexibility while enhancing metabolic stability and aqueous solubility.

This guide details the pharmacological utility of morpholine-3-carboxylate (M3C) derivatives, focusing on their role in nucleating


-turns, inhibiting serine proteases (Thrombin, DPP-4), and modulating NMDA receptors. It provides actionable synthetic protocols and mechanistic insights for researchers engaged in structure-based drug design (SBDD).

Structural Significance: The Proline Isostere

The morpholine-3-carboxylic acid core is chemically distinct from the ubiquitous morpholine ring found in drugs like Linezolid or Gefitinib. The addition of the carboxylate group at the C3 position creates a chiral center, making it a cyclic amino acid.

  • Conformational Restriction: Like proline, M3C restricts the

    
     (phi) torsion angle of the peptide backbone. However, the presence of the ether oxygen at position 4 (relative to the nitrogen) alters the ring puckering (chair conformation) and hydrogen-bonding potential compared to the pyrrolidine ring of proline.
    
  • Cis-Trans Isomerization: M3C derivatives exhibit a high propensity for the cis-amide bond conformation when incorporated into peptides. This feature is critical for nucleating Type VI

    
    -turns , a secondary structure often recognized by G-protein coupled receptors (GPCRs) and proteases.
    
  • Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism (unlike piperazine) and proteolysis, extending the half-life of peptide-based drugs.

Synthetic Accessibility & Stereochemistry

Accessing enantiopure morpholine-3-carboxylate is a prerequisite for its use in peptidomimetics. The standard industrial route often yields racemates, but stereoselective synthesis is required for pharmaceutical applications.

Core Synthesis Protocol: The Serine Route

A highly reliable protocol developed by Sladojevich et al. (2007) utilizes Serine as the chiral pool starting material.

Step-by-Step Methodology:

  • Starting Materials: L-Serine methyl ester hydrochloride, Dimethoxyacetaldehyde (60% wt in water).

  • Reductive Amination: React L-Serine methyl ester with dimethoxyacetaldehyde using

    
     in methanol to form the secondary amine.
    
  • Acid-Catalyzed Cyclization: Treat the intermediate with trifluoroacetic acid (TFA) or HCl. This induces intramolecular acetalization and elimination of methanol to form the unsaturated morpholine intermediate.

  • Hydrogenation: Catalytic hydrogenation (

    
    ) reduces the double bond, yielding the morpholine-3-carboxylate methyl ester.
    
  • Protection: Standard Fmoc-protection (Fmoc-OSu,

    
    ) yields Fmoc-morpholine-3-carboxylic acid , ready for Solid Phase Peptide Synthesis (SPPS).
    

Self-Validation Check:

  • Chirality Check: The optical rotation

    
     should be monitored. Racemization can occur during the cyclization step if conditions are too harsh; verify enantiomeric excess (ee) via Chiral HPLC.
    

SynthesisPath Start L-Serine Methyl Ester Step1 Reductive Amination (Dimethoxyacetaldehyde / NaBH3CN) Start->Step1 N-alkylation Step2 Acid Cyclization (TFA / HCl) Step1->Step2 Ring Closure Step3 Hydrogenation (H2, Pd/C) Step2->Step3 Reduction End Morpholine-3-Carboxylate (Enantiopure) Step3->End Yields Scaffold

Figure 1: Stereoselective synthesis pathway for Morpholine-3-Carboxylate from Serine.

Pharmacological Domains

Domain A: Peptidomimetics & -Turn Nucleation

The primary application of M3C is replacing proline in bioactive peptides to "lock" the bioactive conformation.

  • Mechanism: In the sequence Xaa-Mor-Yaa, the Morpholine-3-COOH (Mor) forces the backbone into a turn.

  • Data: NMR studies confirm that L-Mor favors a Type VI

    
    -turn (cis-amide), whereas D-Mor  induces different compact folding architectures distinct from D-Proline.[1]
    
  • Application: This is used to design inhibitors for protein-protein interactions (PPIs) where a turn motif is the recognition element (e.g., HIV-1 protease loops, integrin binding sites).

Domain B: Serine Protease Inhibitors (Thrombin & DPP-4)

Morpholine-3-carboxylate derivatives serve as P2 or P1' residues in protease inhibitors.

Case Study: Thrombin Inhibitors

  • Target: Thrombin (Serine protease involved in coagulation).

  • Design: Nilsson et al. (2003) utilized a 4-amino-morpholinone-3-carboxylate scaffold to mimic the D-Phe-Pro motif of the standard substrate (D-Phe-Pro-Arg).

  • Outcome: The morpholine scaffold provided a rigid core that positioned the arginine mimetic (P1) and the hydrophobic D-Phe mimetic (P3) into the active site pockets (S1 and S3).

  • Potency: Optimized derivatives achieved

    
     values in the low micromolar to nanomolar range (
    
    
    
    ).
ParameterProline-Based InhibitorMorpholine-3-Carboxylate InhibitorAdvantage
Conformation Rigid (Pyrrolidine)Rigid (Morpholine)Similar constraint
Solubility ModerateHighImproved Bioavailability
H-Bonding None (Ring C)Ether Oxygen (Pos 4)New interactions in S2 pocket
Metabolic Stability Susceptible to Prolyl oligopeptidaseResistantExtended Half-life
Domain C: NMDA Receptor Antagonists

Structurally related 6-substituted decahydroisoquinoline-3-carboxylic acids (which can be viewed as bicyclic morpholine analogues or homologues) act as competitive antagonists at the NMDA receptor glutamate binding site.

  • Mechanism: The carboxylic acid mimics the glutamate carboxylate, while the bicyclic amine mimics the amino group, held in a rigid orientation that fits the receptor pore but prevents activation.

  • Therapeutic Potential: Neuroprotection in stroke and traumatic brain injury (TBI).

Experimental Protocol: Solid-Phase Peptide Coupling

When using Fmoc-Morpholine-3-carboxylic acid in SPPS, steric hindrance at the secondary amine requires modified coupling protocols.

Protocol: Coupling Fmoc-Mor-OH to Resin-Bound Peptide

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    DMF,
    
    
    DCM.
  • Activation (Critical):

    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to higher reactivity.

    • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).

    • Stoichiometry: 3 eq Amino Acid : 2.9 eq HATU : 3 eq HOAt : 6 eq DIPEA.

  • Coupling: Shake for 2–4 hours (double the standard time). The secondary amine of the morpholine ring is less nucleophilic than a primary amine.

  • Validation: Perform a Chloranil test (for secondary amines) rather than a Kaiser test to verify coupling completion.

Visualization of Pharmacological Logic

The following diagram illustrates how the Morpholine-3-Carboxylate scaffold bridges the gap between linear peptides and metabolically stable drugs.

PharmaLogic cluster_properties ADME Advantages LinearPeptide Linear Peptide (Unstable, Flexible) Proline Proline Insertion (Constrained, Natural) LinearPeptide->Proline Constraint Morpholine Morpholine-3-Carboxylate (Isostere) Proline->Morpholine Bioisosteric Replacement Target1 Type VI Beta-Turn (GPCR Recognition) Morpholine->Target1 Nucleates Target2 Protease Inhibition (Thrombin, DPP-4) Morpholine->Target2 Stabilizes Solubility Increased Solubility (Ether Oxygen) Morpholine->Solubility Stability Proteolytic Resistance Morpholine->Stability

Figure 2: Pharmacological logic of Morpholine-3-Carboxylate deployment in drug design.

References

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). "Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid." Journal of Organic Chemistry, 72(11), 4254-4257.

  • Trabocchi, A., et al. (2008). "Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators." Chirality, 20(9), 1023-1029.

  • Nilsson, J. W., et al. (2003). "Synthesis and SAR of thrombin inhibitors incorporating a novel 4-amino-morpholinone scaffold: analysis of X-ray crystal structure of enzyme inhibitor complex." Journal of Medicinal Chemistry, 46(19), 3985-4001.

  • Wymann, M. P., & Borsari, C. (2023). "Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry, 249, 115038.

  • Ornstein, P. L., et al. (1993). "6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists." Journal of Medicinal Chemistry, 36(14), 2046-2057.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Peptide Mimetics Utilizing (S)-tert-Butyl Morpholine-3-carboxylate

Introduction: The Morpholine Scaffold in Peptidomimetic Design Peptidomimetics are a cornerstone of modern drug discovery, offering the potential to mimic the biological activity of peptides while overcoming their inhere...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold in Peptidomimetic Design

Peptidomimetics are a cornerstone of modern drug discovery, offering the potential to mimic the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] A key strategy in peptidomimetic design is the use of heterocyclic scaffolds to constrain the peptide backbone into a bioactive conformation. The morpholine scaffold, a six-membered heterocycle containing both nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry.[2][3] Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic properties, and provide a rigid framework for the precise orientation of pharmacophoric groups.[4]

(S)-tert-Butyl morpholine-3-carboxylate is a versatile chiral building block for the synthesis of novel peptide mimetics. The secondary amine of the morpholine ring allows for the introduction of various side chains via N-acylation, while the tert-butyl protected carboxylate at the 3-position serves as a handle for further elongation or modification of the peptide chain. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of peptide mimetics using (S)-tert-Butyl morpholine-3-carboxylate, detailing key synthetic transformations with underlying scientific principles and step-by-step protocols.

Core Building Block: (S)-tert-Butyl Morpholine-3-carboxylate

Before delving into the synthetic protocols, it is crucial to understand the properties of the starting material.

PropertyValueReference
Molecular FormulaC₉H₁₇NO₃
Molecular Weight187.24 g/mol
AppearanceColorless to pale yellow oil or low melting solid
Chirality(S)-configuration at C3
Key Functional GroupsSecondary amine (morpholine nitrogen), tert-butyl ester

The secondary amine is a moderately nucleophilic center, allowing for selective N-acylation under appropriate conditions. The tert-butyl ester is a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions but readily cleaved under acidic conditions, providing an orthogonal protection strategy essential in multi-step synthesis.[2]

Synthetic Workflow Overview

The general strategy for constructing peptide mimetics from (S)-tert-Butyl morpholine-3-carboxylate involves a two-stage process:

  • N-Acylation: Coupling of a protected amino acid or another carboxylic acid-containing moiety to the morpholine nitrogen.

  • C-Terminal Modification: Deprotection of the tert-butyl ester followed by coupling with an amine to extend the peptide chain.

This workflow can be adapted for both solution-phase and solid-phase synthesis.

G cluster_0 Solution-Phase Synthesis Start (S)-tert-Butyl morpholine-3-carboxylate N_Acylation N-Acylation (e.g., HATU, EDC/HOBt) Start->N_Acylation Protected Amino Acid Intermediate_1 N-Acylated Morpholine Intermediate N_Acylation->Intermediate_1 Deprotection tert-Butyl Ester Deprotection (TFA) Intermediate_1->Deprotection Intermediate_2 Free Carboxylic Acid Intermediate Deprotection->Intermediate_2 C_Coupling C-Terminal Coupling (Amide Bond Formation) Intermediate_2->C_Coupling Amine Final_Product Peptide Mimetic C_Coupling->Final_Product

Figure 1: General workflow for the solution-phase synthesis of peptide mimetics.

Part 1: N-Acylation of the Morpholine Scaffold

The crucial first step is the formation of an amide bond between the secondary amine of the morpholine ring and the carboxyl group of an incoming building block, typically a protected amino acid. Due to the somewhat reduced nucleophilicity of the secondary amine compared to a primary amine, efficient coupling reagents are required.

Protocol 1.1: HATU-Mediated N-Acylation

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that generates an active ester from a carboxylic acid, facilitating rapid amide bond formation with minimal racemization.[5][6]

Materials:

  • (S)-tert-Butyl morpholine-3-carboxylate (1.0 equiv)

  • N-protected amino acid (e.g., Boc-Ala-OH, Fmoc-Phe-OH) (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected amino acid (1.1 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (approximately 0.2 M concentration with respect to the amino acid).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution. An immediate color change is often observed.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add (S)-tert-Butyl morpholine-3-carboxylate (1.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated morpholine derivative.

Scientific Rationale: HATU, in the presence of a non-nucleophilic base like DIPEA, reacts with the carboxylic acid to form a highly reactive OAt-active ester.[5] This intermediate is then readily attacked by the morpholine nitrogen to form the thermodynamically stable amide bond. The use of DIPEA is crucial to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.

Protocol 1.2: EDC/HOBt-Mediated N-Acylation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[7]

Materials:

  • (S)-tert-Butyl morpholine-3-carboxylate (1.0 equiv)

  • N-protected amino acid (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.2 equiv), HOBt (1.2 equiv), and (S)-tert-Butyl morpholine-3-carboxylate (1.0 equiv) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • Workup and purification are performed as described in Protocol 1.1.

Scientific Rationale: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate.[7] HOBt intercepts this intermediate to form a more stable and less racemization-prone HOBt-ester, which is then aminolyzed by the morpholine. The urea byproduct from EDC is water-soluble, facilitating its removal during the aqueous workup.[8]

Coupling ReagentTypical ConditionsAdvantagesDisadvantages
HATU DMF, 0°C to RT, 2-4hHigh efficiency, fast reaction times, low racemizationHigher cost, requires inert atmosphere
EDC/HOBt DCM or DMF, 0°C to RT, 12-18hCost-effective, water-soluble byproductSlower reaction times, potential for side reactions

Part 2: C-Terminal Modification

Once the N-terminus of the morpholine scaffold is functionalized, the C-terminal tert-butyl ester can be deprotected to reveal the carboxylic acid, which can then be coupled to another amine-containing molecule.

Protocol 2.1: Deprotection of the tert-Butyl Ester

The tert-butyl group is efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2]

Materials:

  • N-acylated (S)-tert-Butyl morpholine-3-carboxylate derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (optional, for azeotropic removal of TFA)

Procedure:

  • Dissolve the N-acylated morpholine derivative in DCM (e.g., 0.1 M).

  • Add an equal volume of TFA to the solution (e.g., a 1:1 mixture of DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).

  • The resulting crude carboxylic acid (as the TFA salt) is typically used in the next step without further purification.

Scientific Rationale: The mechanism of acid-catalyzed Boc deprotection involves protonation of the ester's carbonyl oxygen by TFA, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and the free carboxylic acid.[2]

G cluster_1 C-Terminal Modification Start_C N-Acylated Morpholine (tert-Butyl Ester) Deprotection_C TFA/DCM Deprotection Start_C->Deprotection_C Intermediate_C Free Carboxylic Acid (TFA Salt) Deprotection_C->Intermediate_C Neutralization Neutralization (e.g., DIPEA) Intermediate_C->Neutralization Coupling_C Amide Coupling (e.g., HATU) Neutralization->Coupling_C Amine Final_Product_C Elongated Peptide Mimetic Coupling_C->Final_Product_C

Sources

Application

Application Notes and Protocols for (S)-tert-Butyl Morpholine-3-carboxylate in Drug Discovery

Introduction: The Strategic Value of the Morpholine Scaffold in Medicinal Chemistry The morpholine heterocycle is a cornerstone in modern drug discovery, recognized for its capacity to enhance the pharmacological and pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern drug discovery, recognized for its capacity to enhance the pharmacological and pharmacokinetic profiles of bioactive molecules.[1][2] Its inclusion in drug candidates is often a strategic decision to improve critical properties such as aqueous solubility, metabolic stability, and target engagement.[1][3] The morpholine ring, with its chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a secondary amine for further functionalization, offers a versatile platform for scaffold decoration in the pursuit of novel therapeutics.[3][4] This moiety is a key component in a wide array of approved drugs and clinical candidates, demonstrating efficacy across diverse therapeutic areas including oncology, virology, and central nervous system (CNS) disorders.[2][5][6]

(S)-tert-Butyl morpholine-3-carboxylate emerges as a particularly valuable chiral building block for medicinal chemists. The defined stereochemistry at the C3 position is crucial for establishing specific, high-affinity interactions with biological targets, a fundamental principle in rational drug design. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, allowing for selective modification of the morpholine nitrogen. This strategic orthogonality is paramount for the efficient synthesis of complex molecules. These application notes provide detailed protocols for the key synthetic transformations of (S)-tert-butyl morpholine-3-carboxylate, offering researchers a practical guide to leveraging this versatile scaffold in their drug discovery programs.

Key Synthetic Transformations and Protocols

The utility of (S)-tert-Butyl morpholine-3-carboxylate as a synthetic intermediate is primarily realized through three key transformations: N-acylation of the secondary amine, hydrolysis of the tert-butyl ester to the free carboxylic acid, and subsequent amide bond formation. The following protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and success.

Protocol 1: N-Acylation of (S)-tert-Butyl Morpholine-3-carboxylate

This protocol details the acylation of the secondary amine of the morpholine ring, a common strategy to introduce diverse substituents and explore structure-activity relationships (SAR).

Workflow Diagram: N-Acylation

N_Acylation start (S)-tert-Butyl morpholine-3-carboxylate reagents Acyl Chloride (R-COCl) or Anhydride Base (e.g., Et3N, DIPEA) DCM, 0 °C to RT start->reagents product N-Acylated Product reagents->product caption N-Acylation Workflow Ester_Hydrolysis start N-Acyl-(S)-tert-Butyl morpholine-3-carboxylate reagents Trifluoroacetic Acid (TFA) DCM 0 °C to RT start->reagents product N-Acyl-(S)-morpholine- 3-carboxylic acid reagents->product caption Ester Hydrolysis Workflow Amide_Coupling start N-Acyl-(S)-morpholine- 3-carboxylic acid reagents Amine (R'-NH2) EDC, HOBt DIPEA, DMF 0 °C to RT start->reagents product N-Acyl-(S)-morpholine- 3-carboxamide reagents->product caption Amide Coupling Workflow

Sources

Method

general procedure for deprotection of (S)-tert-Butyl morpholine-3-carboxylate

Application Note: Chemoselective Deprotection of (S)-tert-Butyl Morpholine-3-Carboxylate Abstract & Strategic Overview (S)-Morpholine-3-carboxylic acid is a critical chiral scaffold in the synthesis of peptidomimetics, e...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Deprotection of (S)-tert-Butyl Morpholine-3-Carboxylate

Abstract & Strategic Overview

(S)-Morpholine-3-carboxylic acid is a critical chiral scaffold in the synthesis of peptidomimetics, enzyme inhibitors, and NMDA receptor modulators. The precursor, (S)-tert-Butyl morpholine-3-carboxylate , utilizes a tert-butyl ester protecting group to mask the carboxylic acid during upstream functionalization (e.g., N-alkylation or acylation).

This guide details the deprotection of the tert-butyl ester to yield the free acid, typically isolated as the hydrochloride salt. Unlike methyl or ethyl esters, which require base-mediated hydrolysis (saponification) that can lead to racemization of


-chiral centers, tert-butyl esters are cleaved via acid-catalyzed fragmentation . This mechanism is highly advantageous for preserving the (S)-configuration at the C3 position.

Key Technical Considerations:

  • Mechanism: The reaction proceeds via an E1-like fragmentation, releasing isobutylene gas. It is driven by the stability of the tert-butyl cation intermediate.[1]

  • Salt Formation: The morpholine nitrogen is basic. The product will inevitably be isolated as a salt (e.g., HCl or TFA salt) unless specific neutralization steps (Dowex resin) are employed.

  • Racemization Risk: Low under acidic conditions, but temperature control is vital (< 40°C).

Chemical Mechanism & Pathway

The cleavage of the tert-butyl ester is not a traditional hydrolysis but an acid-catalyzed alkyl-oxygen cleavage.

  • Protonation: The carbonyl oxygen is protonated by the strong acid.

  • Cleavage: The bond between the tert-butyl group and the carboxylate oxygen breaks, releasing the stable tert-butyl carbocation and the free carboxylic acid.[1]

  • Elimination: The tert-butyl cation rapidly loses a proton to form isobutylene (gas) , driving the reaction to completion by removing the byproduct from the equilibrium.

Mechanism Start (S)-tBu-Morpholine-3-carboxylate Inter1 Protonated Intermediate Start->Inter1 + H+ (Acid) Transition Transition State [C-O Cleavage] Inter1->Transition Rate Limiting Products (S)-Morpholine-3-COOH + Isobutylene (gas) Transition->Products - tBu+

Figure 1: Mechanistic pathway of acid-catalyzed tert-butyl ester cleavage.

Experimental Protocols

Two protocols are provided: Method A (Standard HCl/Dioxane) for scalable isolation of the hydrochloride salt, and Method B (TFA/DCM) for small-scale discovery chemistry.

Method A: HCl-Mediated Deprotection (Preferred for Scale-Up)

Target Product: (S)-Morpholine-3-carboxylic acid hydrochloride

Reagents:

  • Substrate: (S)-tert-Butyl morpholine-3-carboxylate (1.0 equiv)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (10-20 equiv)

  • Solvent: 1,4-Dioxane (or MeOH if solubility is an issue)

  • Precipitant: Diethyl ether or MTBE

Procedure:

  • Dissolution: Charge the substrate into a round-bottom flask. Add minimal 1,4-dioxane to dissolve. If the substrate is an oil, no initial solvent is needed.

  • Acid Addition: Cool the vessel to 0°C in an ice bath. Dropwise add 4.0 M HCl in Dioxane (10 equiv).

    • Note: Gas evolution (isobutylene) will be observed.[1] Ensure proper venting.

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin or KMnO4) or LC-MS. The starting material ester spot should disappear.

  • Workup (Precipitation):

    • The product often precipitates directly as a white solid during the reaction.

    • If a suspension forms: Dilute with Diethyl Ether (Et2O) (approx. 2x reaction volume) to maximize precipitation.

    • If solution remains clear: Concentrate the mixture to ~20% volume under reduced pressure, then add Et2O.

  • Isolation: Filter the solid under vacuum / nitrogen blanket.

  • Washing: Wash the filter cake 3x with cold Et2O to remove residual HCl and dioxane.

  • Drying: Dry under high vacuum at 30°C for 12 hours. The product is hygroscopic; store in a desiccator.

Method B: TFA-Mediated Deprotection (Discovery Scale)

Target Product: (S)-Morpholine-3-carboxylic acid (TFA Salt)

Reagents:

  • Substrate: (S)-tert-Butyl morpholine-3-carboxylate

  • Acid: Trifluoroacetic Acid (TFA)[1][2][3]

  • Solvent: Dichloromethane (DCM)[2]

  • Scavenger: Triethylsilane (TES) or Water (Optional, 2.5% v/v)

Procedure:

  • Preparation: Dissolve substrate in DCM (concentration ~0.1 M).

  • Acidification: Add TFA to achieve a ratio of DCM:TFA (2:1 or 1:1) .

    • Expert Tip: Add 2% Triethylsilane (TES) if the molecule contains electron-rich aromatic rings (e.g., if N-benzyl protected) to scavenge tert-butyl cations and prevent alkylation side reactions.

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Workup (Azeotrope):

    • Concentrate the mixture in vacuo.

    • Crucial Step: Re-dissolve the residue in Toluene and evaporate again. Repeat 3x. This azeotropic distillation removes residual TFA, which can otherwise be cytotoxic in biological assays or interfere with subsequent couplings.

  • Precipitation: Triturate the resulting oil with cold Ether/Hexanes to obtain the TFA salt as a solid.

Process Workflow & Decision Matrix

The following diagram illustrates the operational flow and critical decision points during the process.

Workflow Start Start: (S)-tBu-Ester Choice Select Reagent System Start->Choice PathA Method A: 4M HCl/Dioxane Choice->PathA Scale-up / Stable Solid PathB Method B: TFA / DCM Choice->PathB Small scale / HPLC prep ReactA Stir RT, 4h (Isobutylene off-gassing) PathA->ReactA ReactB Stir RT, 2h (+ Scavengers if needed) PathB->ReactB WorkupA Precipitate with Et2O Filter Solid ReactA->WorkupA WorkupB Evaporate -> Toluene Azeotrope Remove excess TFA ReactB->WorkupB ProductA Product: HCl Salt (Crystalline, Stable) WorkupA->ProductA ProductB Product: TFA Salt (Hygroscopic, Oil/Gum) WorkupB->ProductB

Figure 2: Operational workflow for deprotection selection and execution.

Quality Control & Data Validation

Upon isolation, the product must be validated. The following parameters are standard for the Hydrochloride salt.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
1H NMR Confirm loss of t-Bu singlet (~1.45 ppm). Presence of morpholine CH2 protons (3.0–4.5 ppm).DMSO-d6 or D2O
Enantiomeric Purity > 98% eeChiral HPLC or Optical Rotation
Counter-ion Stoichiometric Chloride (~1:1)Elemental Analysis or AgNO3 titration
Water Content < 1.0% (unless hydrate)Karl Fischer

Analytical Insight (NMR): In D2O, the


-proton (H3) typically appears as a doublet of doublets around 4.0–4.2 ppm. The disappearance of the intense 9-proton singlet at 1.45 ppm is the primary indicator of conversion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reaction Acid concentration too low or water present inhibiting protonation.Add fresh 4M HCl in Dioxane. Ensure system is closed with a drying tube (CaCl2) to prevent atmospheric moisture ingress, though trace water is tolerated.
Gum/Oil Formation Product is hygroscopic or trapped solvent.Triturate (grind under solvent) with anhydrous Et2O or Pentane. Sonicate to induce crystallization.
Racemization Temperature too high (>50°C) or prolonged reaction time.Repeat reaction strictly at 20°C. Do not heat to accelerate.
t-Butyl Trans-alkylation t-Butyl cation attacking other nucleophilic sites (rare in simple morpholine).Use Method B with Triethylsilane (TES) or Thioanisole scavengers.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for t-butyl ester cleavage conditions).
  • Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." Journal of Peptide Research, 2001 , 58(4), 338–341. Link (Analogous procedure for Boc/tBu esters).

  • Palladino, P.; Stetsenko, D. A. "New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol."[4][5] Organic Letters, 2012 , 14(24), 6346–6349. Link (Alternative mild deprotection using HCl/HFIP).

  • Patent CN102617503A. "Novel synthetic method of (S)-3-morpholinyl carboxylic acid." (Describes the synthesis and HCl-mediated hydrolysis of the tert-butyl ester precursor). Link

  • Li, B.; et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[6] Journal of Organic Chemistry, 2006 , 71(24), 9045–9050.[6] Link (Alternative mild aqueous condition).

Sources

Application

using (S)-tert-Butyl morpholine-3-carboxylate as a chiral auxiliary

Application Note: (S)-tert-Butyl Morpholine-3-Carboxylate as a Chiral Scaffold & Proline Surrogate Part 1: Executive Summary & Core Directive (S)-tert-Butyl morpholine-3-carboxylate (CAS: 783350-37-8) is a high-value chi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-tert-Butyl Morpholine-3-Carboxylate as a Chiral Scaffold & Proline Surrogate

Part 1: Executive Summary & Core Directive

(S)-tert-Butyl morpholine-3-carboxylate (CAS: 783350-37-8) is a high-value chiral building block and peptidomimetic scaffold . While often colloquially categorized alongside chiral auxiliaries, it functions distinctively as a retained chiral template . Unlike traditional auxiliaries (e.g., Evans oxazolidinones) that are cleaved after inducing stereochemistry, this morpholine derivative is incorporated into the final target molecule to:

  • Restrict Conformation: Acting as a proline surrogate, it locks peptide backbones into specific geometries (e.g., Type VI

    
    -turns).
    
  • Direct Binding: In kinase inhibitors (e.g., BMS-599626), the morpholine oxygen and nitrogen atoms serve as critical hydrogen-bond acceptors in the ATP-binding pocket.

  • Enhance Metabolic Stability: The morpholine ring lowers lipophilicity (LogP) and improves metabolic resistance compared to carbocyclic analogs.

This guide provides validated protocols for its synthesis, functionalization, and application in drug discovery, ensuring preservation of enantiomeric purity (


).

Part 2: Scientific Foundation & Mechanism

The "Proline Surrogate" Mechanism

(S)-Morpholine-3-carboxylic acid is a structural analogue of L-Proline. However, the insertion of the oxygen atom at the 4-position (gamma-position relative to the carbonyl) alters the electronic and steric profile:

  • Electronic Effect: The ether oxygen withdraws electron density, reducing the pKa of the secondary amine compared to proline. This alters the cis/trans isomerization ratio of the preceding amide bond.

  • Conformational Lock: In peptides, the (S)-morpholine scaffold strongly favors the cis-amide rotamer , promoting the formation of compact Type VI

    
    -turns . This is critical for designing peptidomimetics that mimic turn regions of proteins (e.g., GPCR ligands).
    
Chiral Integrity

The C3 chiral center is derived from L-Serine . Maintaining this stereocenter during N-alkylation and peptide coupling is the primary challenge. The bulky tert-butyl ester provides steric shielding, minimizing racemization during base-mediated N-functionalization.

Part 3: Experimental Protocols

Protocol A: N-Functionalization (Reductive Amination)

Objective: To attach the morpholine scaffold to an aldehyde fragment without racemizing the C3 center.

Reagents:

  • (S)-tert-Butyl morpholine-3-carboxylate (1.0 equiv)

  • Aldehyde substrate (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, 0.1 equiv)

Step-by-Step:

  • Formation of Imine: Dissolve (S)-tert-Butyl morpholine-3-carboxylate and the aldehyde in anhydrous DCE (0.2 M concentration) under nitrogen. Add acetic acid. Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Monitor by TLC/LCMS. Formation of the imine intermediate is usually rapid.

  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 15 minutes.

    • Note: STAB is preferred over NaCNBH

      
       due to lower toxicity and better selectivity, preventing reduction of the aldehyde before imine formation.
      
  • Workup: Warm to RT and stir for 4-12 hours. Quench with saturated aqueous NaHCO

    
    . Extract with DCM (
    
    
    
    ). Dry organic layers over Na
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Peptide Coupling (Acid Chloride Method)

Objective: Coupling the bulky morpholine amine to a carboxylic acid. Standard HATU/EDC couplings can be sluggish due to the steric hindrance of the secondary amine adjacent to the bulky tert-butyl ester.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)

  • (S)-tert-Butyl morpholine-3-carboxylate (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • DCM (anhydrous)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM at 0°C. Add Ghosez’s reagent dropwise. Stir for 1 hour to generate the acid chloride in situ.

    • Why: Acid chlorides are more reactive than activated esters (OBt/OAt) and are necessary to overcome the steric hindrance of the morpholine nitrogen.

  • Coupling: Add a solution of (S)-tert-Butyl morpholine-3-carboxylate and DIPEA in DCM to the reaction mixture at 0°C.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Validation: Check LCMS for product mass. Racemization is negligible under these neutral/mildly basic conditions compared to strong base activation.

Protocol C: Deprotection of tert-Butyl Ester

Objective: Unmasking the carboxylic acid for subsequent coupling.

Reagents:

  • Trifluoroacetic acid (TFA)

  • DCM[1][2]

  • Triethylsilane (TES) (Scavenger)

Step-by-Step:

  • Dissolve the substrate in DCM (0.1 M).

  • Add TES (2.0 equiv) to scavenge tert-butyl cations.

  • Add TFA (volume ratio 1:1 with DCM) dropwise at 0°C.

  • Stir at RT for 2–4 hours.

  • Critical Step: Evaporate volatiles. Co-evaporate with toluene (

    
    ) to remove residual TFA, which can catalyze decomposition or interfere with the next coupling.
    

Part 4: Data & Visualization

Table 1: Comparative Properties of Proline vs. (S)-Morpholine-3-carboxylate
FeatureL-Proline(S)-Morpholine-3-carboxylateImpact on Drug Design
H-Bonding Acceptor (C=O only)Acceptor (C=O + Ether O)Additional binding vector in kinase pockets.
pKa (Amine) ~10.6~9.2Less basic; improved blood-brain barrier permeability.
LogP -2.5 (Zwitterion)Lower LipophilicityImproves solubility and metabolic stability.
Conformation Mix of cis/transFavors cis-amideInduces Type VI

-turns (compact folding).
Figure 1: Synthesis & Application Workflow

G cluster_0 Chiral Integrity Preserved Serine L-Serine (Chiral Pool) Inter N-Chloroacetyl Intermediate Serine->Inter 1. Esterification 2. Acylation Scaffold (S)-Morpholine-3-COOH (The Scaffold) Inter->Scaffold Cyclization (NaOEt) & Reduction Peptide Peptidomimetics (Beta-Turn Inducer) Scaffold->Peptide Peptide Coupling (Protocol B) Kinase Kinase Inhibitors (e.g., BMS-599626) Scaffold->Kinase N-Functionalization (Protocol A)

Caption: Synthesis pathway from L-Serine to high-value pharmaceutical targets, highlighting the preservation of the chiral center.

Part 5: References

  • Synthesis from Serine : Brown, G. R., et al. "Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers."[3] J. Chem. Soc., Perkin Trans. 1, 1985 , 2577. Link

  • Peptidomimetic Conformation : Trabocchi, A., et al. "Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators." Chirality, 2008 , 20(8), 898-904. Link

  • Application in BMS-599626 : Gavai, A. V., et al. "Discovery of BMS-599626, a highly potent and selective pan-HER kinase inhibitor." Bioorg. Med. Chem. Lett., 2009 , 19(17), 5036-5040. Link

  • Solid-Phase Synthesis : Mthembu, S. N., et al. "Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis."[4] J. Pept. Sci., 2024 , 30(2), e3538.[4] Link

  • Green Synthesis : Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." J. Am. Chem. Soc., 2024 , 146(43), 29847–29856.[5] Link

Sources

Method

Application Notes and Protocols: Reductive Amination Techniques Involving Morpholine-3-Carboxylates

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of N-Substituted Morpholine-3-Carboxylates in Medicinal Chemistry T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Substituted Morpholine-3-Carboxylates in Medicinal Chemistry

The morpholine scaffold is a cornerstone in modern drug discovery, prized for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which it imparts to lead compounds.[1][2] Specifically, the morpholine-3-carboxylate framework serves as a versatile chiral building block for synthesizing complex molecules with significant therapeutic potential.[3][4][5] N-functionalization of this heterocyclic system via reductive amination is a powerful and widely utilized strategy to generate libraries of novel compounds for screening and lead optimization. This reaction, also known as reductive alkylation, offers a highly efficient and controlled method for forming carbon-nitrogen bonds, converting a carbonyl group and an amine into a more complex amine through an imine or iminium ion intermediate.[6]

This guide provides an in-depth exploration of the chemical principles, detailed experimental protocols, and critical optimization parameters for the successful reductive amination of morpholine-3-carboxylates. The methodologies described herein are designed to be robust, reliable, and adaptable to a wide range of substrates, empowering researchers to accelerate their drug discovery programs.

Pillar 1: The Chemical Logic of Reductive Amination

Reductive amination is a sequential process that begins with the nucleophilic attack of the secondary amine of the morpholine-3-carboxylate on a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate. This is followed by dehydration to yield an iminium ion. The crux of the reaction's success lies in the subsequent in-situ reduction of this iminium ion by a mild and selective reducing agent to form the desired N-alkylated morpholine-3-carboxylate.[6]

The reaction is typically performed under neutral or weakly acidic conditions.[6] An acidic environment is often necessary to catalyze the dehydration of the hemiaminal to the iminium ion. However, excessively low pH can lead to the protonation of the starting amine, rendering it non-nucleophilic, or promote the unwanted reduction of the carbonyl starting material.[7]

The Critical Role of the Reducing Agent

The choice of reducing agent is paramount to the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[3] This chemoselectivity prevents the wasteful formation of alcohol byproducts and ensures high yields of the desired amine.

For this reason, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for a vast number of reductive amination reactions.[3][8][9][10] The three electron-withdrawing acetoxy groups on the boron atom attenuate the hydridic character of the B-H bond, making it a milder reducing agent than sodium borohydride (NaBH₄) or even sodium cyanoborohydride (NaBH₃CN).[3] This moderation in reactivity allows STAB to coexist with aldehydes and most ketones in the reaction mixture without significant reduction of the carbonyl group, while rapidly reducing the iminium ion as it is formed.[10] Furthermore, STAB is less toxic than its cyanoborohydride counterpart, which can release toxic hydrogen cyanide gas upon acidification.[3]

Visualizing the Reductive Amination Mechanism

The following diagram illustrates the stepwise mechanism of reductive amination using a morpholine-3-carboxylate and an aldehyde with sodium triacetoxyborohydride as the reducing agent.

ReductiveAminationMechanism Morpholine Morpholine-3-carboxylate (Secondary Amine) Hemiaminal Hemiaminal Intermediate Morpholine->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration Product N-Alkylated Morpholine-3-carboxylate Iminium->Product Reduction H_plus H⁺ (catalyst) H_plus->Hemiaminal STAB NaBH(OAc)₃ (Reducing Agent) STAB->Iminium

Sources

Application

Solid-Phase Synthesis Empowered by (S)-tert-Butyl Morpholine-3-carboxylate Scaffolds: A Guide to Library Generation

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and b...

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and beneficial interactions with biological targets.[1][2] Its incorporation into drug candidates can significantly enhance pharmacokinetic and pharmacodynamic profiles.[1][2] The strategic use of morpholine-based building blocks in solid-phase synthesis enables the rapid generation of diverse chemical libraries, a critical process in modern drug discovery for identifying novel lead compounds.[3][4] This guide provides a comprehensive overview and detailed protocols for the application of (S)-tert-Butyl morpholine-3-carboxylate as a versatile scaffold in solid-phase organic synthesis (SPOS).

(S)-tert-Butyl morpholine-3-carboxylate presents two key functional handles for diversification: a secondary amine within the morpholine ring and a protected carboxylic acid at the 3-position. This dual functionality allows for a divergent synthetic approach on a solid support, leading to a wide array of substituted morpholine derivatives.

Strategic Overview of Solid-Phase Synthesis

The solid-phase synthesis strategy using (S)-tert-Butyl morpholine-3-carboxylate is a multi-step process that begins with the immobilization of the scaffold onto a solid support. This is followed by a series of chemical transformations to build molecular complexity, and concludes with the cleavage of the final product from the resin. The key advantage of this approach is the ability to drive reactions to completion by using an excess of reagents, with purification simplified to mere filtration and washing of the resin-bound intermediate.

Experimental Workflow Diagram

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Diversification cluster_2 Phase 3: Cleavage Resin Select Resin (e.g., 2-Chlorotrityl chloride resin) Immobilization Immobilization (DIPEA, DCM) Resin->Immobilization Scaffold (S)-tert-Butyl morpholine-3-carboxylate Scaffold->Immobilization Resin_Bound_Scaffold Resin-Bound Scaffold Immobilization->Resin_Bound_Scaffold Deprotection t-Butyl Ester Deprotection (TFA/DCM) Resin_Bound_Scaffold->Deprotection Activated_Carboxylate Activated Carboxylate Deprotection->Activated_Carboxylate Amide_Coupling Amide Bond Formation (R1-NH2, Coupling Agents) Activated_Carboxylate->Amide_Coupling Diversified_Product_1 Library Member (Amide) Amide_Coupling->Diversified_Product_1 Cleavage Cleavage from Resin (e.g., TFA-based cocktail) Diversified_Product_1->Cleavage Final_Product Purified Final Product Cleavage->Final_Product

Caption: General workflow for solid-phase synthesis using the morpholine scaffold.

Phase 1: Immobilization of the Scaffold

The initial and critical step is the covalent attachment of the (S)-tert-Butyl morpholine-3-carboxylate scaffold to a suitable solid support. The choice of resin is paramount and is dictated by the desired cleavage conditions for the final product. For acid-labile cleavage, 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice as it allows for mild cleavage conditions that preserve many acid-sensitive functional groups.

The immobilization occurs via the secondary amine of the morpholine ring, which acts as a nucleophile, displacing the chloride from the trityl linker.

Protocol 1: Immobilization on 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Swell 2-Chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading) in anhydrous Dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

  • Scaffold Addition: In a separate flask, dissolve (S)-tert-Butyl morpholine-3-carboxylate (2 equivalents relative to resin loading) and Diisopropylethylamine (DIPEA, 4 equivalents) in anhydrous DCM (5 mL).

  • Coupling Reaction: Add the scaffold solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF, 3 x 10 mL), Methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

Phase 2: On-Resin Diversification

With the scaffold securely anchored to the solid support, the subsequent steps focus on building molecular diversity. This is primarily achieved by deprotecting the tert-butyl ester to reveal a free carboxylic acid, which can then be coupled with a variety of amines to generate a library of amides.

Protocol 2: Deprotection of the tert-Butyl Ester

  • Resin Swelling: Swell the resin-bound scaffold from Protocol 1 in DCM (10 mL) for 30 minutes.

  • Deprotection Cocktail: Prepare a solution of 20-50% Trifluoroacetic acid (TFA) in DCM. The concentration can be optimized to ensure complete deprotection without premature cleavage from the 2-CTC resin.

  • Deprotection Reaction: Treat the resin with the TFA/DCM solution (10 mL) and agitate at room temperature for 1-2 hours. Monitor the reaction for completeness.

  • Washing: Wash the resin thoroughly with DCM (5 x 10 mL) to remove excess TFA.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM (2 x 10 mL).

  • Final Washes: Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL) and proceed to the coupling step.

Protocol 3: Amide Bond Formation

  • Resin Swelling: Swell the deprotected and neutralized resin from Protocol 2 in anhydrous DMF (10 mL).

  • Activation Cocktail: In a separate vial, dissolve the desired primary or secondary amine (3 equivalents), a coupling agent such as HATU (3 equivalents), and a base like DIPEA (6 equivalents) in DMF (5 mL).

  • Coupling Reaction: Add the activation cocktail to the resin and agitate at room temperature for 2-4 hours. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test for primary amines.

  • Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry a small sample of the resin for analytical purposes (e.g., LC-MS analysis after a test cleavage).

Table 1: Common Reagents for Amide Bond Formation

Reagent TypeExamplesTypical EquivalentsNotes
Coupling AgentsHATU, HBTU, PyBOP, DIC3Promote the formation of an active ester for efficient coupling.
BaseDIPEA, N-Methylmorpholine6Neutralizes in situ acid formation and maintains basic conditions for coupling.
SolventsDMF, NMP, DCM-Must be anhydrous to prevent hydrolysis of activated species.

Phase 3: Cleavage from the Solid Support

The final step in the synthesis is the release of the elaborated molecules from the solid support. For 2-CTC resin, this can be achieved under mild acidic conditions. A cleavage cocktail containing scavengers is often used to prevent the re-attachment of reactive carbocations to the product.

Protocol 4: Cleavage and Product Isolation

  • Resin Preparation: Place the dried, resin-bound final product in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). The choice of scavengers can be tailored based on the functional groups present in the synthesized library.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 1-2 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with additional TFA (2 x 2 mL).

  • Solvent Evaporation: Concentrate the combined filtrate under a stream of nitrogen or using a rotary evaporator.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Isolation and Purification: Isolate the product by centrifugation or filtration, wash with cold ether, and dry under vacuum. The crude product can be further purified by techniques such as HPLC.

Conclusion

The use of (S)-tert-Butyl morpholine-3-carboxylate as a scaffold in solid-phase synthesis offers a powerful and efficient platform for the generation of diverse chemical libraries. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and medicinal chemistry. By systematically varying the amine component in the amide coupling step, a vast chemical space can be explored, increasing the probability of identifying novel bioactive molecules. The principles of solid-phase synthesis, including the strategic choice of resins, protecting groups, and cleavage conditions, are central to the successful implementation of this methodology.

References

  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

  • ResearchGate. (n.d.). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis | Request PDF. Retrieved from [Link]

  • SlidePlayer. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. Retrieved from [Link]

  • Scilit. (n.d.). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Retrieved from [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link]

  • MDPI. (2016). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

  • PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • ResearchGate. (2014). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • ACS Publications. (2020). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. Retrieved from [Link]

  • MDPI. (2010). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. Retrieved from [Link]

  • Merck Millipore. (n.d.). Building Blocks for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • University of Birmingham. (n.d.). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006097693A1 - Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support.
  • PubMed. (2009). Protic acid immobilized on solid support as an extremely efficient recyclable catalyst system for a direct and atom economical esterification of carboxylic acids with alcohols. Retrieved from [Link]

  • ResearchGate. (2004). Ion‐exchange resins. III. Functionalization–morphology correlations in the synthesis of some macroporous, strong basic anion exchangers and uranium‐sorption properties evaluation. Retrieved from [Link]

  • Monument Chemical. (n.d.). t-Butyl Morpholine (TBM). Retrieved from [Link]

  • ResearchGate. (2000). Reaction of Morpholine with t-Butyl Acetoacetate: A Study in Kinetic vs Thermodynamic Control, Product Identification, and Molecular Modeling. Retrieved from [Link]

  • University of San Diego. (n.d.). Reaction of Morpholine with t-Butyl Acetoacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

Sources

Method

scale-up synthesis methods for (S)-tert-Butyl morpholine-3-carboxylate intermediates

This Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development. It details the scale-up synthesis of (S)-tert-Butyl morpholine-3-carboxylate , a critical chiral bu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development. It details the scale-up synthesis of (S)-tert-Butyl morpholine-3-carboxylate , a critical chiral building block for kinase inhibitors and peptide therapeutics.

Executive Summary

(S)-tert-Butyl morpholine-3-carboxylate is a privileged chiral scaffold in medicinal chemistry, serving as a core pharmacophore for PI3K/mTOR inhibitors and various CNS-active agents. While laboratory-scale synthesis often relies on expensive resolutions or low-yielding cyclizations, industrial scale-up demands a chiral pool approach to ensure high enantiomeric excess (ee >99%) and atom economy.

This guide details a robust, three-stage protocol starting from L-Serine tert-butyl ester , featuring a critical chemoselective reduction step that preserves the ester moiety while reducing the lactam.

Strategic Route Analysis

Two primary methodologies exist for accessing this intermediate. The Chiral Pool method is selected as the "Process of Choice" for scale-up due to its superior stereocontrol and avoidance of wasteful resolution steps.

ParameterRoute A: Chiral Pool (Selected) Route B: Classical Resolution
Starting Material L-Serine tert-butyl ester (Inexpensive)Racemic Morpholine-3-carboxylate
Chirality Source Intrinsic (Natural Amino Acid)External Chiral Acid (e.g., Tartaric)
Max Theoretical Yield 100%50% (unless dynamic resolution used)
Scale-Up Risk Moderate (Hydride reduction safety)High (Recrystallization variability)
Step Count 3-4 Linear Steps2 Steps + Multiple Recrystallizations

Detailed Experimental Protocol

Target Molecule: (S)-4-Boc-morpholine-3-carboxylic acid tert-butyl ester (or free amine precursor). Scale Basis: 100 g input.

Stage 1: N-Acylation & Cyclization (The "One-Pot" Morpholone Formation)

This stage converts L-Serine tert-butyl ester into the 5-oxomorpholine intermediate.

  • Reagents: L-Serine tert-butyl ester HCl, Chloroacetyl chloride, Triethylamine (TEA), Potassium tert-butoxide (KOtBu).

  • Solvent: Dichloromethane (DCM) for acylation; THF for cyclization.

Protocol:

  • Acylation: Charge L-Serine tert-butyl ester HCl (1.0 equiv) and DCM (10 vol) into a reactor. Cool to 0°C. Add TEA (2.2 equiv) slowly.

  • Add Chloroacetyl chloride (1.1 equiv) dropwise, maintaining

    
    . The reaction is highly exothermic. Stir for 2 hours at 20°C.
    
    • Checkpoint: TLC/HPLC should show complete conversion to the N-chloroacetyl intermediate.

  • Workup: Wash with dilute HCl (1M) and brine. Solvent swap organic layer to THF (anhydrous).

  • Cyclization: Cool the THF solution to 0°C. Add KOtBu (1.2 equiv) portion-wise. The bulky base favors O-alkylation/cyclization over intermolecular reactions.

  • Stir at 0°C for 4 hours. Quench with saturated

    
    . Extract with EtOAc.[1][2]
    
  • Isolation: Crystallize the (S)-tert-butyl 5-oxomorpholine-3-carboxylate from EtOAc/Heptane.

    • Yield Target: 75-85%.

Stage 2: Chemoselective Reduction (The Critical Step)

Objective: Reduce the C5-lactam carbonyl to a methylene group without reducing the C3-tert-butyl ester. Safety Warning: This step involves Borane (BH3), which generates hydrogen gas. System must be inerted (


).
  • Reagent: Borane-Dimethyl Sulfide (BH3[3]·DMS) or Borane-THF.[1]

  • Rationale: BH3 is highly chemoselective for amides over esters at controlled temperatures, unlike LiAlH4 which would reduce both.

Protocol:

  • Dissolve (S)-tert-butyl 5-oxomorpholine-3-carboxylate (1.0 equiv) in anhydrous THF (15 vol).

  • Cool to 0°C. Add BH3·DMS (2.5 equiv) dropwise via addition funnel. Caution: Gas evolution.

  • Allow to warm to room temperature (20-25°C). Stir for 12-16 hours.

    • Note: Do not reflux. Higher temperatures (>40°C) increase the risk of ester reduction.

  • Quenching (Critical): Cool to 0°C. Carefully add Methanol (MeOH) dropwise to quench excess borane. Stir for 1 hour until gas evolution ceases.

  • Amine-Borane Complex Breakdown: The product initially forms a stable amine-borane complex.[4] Add 10% HCl in MeOH and reflux gently (50°C) for 2 hours to break the complex.

  • Neutralization: Concentrate solvent. Basify residue with

    
     (aq) to pH 8-9. Extract with DCM.[1]
    
Stage 3: N-Protection (Boc) & Purification

To stabilize the morpholine and facilitate purification, the N-Boc derivative is often prepared immediately.

Protocol:

  • To the DCM extract from Stage 2 (containing the free amine), add

    
     (1.1 equiv) and TEA (1.5 equiv).
    
  • Stir at 20°C for 4 hours.

  • Purification: Wash with citric acid (5%) and brine.

  • Final Isolation: The product, (S)-1-tert-butyl 3-tert-butyl morpholine-1,3-dicarboxylate , often solidifies or can be purified by short-path silica filtration.

    • Optical Rotation:

      
       (c=1, CHCl3).
      

Process Safety & Engineering Controls

HazardControl Measure
Chloroacetyl Chloride Lachrymator/Corrosive. Use closed dosing systems. Scrubber required for HCl off-gas.
Borane (BH3) Pyrophoric/Toxic. Use BH3·DMS complex (safer than B2H6 gas).[3] Dedicated vent line for H2.
Exotherms Acylation and Quenching steps are highly exothermic. Active cooling jacket required.
Racemization Avoid strong bases at high temps (>40°C) during cyclization. Use bulky KOtBu.

Workflow Visualization

The following diagram illustrates the critical path and decision nodes for the synthesis.

G cluster_safety Safety Controls Start Start: L-Serine tert-Butyl Ester HCl Step1 Step 1: N-Acylation (Cl-CH2-COCl, TEA, DCM) Start->Step1 Inter1 Intermediate: N-Chloroacetyl Derivative Step1->Inter1 Exothermic Safety2 Lachrymator (Step 1) Step1->Safety2 Step2 Step 2: Cyclization (KOtBu, THF, 0°C) Inter1->Step2 Inter2 Intermediate: (S)-5-Oxomorpholine-3-carboxylate Step2->Inter2 Ring Closure Step3 Step 3: Chemoselective Reduction (BH3·DMS, THF, <25°C) Inter2->Step3 Critical: Preserve Ester Step4 Step 4: N-Boc Protection (Boc2O, TEA) Step3->Step4 Workup & Basify Safety1 H2 Gas Evolution (Step 3) Step3->Safety1 Final Final Product: (S)-N-Boc-Morpholine-3-carboxylate t-Bu Ester Step4->Final Crystallization

Caption: Process flow for the asymmetric synthesis of (S)-tert-Butyl morpholine-3-carboxylate showing critical intermediates and safety hazards.

Analytical Quality Control

To ensure "Self-Validating" protocols, the following analytical methods are required:

  • Enantiomeric Excess (ee):

    • Column: Chiralpak IC or AD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane/IPA (90:10).

    • Flow: 1.0 mL/min.

    • Acceptance Criteria: >98.5% ee.

  • Residual Boron:

    • ICP-OES analysis required if used in late-stage GMP (Limit < 10 ppm).

  • Impurity Profile:

    • Monitor for "Over-reduced" alcohol (from ester reduction) via LC-MS.

References

  • Patent: Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503A. (Describes the L-Serine route and cyclization). Link

  • Journal: Brown, G. R., et al. "Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers."[5] J. Chem. Soc., Perkin Trans. 1, 1985, 2577. (Foundational work on serine-to-morpholine cyclization).

  • Protocol: "Continuous-Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide." Chem. Eur. J., 2016. (Validates BH3-DMS for chemoselective reduction). Link

  • Reagent Guide: "Borane & Borane Complexes." ACS GCI Pharmaceutical Roundtable. (Safety and handling of borane on scale). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (S)-tert-Butyl Morpholine-3-Carboxylate Couplings

This guide addresses the specific challenges associated with the amide coupling of (S)-tert-Butyl morpholine-3-carboxylate (acting as the amine nucleophile). Executive Summary: The "Deceptive" Nucleophile Researchers oft...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges associated with the amide coupling of (S)-tert-Butyl morpholine-3-carboxylate (acting as the amine nucleophile).

Executive Summary: The "Deceptive" Nucleophile

Researchers often underestimate (S)-tert-Butyl morpholine-3-carboxylate.[1] It appears to be a standard secondary amine, but it presents a "perfect storm" of reactivity dampeners:

  • Electronic Deactivation: The morpholine oxygen atom exerts a negative inductive effect (-I), reducing the electron density (nucleophilicity) of the nitrogen.[1]

  • Steric Shielding: The C3-carboxylate moiety (even as a tert-butyl ester) creates significant steric bulk immediately adjacent to the nucleophilic center.[1]

  • Chiral Fragility: The C3 stereocenter is prone to epimerization under forcing conditions or prolonged exposure to base.[1]

If your yields are hovering between 20-50%, the issue is likely kinetic stalling followed by activated ester hydrolysis or workup loss , rather than total reaction failure.[1]

Diagnostic Workflow

Before changing reagents, identify the failure mode using this logic flow.

TroubleshootingFlow Start Low Yield Observed CheckLCMS Analyze Crude Rxn Mixture (LCMS) Start->CheckLCMS SM_Left Amine (Morpholine) Remaining Acid Consumed/Gone CheckLCMS->SM_Left Major Peak = SM Prod_Formed Product Peak Major in LCMS But Isolated Yield Low CheckLCMS->Prod_Formed Major Peak = Product Epimer Double Peaks / Diastereomers CheckLCMS->Epimer Split Peaks Hydrolysis Diagnosis: Activated Ester Hydrolysis (Reaction too slow) SM_Left->Hydrolysis Sol_Reagent Solution: Switch to T3P or Acid Fluoride Increase Conc. to 0.5M Hydrolysis->Sol_Reagent Workup Diagnosis: Aqueous Workup Loss (Product is Amphiphilic) Prod_Formed->Workup Sol_Workup Solution: Avoid Aqueous Wash Use Citric Acid Wash or Flash Direct Workup->Sol_Workup Base_Issue Diagnosis: Base-Mediated Epimerization (High pH + Slow Kinetics) Epimer->Base_Issue Sol_Base Solution: Use Collidine or DIPEA Reduce Base Eq. Base_Issue->Sol_Base

Figure 1: Diagnostic logic for isolating the root cause of low yields in morpholine couplings.

Technical Deep Dive & Solutions

Issue 1: Kinetic Stalling (Sterics & Electronics)

Standard coupling reagents like EDC/HOBt or even HATU often fail here.[1][2] The activated ester forms, but the morpholine amine is too sterically hindered and electron-poor to attack it before trace water hydrolyzes the active ester back to the acid.

The Solution: Propylphosphonic Anhydride (T3P) T3P is superior for hindered amines because it does not generate a separate active ester species that can hydrolyze easily.[1] It drives the reaction through a cyclic transition state that is highly activated but cleaner.

  • Why T3P? It functions as a kinetic accelerator and often produces higher yields with lower epimerization rates compared to HATU [1].[1]

  • Alternative: If T3P fails, convert the acid to an Acid Fluoride using TFFH or cyanuric fluoride.[1] Acid fluorides are small, highly electrophilic, and less sensitive to steric hindrance than OBt/OAt esters [2].

Issue 2: Workup Losses (The Amphiphilic Trap)

The tert-butyl ester makes the molecule lipophilic, but the morpholine core remains polar.[1] If your product is small, it may partially partition into the aqueous layer during standard HCl/NaHCO3 washes.[1]

The Solution: Modified Workup

  • Avoid: Strong acid washes (risk of cleaving the t-Bu ester).[1]

  • Use: 0.5 M Citric Acid (pH ~4) for the acidic wash.[1] It is gentle and helps remove unreacted morpholine without pulling the product into the water.

  • Best Practice: If the scale allows, evaporate the reaction solvent (DMF/EtOAc) and load the crude residue directly onto a silica column or perform a reverse-phase cleanup.[1]

Issue 3: Epimerization

The C3 chiral center is alpha to an ester.[1] While esters are generally configurationally stable to base compared to aldehydes/ketones, the combination of slow reaction times and strong bases (like TEA/DIPEA) can lead to proton abstraction at C3.

The Solution: Base Management

  • Use Sym-Collidine (2,4,6-trimethylpyridine) instead of DIPEA/TEA.[1] It is a non-nucleophilic base that buffers the reaction effectively but is less likely to cause alpha-deprotonation [3].

  • Keep the reaction temperature at 0°C for the activation step, then warm to Room Temperature (RT) only after the amine is added.[1]

Optimized Experimental Protocols

Protocol A: The "Gold Standard" T3P Coupling

Recommended for initial attempts and scale-up.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][3]

  • (S)-tert-Butyl morpholine-3-carboxylate (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)[1]

  • DIPEA (3.0 equiv) or Sym-Collidine (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred over DMF for T3P).[1]

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and the Amine (Morpholine block) in EtOAc (Concentration ~0.2 – 0.5 M). Note: Unlike HATU, we do not pre-activate the acid.

  • Cooling: Cool the mixture to 0 °C.

  • Base Addition: Add DIPEA (or Collidine) dropwise.

  • Coupling Agent: Add T3P solution dropwise.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT. Monitor by LCMS.[4] T3P reactions are often slower; allow 12–24 hours if needed.

  • Workup: Dilute with EtOAc. Wash with water (x2), 0.5 M Citric Acid (x2), and Brine (x1).[1] Dry over Na2SO4.

Protocol B: The "Nuclear Option" (Acid Chloride/Fluoride)

Use if T3P fails due to extreme steric bulk of the acid partner.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)

  • (S)-tert-Butyl morpholine-3-carboxylate (1.1 equiv)

  • DIPEA (3.0 equiv)[1]

  • Solvent: DCM (Dry).[1]

Step-by-Step:

  • Activation: Dissolve Acid in dry DCM at 0 °C. Add Ghosez’s Reagent. Stir 1–2 h to form the Acid Chloride (neutral conditions, no HCl gas generated).

  • Coupling: In a separate flask, dissolve the Morpholine amine and DIPEA in DCM.

  • Addition: Cannulate the Acid Chloride solution into the Amine solution at 0 °C.

  • Reaction: Warm to RT. This reaction is usually instantaneous (< 1 hour).

Quantitative Comparison of Reagents

ParameterHATU / DIPEAT3P / Pyridine or DIPEAAcid Chloride (Ghosez)
Typical Yield 40 - 60%80 - 95% 70 - 90%
Epimerization Risk Moderate (if slow)Low Low (if base controlled)
Steric Tolerance ModerateHigh Very High
Workup Ease Difficult (removes urea)Easy (water soluble byproducts)Moderate
Safety Allergen (uroniums)Safe (non-toxic anhydride)Moisture Sensitive

References

  • Dunetz, J. R., et al. (2016).[1] T3P: The reagent of choice for the synthesis of difficult amides and epimerization-prone substrates.[1][2]Organic Process Research & Development . [1]

  • Carpino, L. A., et al. (2003).[1] The activation of carboxylic acids via acid fluorides for peptide synthesis.[1]Accounts of Chemical Research . [1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.[1]Chemical Society Reviews .[1]

Sources

Optimization

preventing racemization of (S)-tert-Butyl morpholine-3-carboxylate during synthesis

Welcome to the dedicated technical support center for the synthesis of (S)-tert-Butyl morpholine-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of (S)-tert-Butyl morpholine-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the synthetic challenges and, most critically, to preserve the desired (S)-stereochemistry by preventing racemization.

I. Understanding the Challenge: The Specter of Racemization

(S)-tert-Butyl morpholine-3-carboxylate is a valuable chiral intermediate in the synthesis of various biologically active molecules. The integrity of its stereocenter at the C3 position is paramount for the desired pharmacological activity of the final compound. Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant risk during its synthesis.

The primary mechanism of racemization for this molecule involves the deprotonation of the alpha-proton at the C3 position, which is acidic due to the adjacent ester carbonyl group. This deprotonation, typically facilitated by a base, leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a loss of stereochemical information and the formation of a racemic mixture.

Below is a visual representation of the general mechanism of base-catalyzed racemization:

racemization_mechanism (S)-Enantiomer (S)-Enantiomer Planar_Enolate Planar Enolate Intermediate S_structure S_structure Planar_Enolate->S_structure + H+ R_structure R_structure Planar_Enolate->R_structure + H+ (R)-Enantiomer (R)-Enantiomer S_structure->Planar_Enolate + Base - H+

Caption: Base-catalyzed racemization via a planar enolate intermediate.

This guide will provide you with the knowledge and practical steps to minimize this unwanted side reaction.

II. Frequently Asked Questions (FAQs)

Q1: I'm following a known procedure starting from L-serine, but my final product has low enantiomeric excess (ee). What is the most likely cause?

The most probable cause is racemization during the base-catalyzed intramolecular cyclization step to form the morpholinone ring. The use of a strong, non-hindered base like sodium ethoxide, as described in some procedures, can readily abstract the acidic alpha-proton at the chiral center, leading to epimerization.[1]

Q2: Can I use a stronger base to speed up the cyclization?

While a stronger base might increase the reaction rate, it will almost certainly exacerbate the problem of racemization. The basicity of the reagent directly correlates with the rate of proton abstraction at the chiral center.[2] It is crucial to strike a balance between a reasonable reaction rate and the preservation of stereochemical integrity.

Q3: How critical is the reaction temperature?

Temperature is a critical parameter. Higher temperatures increase the rate of all reactions, including the undesirable racemization.[3] Running the cyclization at elevated temperatures to shorten the reaction time is a common pitfall that leads to a significant loss of enantiomeric purity.

Q4: Does the choice of N-protecting group on the serine starting material matter?

Absolutely. The nature of the N-acyl group influences the acidity of the alpha-proton. More electron-withdrawing N-acyl groups can increase the acidity of the alpha-proton, making it more susceptible to abstraction by a base and thus increasing the risk of racemization. The chloroacetyl group, commonly used in this synthesis, is quite electron-withdrawing.

III. Troubleshooting Guide: Preserving Enantiomeric Purity

This section provides a systematic approach to troubleshooting and optimizing your synthesis to prevent racemization.

Problem: Significant Loss of Enantiomeric Purity

If you are observing a low enantiomeric excess in your final (S)-tert-Butyl morpholine-3-carboxylate, the following troubleshooting workflow is recommended:

troubleshooting_workflow Start Low Enantiomeric Excess Detected Step1 Step 1: Evaluate the Base Start->Step1 Step2 Step 2: Control the Reaction Temperature Step1->Step2 If racemization persists Step3 Step 3: Monitor Reaction Time Step2->Step3 If racemization persists Step4 Step 4: Consider the N-Protecting Group Step3->Step4 If racemization persists Step5 Step 5: Verify Chiral Purity at Each Stage Step4->Step5 After optimization End High Enantiomeric Purity Achieved Step5->End

Caption: Troubleshooting workflow for preventing racemization.

Step 1: Evaluate the Base Used in the Cyclization Reaction

The choice of base is the most critical factor influencing racemization in this synthesis. Strong, non-sterically hindered bases like sodium ethoxide or potassium tert-butoxide can readily abstract the alpha-proton.[4]

Recommendation:

  • Switch to a Weaker or More Sterically Hindered Base: Consider using a milder, non-nucleophilic, sterically hindered base. These bases are less likely to abstract the alpha-proton but can still facilitate the desired intramolecular cyclization.

Base TypeExamplesRationale for Use
Strong, Non-Hindered (High Racemization Risk) Sodium Ethoxide, Potassium tert-ButoxideHigh reactivity but significant risk of epimerization.
Sterically Hindered, Non-Nucleophilic (Lower Racemization Risk) Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS), Potassium bis(trimethylsilyl)amide (KHMDS)The bulky nature of these bases can disfavor the abstraction of the sterically accessible alpha-proton.[4]
Weaker Amine Bases (Potentially Lower Racemization) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-Diisopropylethylamine (DIPEA)Milder basicity can reduce the rate of proton abstraction.

Experimental Protocol 1: Screening of Bases for Cyclization

  • Setup: In parallel, set up small-scale reactions of N-chloroacetyl-L-serine tert-butyl ester.

  • Base Addition: To each reaction, add a different base from the table above (e.g., NaHMDS, DBU, and sodium ethoxide as a control).

  • Reaction Conditions: Maintain all other reaction parameters (temperature, solvent, concentration) constant.

  • Monitoring: Monitor the reactions by TLC or LC-MS for the formation of the cyclized product.

  • Analysis: Upon completion, quench the reactions and analyze the enantiomeric excess of the crude product by chiral HPLC (see Protocol 3).

Step 2: Control the Reaction Temperature

As a general rule, lower reaction temperatures slow down the rate of epimerization more significantly than the rate of the desired cyclization.

Recommendation:

  • Perform the Cyclization at Low Temperature: Conduct the base-mediated cyclization at a reduced temperature. A starting point of 0 °C is recommended, with the possibility of going down to -20 °C or even -78 °C depending on the reactivity of the chosen base.

Experimental Protocol 2: Temperature Optimization Study

  • Select the Optimal Base: Using the best-performing base from Protocol 1, set up several parallel reactions.

  • Vary the Temperature: Run each reaction at a different, controlled temperature (e.g., room temperature, 0 °C, -20 °C).

  • Monitor and Analyze: Monitor the reaction progress and analyze the final enantiomeric excess for each temperature point as described previously.

TemperatureExpected Outcome
Room TemperatureFaster reaction, higher risk of racemization.
0 °CA good starting point for balancing reaction rate and stereopreservation.
-20 °C to -78 °CSlower reaction, but potentially the highest enantiomeric excess.
Step 3: Monitor Reaction Time

Prolonged exposure to basic conditions, even with a milder base and at low temperatures, can still lead to gradual racemization.

Recommendation:

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the basic medium.

Step 4: Consider the N-Protecting Group

The N-chloroacetyl group is effective for the subsequent cyclization, but its electron-withdrawing nature enhances the acidity of the alpha-proton. While changing this may require significant deviation from the established route, it's a factor to consider in designing a new synthesis. For instance, protecting groups that are less electron-withdrawing might reduce the propensity for racemization. However, this would necessitate a different strategy for the subsequent N-alkylation and cyclization steps.

Step 5: Verify Chiral Purity at Each Stage

It is crucial to monitor the enantiomeric purity not just of the final product but also of the starting materials and key intermediates.

Recommendation:

  • Implement In-Process Chiral Analysis: Use chiral HPLC to confirm the enantiomeric purity of your L-serine tert-butyl ester starting material and the N-chloroacetylated intermediate before proceeding to the cyclization step. This will help you pinpoint the exact stage where racemization is occurring.

Experimental Protocol 3: Quantification of Racemization using Chiral HPLC

This protocol provides a general method for determining the enantiomeric excess of (S)-tert-Butyl morpholine-3-carboxylate.

  • Sample Preparation: Prepare a dilute solution of your sample in a suitable solvent (e.g., isopropanol/hexane mixture).

  • Chiral HPLC Analysis:

    • Column: A polysaccharide-based chiral stationary phase (CSP) such as a CHIRALCEL® or CHIRALPAK® column is a good starting point for screening.[5][6][7]

    • Mobile Phase: A typical mobile phase for initial screening would be a mixture of n-hexane and isopropanol, with or without a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

  • Method Development: If the initial screening does not provide baseline separation of the enantiomers, systematically vary the mobile phase composition (ratio of hexane to isopropanol) and screen different chiral columns.[5]

IV. Summary and Key Takeaways

Preventing racemization during the synthesis of (S)-tert-Butyl morpholine-3-carboxylate is a multi-faceted challenge that requires careful control over several reaction parameters. The following is a summary of the key recommendations:

  • Base Selection is Paramount: Opt for sterically hindered, non-nucleophilic bases over strong, non-hindered ones.

  • Keep it Cool: Lower reaction temperatures are your best defense against epimerization.

  • Time is of the Essence: Avoid unnecessarily long reaction times in the presence of a base.

  • Analyze Early and Often: Use chiral HPLC to monitor the enantiomeric purity of your starting materials and intermediates to identify the source of racemization.

By implementing these strategies, you can significantly improve the enantiomeric purity of your (S)-tert-Butyl morpholine-3-carboxylate and ensure the stereochemical integrity of your final products.

V. References

  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au.

  • Non-nucleophilic base. Wikipedia. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex.

  • Epimerization of Peptide. SlideShare.

  • Basics of chiral HPLC. Sigma-Aldrich.

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC.

  • Epimerization in peptide thioester condensation. PubMed. Available at: [Link]

  • Technical Support Center: Strategies to Minimize Epimerization During Synthesis. Benchchem.

  • Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine. PMC. Available at: [Link]

  • Racemization in the Use of N -(9-(9-Phenylfluorenyl))Serine-Derived Cyclic Sulfamidates in the Synthesis of δ-Keto α-Amino Carboxylates and Prolines. ResearchGate.

  • Chiral BINOL-Based Borate Counterions: From Cautionary Tale on Anion Stability to Enantioselective Cu-Catalyzed Cyclopropanation.

  • Catalytic Serine Labeling in Nonaqueous, Acidic Media. PMC.

  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed.

  • Determination of extent of epimerization under optimized conditions. ResearchGate.

  • What are good peptide coupling reagents when epimerization is not a concern?. ResearchGate.

  • Technical Support Center: Strategies to Minimize Epimerization During Synthesis. Benchchem.

  • Racemization. SciSpace.

  • Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. MPG.PuRe.

  • Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. MDPI.

Sources

Troubleshooting

resolving purification issues with morpholine-3-carboxylate derivatives

Technical Support Center: Morpholine-3-Carboxylate Derivatives Topic: Troubleshooting Purification, Detection, and Stereochemical Resolution Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1] Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine-3-Carboxylate Derivatives Topic: Troubleshooting Purification, Detection, and Stereochemical Resolution Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The Deceptive Simplicity of Morpholine-3-Carboxylates

Welcome to the technical guide for handling morpholine-3-carboxylic acid (M3C) and its derivatives.

The Core Challenge: M3C derivatives are "chemical chameleons." Structurally, they are cyclic amino acids (isosteres of proline).[1]

  • Zwitterionic Nature: The secondary amine (pKa ~8.5) and carboxylic acid (pKa ~3.[1]5) create a zwitterion at neutral pH, leading to phase collapse in standard C18 chromatography.[1]

  • UV Invisibility: The morpholine ring lacks conjugation, making UV detection at standard wavelengths (254 nm) impossible without derivatization.

  • Stereochemical Instability: The C3 chiral center is susceptible to racemization under harsh basic conditions or high temperatures.

This guide provides self-validating protocols to resolve these specific bottlenecks.

Part 1: Purification Strategy Decision Matrix

Before selecting a column or solvent system, determine the "Protection Status" of your molecule. This is the single most critical factor in purification success.

PurificationStrategy Start Start: Analyze Analyte Structure Protected Fully Protected? (e.g., N-Boc, O-Methyl) Start->Protected Lipophilic FreeAcid Free Acid / Zwitterion? (NH or COOH free) Start->FreeAcid Polar/Ionic RP_HPLC Standard RP-HPLC (C18 Column) Protected->RP_HPLC High Purity Req. Flash Normal Phase Flash (Silica + EtOAc/Hex) Protected->Flash Bulk Crude HILIC HILIC Mode (Amide or Zwitterionic Phase) FreeAcid->HILIC Analytical/Small Scale IonExchange SCX 'Catch & Release' (Purification without Column) FreeAcid->IonExchange Bulk Removal of Non-Polars

Figure 1: Decision matrix for selecting the purification mode based on the lipophilicity and ionization state of the morpholine derivative.[1]

Part 2: Troubleshooting Retention & Solubility (The Zwitterion Trap)

Q: My free morpholine-3-carboxylic acid elutes in the void volume on C18. How do I retain it?

A: You are experiencing "Phase Collapse." The polar zwitterion prefers the aqueous mobile phase over the hydrophobic C18 chains. You must switch mechanisms.

Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Mechanism: Creates a water-rich layer on a polar stationary phase.[2] The analyte partitions into this layer.[3]

  • Column Selection: Zwitterionic phases (e.g., ZIC-HILIC) or Amide phases are superior to bare silica.[1]

  • Mobile Phase:

    • Weak Solvent (A): 90% Acetonitrile / 10% Buffer (10 mM Ammonium Formate, pH 3.0).[1]

    • Strong Solvent (B): 50% Acetonitrile / 50% Buffer.

    • Gradient: Start high organic (95% A) and ramp down to 60% A.[1]

  • Why pH 3.0? It protonates the carboxylic acid, breaking the zwitterion and ensuring the amine is the primary interaction point (cation exchange mechanism with silanols).

Protocol B: Ion-Pairing (If you MUST use C18)

  • Add: 0.1% Heptafluorobutyric acid (HFBA) to the mobile phase.

  • Mechanism: HFBA is a hydrophobic counter-ion that pairs with the protonated morpholine amine, making the complex lipophilic enough to stick to C18.

  • Warning: HFBA causes severe ion suppression in Mass Spectrometry (MS). Use HILIC if MS detection is required.

Part 3: The "Invisible Analyte" (Detection Issues)

Q: I see no peaks on my UV chromatogram at 254 nm or 214 nm.

A: Morpholine rings are UV-transparent. Unless your derivative has an aromatic protecting group (Fmoc, Cbz, Benzyl), you cannot rely on UV.[1]

Comparison of Detection Methods:

MethodSuitabilityMechanismNotes
UV (200-210 nm) PoorAbsorbance of amide/carbonyl bondsSolvent cutoff issues (cannot use Acetone/EtOAc).[1] Noisy baseline.
ELSD / CAD Excellent Aerosol scatteringUniversal detection. Requires volatile buffers.
MS (ESI+) Excellent Ionization (M+H)+Extremely sensitive.[1] Watch for "Sodium Adducts" (M+23).[1]
Derivatization GoodChemical modificationReact with 1-Naphthylisothiocyanate (NIT) to add a UV chromophore.[1][4]

Derivatization Protocol (Pre-Column):

  • Dissolve sample in Acetonitrile.

  • Add 1.5 eq of Fmoc-Cl or NIT (Naphthylisothiocyanate).

  • Add 2.0 eq of DIPEA (base).

  • React for 30 mins.

  • Result: The molecule now has a strong UV absorbance at 254 nm and is more lipophilic, allowing standard C18 purification.

Part 4: Stereochemical Resolution (Chiral Purity)

Q: How do I separate the (R) and (S) enantiomers of morpholine-3-carboxylic acid?

A: Direct chiral HPLC is preferred over diastereomeric salt crystallization. Morpholine derivatives are conformationally flexible (chair/boat), making crystallization unpredictable.[1]

Recommended Chiral Stationary Phases (CSPs):

  • Immobilized Polysaccharide Columns (e.g., Chiralpak IC/ID):

    • Why: Robust against aggressive solvents (DCM/THF) which may be needed to dissolve protected derivatives.[1]

    • Mobile Phase: Hexane/IPA/DEA (Normal Phase) or Acetonitrile/Buffer (Reverse Phase).[1]

  • Macrocyclic Glycopeptide (e.g., Chirobiotic T):

    • Why: Excellent for free amino acids (unprotected) using the "Polar Ionic Mode" (100% MeOH + 0.1% TEAA).[1]

Critical Step: Preventing Racemization

  • Avoid heating >40°C during rotary evaporation.

  • Avoid strong bases (NaOH/KOH) if the nitrogen is acylated (e.g., N-Acetyl), as this increases the acidity of the C3 proton, promoting racemization.[1]

Part 5: Bulk Isolation Workflow (SCX Catch-and-Release)

For crude reaction mixtures containing non-polar byproducts and your polar morpholine product, use Strong Cation Exchange (SCX) to purify without running a column.[1]

CatchRelease Load 1. LOAD Crude mix in MeOH/Water (pH < 4) (Amine is + charged) Wash 2. WASH Flush with MeOH (Removes non-polar impurities) Load->Wash Impurities flow through Elute 3. ELUTE Flush with 2M NH3 in MeOH (Deprotonates Amine -> Neutral) Wash->Elute Product retained Final Evaporate NH3/MeOH Elute->Final Pure Product

Figure 2: SCX "Catch and Release" protocol for rapid desalting and purification of morpholine amines.

Protocol:

  • Condition an SCX cartridge with Methanol.

  • Load the crude reaction mixture (dissolved in 5% Acetic Acid/MeOH). The morpholine amine binds to the sulfonic acid resin.

  • Wash with 100% MeOH. Non-basic impurities (starting materials, neutral side products) wash away.[1]

  • Elute with 2M Ammonia in Methanol. This neutralizes the resin, releasing the morpholine.

  • Evaporate to obtain the clean free base.

References

  • HILIC Mechanisms: Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.[1]

  • Morpholine Derivatization: BenchChem. (2025).[4][5] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.[1][4][6][7][8] BenchChem Technical Notes.

  • Chiral Resolution: Sladojevich, F., et al. (2007).[1] Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid.[1][6] The Journal of Organic Chemistry, 72(11), 4254-4257.[1][6]

  • Flash Chromatography of Acids: Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN86.

  • Detection Methods: Lian, K., et al. (2018).[1][9] Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by GC-MS. Journal of Analytical Methods in Chemistry.

Sources

Optimization

Technical Support Center: Stability and Handling of (S)-tert-Butyl morpholine-3-carboxylate under Acidic Conditions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (S)-tert-Butyl morpholine-3-carboxylate. This resource provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (S)-tert-Butyl morpholine-3-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the acidic deprotection of this valuable building block. Our goal is to equip you with the scientific understanding and practical guidance necessary to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the tert-butyl ester in (S)-tert-Butyl morpholine-3-carboxylate under acidic conditions?

The tert-butyl ester of (S)-tert-Butyl morpholine-3-carboxylate is designed as a protecting group for the carboxylic acid and is intentionally labile under acidic conditions.[1][2] It is highly stable under neutral and basic conditions, which is why it is a popular choice in multi-step syntheses.[1][3] The cleavage of the tert-butyl group is an acid-catalyzed process that proceeds readily with a variety of acids.[1]

Q2: What is the mechanism of acid-catalyzed deprotection of the tert-butyl ester?

The deprotection of the tert-butyl ester occurs via an acid-catalyzed elimination reaction, specifically a unimolecular pathway (AAL1 mechanism).[4][5][6] The process is initiated by the protonation of the carbonyl oxygen of the ester by an acid, such as trifluoroacetic acid (TFA).[2] This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.[2][4] The tert-butyl cation is then typically neutralized by deprotonation to form the volatile gas isobutylene or by reacting with a nucleophile present in the reaction mixture.[2][7][8]

tert-Butyl Ester Deprotection Mechanism cluster_0 Acid-Catalyzed Deprotection of (S)-tert-Butyl morpholine-3-carboxylate Start (S)-tert-Butyl morpholine-3-carboxylate Protonation Protonated Ester Start->Protonation + H+ (from Acid) Cleavage (S)-Morpholine-3-carboxylic Acid + tert-Butyl Cation Protonation->Cleavage C-O Bond Cleavage Neutralization Isobutylene (gas) + Regenerated Acid Cleavage->Neutralization - H+ Troubleshooting_Workflow Start Deprotection of (S)-tert-Butyl morpholine-3-carboxylate Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Products Observed? Check_Completion->Side_Products Yes Increase_Acid Increase Acid Conc./Time/Temp Incomplete->Increase_Acid Troubleshoot Yes_Side_Products Side Product Formation Side_Products->Yes_Side_Products Yes Workup Proceed to Workup and Purification Side_Products->Workup No Add_Scavengers Add Scavengers (TIS, H2O) Yes_Side_Products->Add_Scavengers Troubleshoot End Pure (S)-Morpholine-3-carboxylic Acid Workup->End Increase_Acid->Check_Completion Add_Scavengers->Start

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in (S)-tert-Butyl Morpholine-3-carboxylate Functionalization

Welcome to the technical support center for the functionalization of (S)-tert-Butyl morpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and min...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of (S)-tert-Butyl morpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during the chemical modification of this versatile building block. The morpholine scaffold is a privileged structure in medicinal chemistry, and maintaining its stereochemical and structural integrity is paramount for synthesizing effective and safe pharmaceutical agents.[1][2]

This document provides in-depth, experience-driven advice in a question-and-answer format, addressing specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of reactivity on (S)-tert-butyl morpholine-3-carboxylate?

The primary sites for functionalization are the secondary amine (N-H) and, following deprotection, the carboxylic acid. The secondary amine is nucleophilic and readily undergoes reactions like alkylation and acylation. The tert-butyl ester is a protecting group for the carboxylic acid, which can be removed under acidic conditions to allow for amide bond formation or other modifications at this position.

Q2: I'm observing a mixture of N-alkylated and N,N-dialkylated products. How can I favor mono-alkylation?

Over-alkylation is a common issue. To favor mono-alkylation, consider the following:

  • Stoichiometry: Use a 1:1 or slight excess of the morpholine substrate to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the second alkylation event.

  • Base Selection: Use a hindered or mild base. Strong, unhindered bases can deprotonate the mono-alkylated product, facilitating a second alkylation. Potassium carbonate (K2CO3) is often a good starting point, while stronger bases like sodium hydride (NaH) may increase the risk of dialkylation.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are common. However, be mindful of potential side reactions with the solvent itself at high temperatures.[3]

Q3: My N-acylation reaction is sluggish. What can I do to improve the reaction rate?

Slow N-acylation can be due to several factors:

  • Acylating Agent Reactivity: Acid chlorides are generally more reactive than acid anhydrides. If using an anhydride, consider adding a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct. Ensure the base is of high purity and added in at least stoichiometric amounts.

  • Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate, but monitor for potential side reactions.

Q4: I'm concerned about racemization at the C3 position during functionalization. Is this a significant risk?

The chiral center at the C3 position is generally stable under standard N-alkylation and N-acylation conditions. However, harsh basic or acidic conditions, especially at elevated temperatures, could potentially lead to epimerization. It is always good practice to verify the enantiomeric purity of your final product, especially if the reaction conditions are aggressive.

Troubleshooting Guide

Problem 1: Unwanted Deprotection of the tert-Butyl Ester

Symptom: You observe the formation of the free carboxylic acid or its salt alongside your desired N-functionalized product.

Causality: The tert-butyl ester is sensitive to strong acids.[4][5] Even seemingly neutral or basic reactions can generate acidic byproducts that lead to premature deprotection. For instance, the hydrochloride salt of your amine starting material or acidic impurities in your reagents can cause this issue.

Solutions:

  • Reagent Purity: Ensure all reagents, especially amines used in acylation coupling reactions, are free of their corresponding hydrochloride salts. If necessary, pre-treat the amine with a base and extract it into an organic solvent.

  • Scavenger Resins: In cases where acidic impurities are unavoidable, consider using a scavenger resin to neutralize the acid in situ.[6]

  • Milder Conditions: If possible, switch to milder reaction conditions. For example, if using a reagent that generates a strong acid, explore alternatives. Some deprotection can even occur under milder conditions using reagents like Montmorillonite KSF clay.[7]

Troubleshooting Workflow for Unwanted Deprotection

start Unwanted Deprotection Observed check_reagents Check Reagent Purity (e.g., free of HCl salts) start->check_reagents check_conditions Review Reaction Conditions for Acidity start->check_conditions solution1 Neutralize/Remove Acidic Impurities check_reagents->solution1 solution2 Employ Milder Reaction Conditions check_conditions->solution2 verify Verify Product Structure (NMR, MS) solution1->verify solution2->verify

Caption: Workflow for troubleshooting unwanted tert-butyl ester deprotection.

Problem 2: Ring Opening or Rearrangement of the Morpholine Scaffold

Symptom: You isolate products that do not have the characteristic morpholine ring structure.

Causality: While generally stable, the morpholine ring can undergo cleavage or rearrangement under very harsh conditions, such as with strong Lewis acids or at very high temperatures. The ether linkage is a potential site of cleavage.

Solutions:

  • Avoid Strong Lewis Acids: If a Lewis acid is required, opt for milder ones (e.g., ZnCl2 over AlCl3) and use them at low temperatures.

  • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Use a reliable heating mantle and temperature probe.

  • Alternative Synthetic Routes: If ring integrity is a persistent issue, consider alternative synthetic strategies where the morpholine ring is formed after the desired functional group is introduced.[8][9]

Problem 3: Formation of Isobutylene-Related Byproducts

Symptom: Your NMR spectrum shows signals consistent with isobutylene or its oligomers, and you observe gas evolution during the reaction. This is particularly relevant during deprotection steps.

Causality: During the acid-catalyzed deprotection of the tert-butyl ester, a tert-butyl cation is formed. This cation can be deprotonated to form isobutylene gas or can alkylate other nucleophilic species in the reaction mixture.[10][11][12]

Solutions:

  • Use of Scavengers: The most effective way to mitigate side reactions from the tert-butyl cation is to use a scavenger. Common scavengers include:

    • Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.

    • Water: Can act as a scavenger but may not be suitable for all substrates.

    • Thioanisole: Useful for protecting sensitive functional groups from alkylation.

  • Vented System: Always perform deprotection reactions in a well-ventilated fume hood with a loosely capped or vented reaction vessel to allow for the safe escape of isobutylene gas.[10]

Protocol: TFA-Mediated Deprotection with Scavengers

  • Dissolve the (S)-tert-butyl morpholine-3-carboxylate derivative in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triisopropylsilane (TIS) (1.2-2 equivalents).

  • Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • Purify the resulting TFA salt of the carboxylic acid as needed.

Mechanism of Side Product Formation During Deprotection

start (S)-tert-Butyl Morpholine-3-carboxylate protonation Protonation by TFA start->protonation loss_of_tbu Loss of tert-Butyl Cation protonation->loss_of_tbu product Desired Carboxylic Acid loss_of_tbu->product tbu_cation tert-Butyl Cation loss_of_tbu->tbu_cation deprotonation Deprotonation tbu_cation->deprotonation alkylation Alkylation of Nucleophiles tbu_cation->alkylation isobutylene Isobutylene (Gas) deprotonation->isobutylene side_product Alkylated Side Product alkylation->side_product

Caption: Formation of side products from the tert-butyl cation during deprotection.

Data Summary

Table 1: Recommended Conditions for Common Functionalization Reactions

Reaction TypeReagentBaseSolventTemperature (°C)Key Considerations
N-Alkylation Alkyl halideK2CO3, Cs2CO3Acetonitrile, DMF25-80Slow addition of alkyl halide to favor mono-alkylation.[3]
N-Acylation Acyl chlorideTEA, DIPEADCM, THF0-25Ensure anhydrous conditions.
Reductive Amination Aldehyde/KetoneNaBH(OAc)3DCE, DCM0-25Use a mild reducing agent to avoid reducing other functional groups.
Ester Deprotection TFA, HClN/A (Scavenger: TIS)DCM, Dioxane0-25Use scavengers to trap the tert-butyl cation.[11][13]

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]

  • Ortiz, K. G., et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • US Patent No. US20100311968A1. (2010). Deprotection of boc-protected compounds.
  • Zander, N., & Frank, R. (n.d.). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

  • Help with N-Alkylation gone wrong. (2016, February 1). Reddit. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2022). National Institutes of Health. [Link]

  • Metabolically Stable tert-Butyl Replacement. (2013). National Institutes of Health. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). ChemMedChem. [Link]

  • A simple and powerful tert-butylation of carboxylic acids and alcohols. (n.d.). Thieme Connect. Retrieved February 13, 2026, from [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024, March 20). National Institutes of Health. [Link]

  • N-Dealkylation of Amines. (n.d.). National Institutes of Health. [Link]

  • Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. (n.d.). ChemRxiv. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • N-alkylation of morpholine with other alcohols. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. (2022, May 13). MDPI. [Link]

  • Metabolically Stable tert -Butyl Replacement. (2025, August 9). ResearchGate. [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Montmorillonite Clay: A Novel Reagent for the Chemoselective Hydrolysis of t-Butyl Esters. (2026, January 21). ResearchGate. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025, January 28). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess in (S)-tert-Butyl Morpholine-3-Carboxylate Synthesis

Welcome to the technical support resource for the asymmetric synthesis of (S)-tert-Butyl morpholine-3-carboxylate. Chiral morpholine derivatives are foundational scaffolds in medicinal chemistry, where precise stereochem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the asymmetric synthesis of (S)-tert-Butyl morpholine-3-carboxylate. Chiral morpholine derivatives are foundational scaffolds in medicinal chemistry, where precise stereochemical control is often paramount for therapeutic efficacy and safety.[1][2] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of the (S)-enantiomer of tert-butyl morpholine-3-carboxylate, a key chiral building block.

This document provides field-proven insights and systematic workflows to diagnose common issues, enhance enantioselectivity, and ensure reproducible, high-yield results.

Troubleshooting Guide: Enhancing Enantiomeric Excess (ee)

This section addresses the most common challenges encountered during the synthesis, framed in a direct question-and-answer format.

Q1: My enantiomeric excess (ee) is consistently low or suboptimal (<95%). What are the primary factors I should investigate?

A1: Achieving high enantiomeric excess is a multifactorial challenge. A low or inconsistent ee is a common issue in asymmetric catalysis that requires a systematic approach to diagnose.[3] The investigation should be prioritized as follows:

  • Analytical Method Integrity: Before optimizing the chemistry, you must trust your data. An unvalidated or inadequate analytical method, typically chiral High-Performance Liquid Chromatography (HPLC), can provide misleading ee values.[3] Ensure your chiral separation method has a resolution (Rs) greater than 1.5 for baseline separation of the enantiomers.

  • Catalyst and Reagent Quality: The chiral catalyst is the heart of the reaction. Its activity and selectivity are highly sensitive to impurities and degradation.

    • Catalyst Source & Handling: Procure catalysts and ligands from reputable suppliers.[4] Handle air- and moisture-sensitive components (e.g., phosphine ligands, metal precursors) under a strictly inert atmosphere (glovebox or Schlenk line).

    • Substrate Purity: Impurities in the dehydromorpholine precursor can act as catalyst poisons, diminishing both yield and enantioselectivity. Purification by recrystallization, distillation, or column chromatography is highly recommended.[3]

    • Solvent & Reagent Quality: Use only anhydrous, degassed solvents. Trace amounts of water or oxygen can deactivate the catalyst.

  • Reaction Conditions: Asymmetric reactions are often highly sensitive to subtle changes in the reaction environment.

    • Temperature: Inconsistent or non-optimal temperature control is a frequent cause of variable ee. Calibrate your thermostat and consider screening a range of temperatures to find the optimum.

    • Hydrogen Pressure (for hydrogenation routes): The H₂ pressure can influence the reaction kinetics and, consequently, the enantioselectivity. This parameter should be carefully controlled and optimized.[5]

    • Catalyst Loading: Higher catalyst loadings do not always lead to better results. In some systems, aggregation at high concentrations can form less selective catalytic species, thereby reducing the ee.[3]

Q2: I've validated my analytical method and confirmed reagent purity, but the ee is still poor. How can I improve the intrinsic selectivity of the catalytic system?

A2: If the issue is not contamination or poor analytics, the focus must shift to the core components of the catalytic system—the metal and the chiral ligand. For the synthesis of chiral morpholines via asymmetric hydrogenation, the choice of the chiral bisphosphine ligand is crucial for achieving high enantioselectivity.[2][5]

  • Ligand Screening: The electronic and steric properties of the chiral ligand create the specific environment that differentiates between the two enantiotopic faces of the substrate. If one ligand provides low ee, screening a panel of ligands with different structural motifs (e.g., varying bite angles, steric bulk) is the most effective strategy. For 2-substituted dehydromorpholines, rhodium complexes with large bite-angle bisphosphine ligands like SKP-Phos have demonstrated excellent enantioselectivities (up to 99% ee).[5]

  • Metal Precursor: While the ligand is the primary source of chirality, the choice of metal precursor (e.g., [Rh(COD)₂]BF₄ vs. [Rh(NBD)₂]BF₄) and counter-ion can influence catalyst activation and stability.

  • Solvent Effects: The solvent can impact the conformation and stability of the catalyst-substrate complex. A change in solvent polarity (e.g., from toluene to THF or CH₂Cl₂) can sometimes dramatically improve enantioselectivity.[6]

Q3: My ee is high, but the reaction yield is unacceptably low. What are the likely causes and solutions?

A3: Poor yield with good enantioselectivity often points towards issues with catalyst activity or stability rather than its stereodifferentiating ability.

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. This can be caused by trace impurities (as mentioned in A1), thermal instability at the reaction temperature, or product inhibition. Consider lowering the reaction temperature or reducing the reaction time.

  • Incomplete Conversion: The reaction may not be going to completion. This can be verified by analyzing crude reaction samples at different time points (e.g., by ¹H NMR or GC). If conversion is stalling, a higher catalyst loading or optimizing hydrogen pressure may be necessary.

  • Substrate or Product Instability: The starting material or the product may be unstable under the reaction conditions. Check for the appearance of degradation byproducts in your crude analysis.

  • Inefficient Workup: The desired product may be lost during the extraction or purification steps. Perform a careful analysis of all aqueous and organic layers and chromatography fractions to ensure a complete mass balance.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving low enantiomeric excess.

TroubleshootingWorkflow Start Low ee Observed Step1 Step 1: Validate Analytical Method (Chiral HPLC) Start->Step1 Step1_Check Is Resolution (Rs) > 1.5 and Method Validated? Step1->Step1_Check Step2 Step 2: Scrutinize Reagents & Catalyst Step1_Check->Step2  Yes Action1 Optimize HPLC Method: - Different Column - Modify Mobile Phase Step1_Check->Action1 No   Step2_Check Are Catalyst, Substrate, and Solvents Pure & Anhydrous? Step2->Step2_Check Step3 Step 3: Evaluate Reaction Conditions Step2_Check->Step3  Yes Action2 Purify Reagents: - Recrystallize/Distill Substrate - Use Fresh, Anhydrous Solvents - Procure New Catalyst/Ligand Step2_Check->Action2 No   Step3_Check Are Temperature, Pressure, & Atmosphere Controlled? Step3->Step3_Check Step4 Step 4: Optimize Catalytic System Step3_Check->Step4  Yes Action3 Optimize Parameters: - Screen Temperature Range - Vary H₂ Pressure - Adjust Catalyst Loading Step3_Check->Action3 No   Action4 Screen Different Chiral Ligands & Solvents Step4->Action4 Action1->Step1 Action2->Step2 Action3->Step3 End High, Reproducible ee Achieved Action4->End

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Frequently Asked Questions (FAQs)

  • Q: What is the most common synthetic route for achieving high ee for (S)-tert-Butyl morpholine-3-carboxylate?

    • A: While several methods exist for synthesizing chiral morpholines, one of the most effective and atom-economical catalytic methods is the asymmetric hydrogenation of a corresponding dehydromorpholine precursor.[2][5] This approach, often catalyzed by a rhodium complex bearing a chiral bisphosphine ligand, directly establishes the stereocenter at the C3 position with high fidelity.[5] An alternative strategy starts from readily available chiral pool materials like L-serine, which already contains the desired stereocenter.[7]

  • Q: How do I prepare a racemic standard of tert-butyl morpholine-3-carboxylate for analytical method development?

    • A: A true racemic sample is essential for validating your chiral separation method.[3] It can typically be synthesized by using a non-chiral hydrogenation catalyst (e.g., Pd/C) or by reducing the corresponding 5-oxo-morpholine-3-carboxylate intermediate with a non-chiral reducing agent like sodium borohydride in the absence of stereodirecting agents.

  • Q: Can I use NMR with a chiral shift reagent instead of chiral HPLC to determine ee?

    • A: Yes, NMR spectroscopy using chiral shift reagents or chiral solvating agents is a valid method for determining enantiomeric ratios.[8] These reagents form transient diastereomeric complexes that have distinct chemical shifts in the NMR spectrum. However, chiral HPLC is generally considered more accurate, precise, and sensitive for quantitative ee determination, especially for values above 95%.[8]

Data & Protocols

Table 1: Influence of Ligand and Conditions on Asymmetric Hydrogenation

The following table summarizes representative data for the asymmetric hydrogenation of 2-substituted dehydromorpholines, a reaction class analogous to the formation of the 3-substituted target molecule, highlighting the critical impact of the chiral ligand.

EntryChiral LigandSubstrateSolventH₂ Pressure (atm)Yield (%)ee (%)Reference
1(R)-SKP-Phos2-Phenyl-dehydromorpholineCH₂Cl₂50>9999[1][5]
2(R)-SKP-Phos2-(4-Chlorophenyl)-dehydromorpholineCH₂Cl₂50>9999[1]
3(R)-Me-BPE2-Phenyl-dehydromorpholineCH₂Cl₂50>9993[5]
4(R)-BINAP2-Phenyl-dehydromorpholineCH₂Cl₂50>9980[5]
Experimental Protocols

Protocol 1: Chiral HPLC Method Validation

  • Objective: To confirm the accuracy, precision, and resolution of the analytical method for determining ee.

  • Procedure:

    • Resolution: Prepare and inject a true racemic sample of tert-butyl morpholine-3-carboxylate. Optimize the mobile phase (e.g., hexane/isopropanol mixtures) to achieve baseline separation of the two enantiomer peaks with a resolution factor (Rs) of ≥ 1.5.[3]

    • Linearity: Prepare a series of samples with varying, known ratios of the (S) and (R) enantiomers (e.g., 90:10, 75:25, 50:50, 25:75, 10:90). Plot the measured peak area ratio against the known concentration ratio. The resulting line should have a correlation coefficient (r²) of ≥ 0.99.[3]

    • Accuracy: Analyze samples with a known, certified enantiomeric excess to confirm that your method provides true and accurate values.[3]

Protocol 2: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure for creating chiral morpholines and should be adapted and optimized for the specific synthesis of (S)-tert-butyl morpholine-3-carboxylate.

  • Catalyst Preparation (In a Glovebox):

    • To a dry Schlenk tube, add the chiral bisphosphine ligand (e.g., (R)-SKP-Phos, 1.1 eq) and the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 eq).[1][2]

    • Add anhydrous, degassed solvent (e.g., CH₂Cl₂) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.[1]

  • Reaction Setup:

    • In a separate dry Schlenk tube or directly within a high-pressure autoclave, dissolve the tert-butyl dehydromorpholine-3-carboxylate substrate in anhydrous, degassed solvent.

  • Hydrogenation:

    • Transfer the prepared catalyst solution to the substrate solution via cannula.

    • Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).[5]

    • Stir the reaction at the optimized temperature for the required time (e.g., 12-24 hours).

  • Workup and Analysis:

    • Carefully vent the autoclave and purge with an inert gas (N₂ or Ar).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Determine the yield and measure the enantiomeric excess using the validated chiral HPLC method (Protocol 1).

Synthesis Workflow Diagram

SynthesisWorkflow Prep Catalyst Preparation (Ligand + Rh Precursor) in Glovebox Reaction Hydrogenation (Combine Catalyst & Substrate, Pressurize with H₂) Prep->Reaction Setup Reaction Setup (Substrate in Anhydrous Solvent) Setup->Reaction Workup Workup (Solvent Removal) Reaction->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Analysis Analysis (Yield, ¹H NMR, Chiral HPLC for ee) Purify->Analysis

Caption: General experimental workflow for asymmetric hydrogenation.

References

  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem.
  • Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. BenchChem.
  • Troubleshooting low enantiomeric excess in asymmetric c
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • 3-Propylmorpholine in Asymmetric Synthesis: An Undocumented Area. BenchChem.
  • Asymmetric Synthesis of Spiro[3,2′-morpholine-oxindoles] Derivatives via the [5 + 1] Annulation Reaction. The Journal of Organic Chemistry.
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Asymmetric reactions_synthesis. Unknown Source.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Asymmetric Synthesis. Unknown Source.
  • Question about asymmetric synthesis. Reddit.
  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society.
  • New Brush-Type Chiral Stationary Phases for Enantiosepar
  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein.
  • Chiral Catalyst Solutions.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (S)-tert-Butyl morpholine-3-carboxylate Reactions

Welcome to the technical support center for navigating the synthetic challenges associated with (S)-tert-Butyl morpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges associated with (S)-tert-Butyl morpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. The inherent steric bulk of the tert-butyl ester group, while offering advantages in terms of stability and metabolic shielding, often presents significant hurdles in achieving desired reactivity at the morpholine nitrogen.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these steric challenges and streamline your experimental workflows.

The Challenge: Understanding Steric Hindrance

The core issue arises from the spatial arrangement of the tert-butyl group, which consists of three methyl groups attached to a central carbon.[1] This bulky substituent effectively shields the nitrogen atom within the morpholine ring, impeding the approach of reagents and catalysts necessary for common transformations such as N-acylation, N-alkylation, and coupling reactions.[2] This guide will explore strategies to mitigate these effects and achieve successful reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during reactions with (S)-tert-Butyl morpholine-3-carboxylate in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield or No Reaction in N-Acylation/Amide Coupling

Question: I am attempting an N-acylation of (S)-tert-Butyl morpholine-3-carboxylate with an acid chloride/anhydride or a standard amide coupling (e.g., using HATU/HBTU), but I am observing very low conversion to the desired amide. What is causing this, and how can I improve the yield?

Answer:

Causality: The primary reason for low reactivity is the steric hindrance imposed by the tert-butyl ester group, which obstructs the nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of the acylating agent. Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For sterically hindered amines, more potent coupling reagents are often necessary. Consider using uranium-based reagents like HATU or HBTU, but be aware that even these may struggle. A more aggressive and often successful alternative for forming sterically hindered amides is the use of PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • Activation of the Carboxylic Acid: If you are performing an amide coupling, ensure the complete activation of your carboxylic acid before introducing the morpholine derivative. This can be monitored by TLC or LC-MS. Pre-activation for 15-30 minutes at 0°C is a common practice.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side products or degradation.

    • Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard. In cases of solubility issues, which can exacerbate poor reactivity, consider using a co-solvent or switching to a solvent like THF.[3]

  • Alternative Acylating Agents: If using an acid chloride or anhydride, consider the use of a more reactive equivalent. Alternatively, converting the carboxylic acid to a mixed anhydride in situ can enhance its reactivity.

Issue 2: Difficulty in Deprotecting the tert-Butyl Ester

Question: I am trying to deprotect the tert-butyl ester to reveal the carboxylic acid, but the reaction is sluggish or incomplete under standard acidic conditions (e.g., TFA in DCM). How can I achieve clean and complete deprotection?

Answer:

Causality: While tert-butyl esters are designed to be cleaved under acidic conditions, the efficiency of this process can be influenced by the overall molecular structure and reaction conditions. Incomplete reactions can lead to a mixture of starting material and product, complicating purification.

Troubleshooting Steps:

  • Stronger Acidic Conditions:

    • Trifluoroacetic Acid (TFA): Ensure you are using a sufficient excess of TFA. A common starting point is a 1:1 mixture of TFA and DCM. If the reaction is slow, increasing the proportion of TFA can be effective. The reaction proceeds via formation of a relatively stable tert-butyl cation, which is then typically scavenged.[4]

    • Hydrochloric Acid (HCl): A solution of 4M HCl in dioxane is a powerful alternative for tert-butyl ester deprotection and can often drive the reaction to completion where TFA fails.

  • Thermal Deprotection: For certain substrates, thermal deprotection in a continuous flow reactor at elevated temperatures (120-240°C) in protic solvents can be a highly efficient and reagent-free method.[5]

  • Lewis Acid Catalysis: In cases where other acid-labile protecting groups are present and selectivity is a concern, Lewis acids like Zinc Bromide (ZnBr₂) in DCM can selectively cleave tert-butyl esters.[6]

Issue 3: Unsuccessful Buchwald-Hartwig Amination

Question: I am attempting a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to form a C-N bond with an aryl halide, but the reaction is not proceeding. What are the likely causes and solutions?

Answer:

Causality: The success of Buchwald-Hartwig amination with sterically hindered amines is highly dependent on the choice of ligand, catalyst, and base. The bulky nature of (S)-tert-Butyl morpholine-3-carboxylate can inhibit the crucial reductive elimination step in the catalytic cycle.

Troubleshooting Steps:

  • Ligand Selection: For sterically demanding amines, specialized biarylphosphine ligands are often required to facilitate the reaction. Ligands such as those from the Buchwald or Josiphos families are designed to promote coupling with hindered substrates. Rational ligand design based on kinetic analysis has led to the development of ligands specifically for the arylation of hindered primary amines, and these principles can be extended to secondary amines.[7]

  • Catalyst System: Ensure you are using an appropriate Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst) in combination with your chosen ligand.

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and are often more effective than weaker bases like cesium carbonate for hindered substrates.

  • Reaction Temperature: These reactions often require elevated temperatures (e.g., 80-110°C) to proceed efficiently.

Experimental Protocols
Protocol 1: Robust N-Acylation of (S)-tert-Butyl morpholine-3-carboxylate using PyBOP

This protocol describes a reliable method for the acylation of the sterically hindered morpholine nitrogen.

Materials:

  • (S)-tert-Butyl morpholine-3-carboxylate

  • Carboxylic acid of interest

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of (S)-tert-Butyl morpholine-3-carboxylate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Efficient Deprotection of the tert-Butyl Ester using 4M HCl in Dioxane

This protocol provides a straightforward and effective method for the removal of the tert-butyl protecting group.

Materials:

  • N-acylated (S)-tert-Butyl morpholine-3-carboxylate derivative

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the N-acylated (S)-tert-Butyl morpholine-3-carboxylate derivative (1.0 eq) in a minimal amount of a co-solvent like DCM if necessary.

  • Add an excess of 4M HCl in 1,4-dioxane (typically 10-20 equivalents of HCl).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the product as a hydrochloride salt.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 1-3 hours).

  • Upon completion, add diethyl ether to precipitate the product fully.

  • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield the desired carboxylic acid hydrochloride salt.

Data Summary
Reaction TypeReagent/Catalyst SystemTypical Yield Range (%)Key Considerations
N-AcylationPyBOP/DIPEA70-90%Pre-activation of the carboxylic acid is crucial.
tert-Butyl Deprotection4M HCl in Dioxane>95%The product often precipitates as the HCl salt.
Buchwald-HartwigPd₂(dba)₃ / Buchwald Ligand / NaOtBu50-80%Ligand selection is critical for success.
Visualizing the Workflow

Overcoming Steric Hindrance Workflow General Workflow for (S)-tert-Butyl morpholine-3-carboxylate Reactions cluster_0 N-Functionalization cluster_1 Deprotection Start (S)-tert-Butyl morpholine-3-carboxylate Acylation N-Acylation Start->Acylation Acid, PyBOP, DIPEA Coupling Buchwald-Hartwig Coupling Start->Coupling Ar-X, Pd-cat, Ligand, Base Product_N_Func N-Functionalized Intermediate Acylation->Product_N_Func Coupling->Product_N_Func Deprotection tert-Butyl Ester Deprotection Product_N_Func->Deprotection 4M HCl in Dioxane or TFA Final_Product Final Product (Carboxylic Acid) Deprotection->Final_Product

Sources

Optimization

alternative protecting groups for morpholine-3-carboxylate synthesis

Ticket ID: M3CA-SYNTH-001 Status: OPEN Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: M3CA-SYNTH-001
Status: OPEN
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: Protecting Group (PG) Selection Matrix

User Context: You are synthesizing Morpholine-3-Carboxylic Acid (M3CA) derivatives. Standard Boc/Fmoc strategies are failing due to solubility, orthogonality, or racemization issues.

Action: Consult the decision tree below to select the optimal protection strategy based on your specific downstream application.

PG_Selection_Matrix Start START: Define Constraints Cond_Acid Is the target acid-sensitive? Start->Cond_Acid Cond_Base Is the target base-sensitive (e.g., racemization risk)? Cond_Acid->Cond_Base No Rec_Alloc RECOMMENDATION: Alloc (Pd(0) Cleavage) Cond_Acid->Rec_Alloc Yes (Avoid TFA/HCl) Rec_Teoc RECOMMENDATION: Teoc (Fluoride Cleavage) Cond_Acid->Rec_Teoc Yes (Avoid TFA/HCl) Cond_Ortho Need 3rd dimension orthogonality? Cond_Base->Cond_Ortho No Rec_Cbz RECOMMENDATION: Cbz (Hydrogenolysis) Cond_Base->Rec_Cbz Yes (Avoid Piperidine) Rec_Boc RECOMMENDATION: Boc (Standard Acid Labile) Cond_Ortho->Rec_Boc No (Standard SPPS) Rec_Fmoc RECOMMENDATION: Fmoc (Standard Base Labile) Cond_Ortho->Rec_Fmoc No (Standard SPPS) Cond_Ortho->Rec_Alloc Yes (Side-chain protection)

Figure 1: Decision logic for N-protecting group selection in Morpholine-3-Carboxylic Acid synthesis. High-contrast nodes indicate terminal recommendations.

Troubleshooting Guides (The "Tickets")

Issue A: Racemization at C3 during Deprotection

Symptom: Loss of optical purity (ee%) observed after Fmoc removal or ester hydrolysis. Root Cause: The C3 proton in morpholine-3-carboxylate is chemically unique. It is


 to a carbonyl and 

to the morpholine nitrogen. The inductive effect of the morpholine ether oxygen (position 4) further acidifies this proton compared to a standard proline or pipecolic acid derivative. Prolonged exposure to bases (like 20% piperidine) can facilitate enolization and subsequent racemization.

Corrective Actions:

  • Switch Deprotection Cocktail: Replace standard 20% piperidine/DMF with 0.1 M HOBt in 20% piperidine/DMF . HOBt acts as an acidic buffer to suppress the formation of the anionic intermediate responsible for racemization.

  • Alternative Base: Use 50% Morpholine in DMF . It is a weaker base (pKa ~8.3) compared to piperidine (pKa ~11.1) but sufficient for Fmoc removal with reduced risk of C3 proton abstraction [1].

  • The "Alloc" Fix: If base sensitivity is critical, switch the N-protection to Alloc (Allyloxycarbonyl) .

    • Why: Deprotection uses Pd(PPh

      
      )
      
      
      
      and a scavenger (phenylsilane or dimedone) under essentially neutral conditions, completely bypassing the racemization pathway.
Issue B: Poor Solubility / Aggregation in Peptide Coupling

Symptom: Low coupling yields; resin tests (Kaiser) show incomplete reaction; gelation of reaction mixture. Root Cause: Morpholine-3-carboxylic acid is a "structure breaker" (turn inducer). However, Fmoc-protected M3CA is highly hydrophobic. When coupled to a growing peptide chain, it can induce beta-sheet aggregation (interchain hydrogen bonding), causing the resin to "collapse."

Corrective Actions:

  • The "Teoc" Solution: Switch to Teoc (2-(Trimethylsilyl)ethoxycarbonyl) protection.

    • Mechanism:[1][2][3][4][5] The trimethylsilyl group increases lipophilicity in a way that often disrupts aggregation better than the planar fluorenyl ring of Fmoc.

    • Deprotection: Uses TBAF (Tetra-n-butylammonium fluoride) or CsF, which are highly soluble in polar aprotic solvents, ensuring the reagents penetrate the resin beads.

  • Chaotropic Salts: If sticking with Fmoc, add 0.4M LiCl or KSCN to the coupling mixture (DMF/NMP) to disrupt hydrogen bonding networks.

Issue C: Orthogonality Failure (Ester Hydrolysis)

Symptom: Attempting to remove N-Boc with TFA results in partial cleavage of a sensitive side-chain ester or the C-terminal ester. Root Cause: The morpholine ring oxygen can assist in acid-catalyzed hydrolysis of adjacent esters through a "neighboring group participation" effect, or simply via the inductive stabilization of the transition state.

Corrective Actions:

  • Switch to HCl/Dioxane: Replace TFA with 4M HCl in Dioxane . The lack of water in this system prevents hydrolysis (which requires H

    
    O) while effectively removing the Boc group.
    
  • The "Trityl" Shield: For extreme acid sensitivity, use N-Trityl (Trt) protection.

    • Why: Trityl can be removed with extremely mild acid (1% TFA in DCM) or even acetic acid/TFE, leaving t-butyl esters and other acid-labile groups intact.

    • Note: Trityl is extremely bulky. Coupling to a Trityl-protected amine is difficult. It is best used if the M3CA is the N-terminal residue.

Validated Protocols (SOPs)

SOP-01: Synthesis of N-Alloc-Morpholine-3-Carboxylic Acid

Target: High-stability precursor for orthogonal synthesis.

Reagents:

  • Morpholine-3-carboxylic acid (hydrochloride salt)

  • Allyl chloroformate (Alloc-Cl)

  • Sodium Bicarbonate (NaHCO

    
    )[5][6]
    
  • Water/Dioxane (1:1 v/v)

Workflow:

  • Dissolution: Dissolve 1.0 eq of Morpholine-3-carboxylic acid HCl in Water/Dioxane (1:1).

  • Basification: Cool to 0°C. Add 2.5 eq of NaHCO

    
    . Stir until gas evolution ceases.
    
  • Acylation: Add 1.1 eq of Alloc-Cl dropwise over 30 minutes.

    • Critical Step: Maintain pH ~8-9. If pH drops, add more NaHCO

      
      .
      
  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with Et

    
    O (removes unreacted Alloc-Cl). Acidify aqueous layer to pH 2 with 1N HCl. Extract with EtOAc (3x).
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate. Recrystallize from EtOAc/Hexane.
SOP-02: Fluoride-Based Deprotection of N-Teoc

Target: Mild deprotection avoiding acid/base extremes.

Reagents:

  • TBAF (1M in THF)

  • Substrate (N-Teoc-M3CA-Peptide)

Workflow:

  • Preparation: Dissolve substrate in THF (0.1 M concentration).

  • Cleavage: Add 2.0 eq of TBAF.

  • Incubation: Stir at RT for 30-60 minutes. Monitor by TLC/LCMS.

    • Note: The byproduct is volatile (ethylene) and a silyl fluoride.

  • Quench: Add saturated NH

    
    Cl solution.
    
  • Cleanup: Extract with DCM. The free amine is now ready for coupling.

Comparative Data: Protecting Group Profiles

FeatureFmoc Boc Alloc Teoc Trityl (Trt)
Cleavage Reagent 20% Piperidine50% TFAPd(PPh

)

/ PhSiH

TBAF / CsF1% TFA or AcOH
Mechanism Base (

-elimination)
Acid (S

1)

-Allyl Complex
Fluoride attack on SiS

1 (Stable Cation)
C3 Racemization Risk High (Base sensitive)LowNegligible LowLow
Solubility (Hydrophobicity) High (Aggregates)ModerateModerateModerateHigh (Steric bulk)
Orthogonality Orthogonal to AcidOrthogonal to BaseOrthogonal to Acid/BaseOrthogonal to Acid/BaseOrthogonal to Base
Cost LowLowMediumHighMedium

Synthesis Pathway Visualization

Below is the standard validated route for enantiopure synthesis (Sladojevich Route) compared to the Serine Route, highlighting where PG strategy matters.

Synthesis_Pathways Serine L-Serine Methyl Ester Intermediate Hemiaminal Intermediate Serine->Intermediate Reductive Amination Dimethoxy Dimethoxyacetaldehyde Dimethoxy->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization TFA/DCM Product_Fmoc Fmoc-M3CA (Standard) Cyclization->Product_Fmoc Fmoc-Cl / NaHCO3 Product_Alloc Alloc-M3CA (Alternative) Cyclization->Product_Alloc Alloc-Cl / NaHCO3 (Prevents Racemization)

Figure 2: Divergent synthesis from chiral pool precursors. Choosing Alloc-Cl at the final step creates a racemization-resistant building block [2].

References

  • Wellings, D. A., et al. (2026).[7] Water-based coupling of amino acids for sustainable solid-phase peptide synthesis.[7] ResearchGate. Link

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid.[8] Journal of Organic Chemistry, 72(11), 4254-4257. Link

  • Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters, 34(10), 1549-1552. Link

  • Vergara, A., et al. (2016). Alloc-amino acids: A versatile tool for the synthesis of peptides and peptidomimetics. Tetrahedron.[9] Link

Sources

Troubleshooting

Technical Support Center: Crystallization of (S)-tert-Butyl Morpholine-3-Carboxylate Salts

Introduction: The Critical Role of Crystallization (S)-tert-Butyl morpholine-3-carboxylate is a chiral building block of significant interest in pharmaceutical development. Its utility as a key intermediate demands high...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization

(S)-tert-Butyl morpholine-3-carboxylate is a chiral building block of significant interest in pharmaceutical development. Its utility as a key intermediate demands high purity and consistent physical properties, which are primarily achieved and controlled through crystallization.[1] The formation of a crystalline salt not only serves as an excellent purification step to remove process-related impurities but also defines critical downstream properties such as stability, flowability, and dissolution rate.[2]

However, the path to a robust, scalable crystallization process is frequently beset with challenges. Issues such as oiling out, polymorphism, and poor particle morphology can impede development timelines and compromise batch quality.[3] This guide provides a structured, experience-driven approach to troubleshooting and optimizing the crystallization of (S)-tert-Butyl morpholine-3-carboxylate salts, grounding practical advice in fundamental scientific principles.

Troubleshooting Guide: A Question & Answer Approach

This section addresses the most common issues encountered during the crystallization of (S)-tert-Butyl morpholine-3-carboxylate salts. Each problem is analyzed from a mechanistic standpoint, followed by a series of actionable corrective measures.

Q1: My product is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

Core Problem: "Oiling out," also known as liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a super-saturated liquid phase (an oil) instead of a solid crystalline phase.[4] This typically happens when the solution temperature is above the melting point of the solute at that specific concentration, or when supersaturation is generated too rapidly for nucleation and growth to occur.[5] The resulting oil often traps impurities and rarely solidifies into a pure, crystalline product.

Scientific Reasoning: Oiling out is a kinetic and thermodynamic phenomenon. It is favored under conditions of high supersaturation, where the system finds it easier to form a disordered, solute-rich liquid phase than an ordered solid lattice.[6] Molecules containing flexible structures, like long carbon chains, can be particularly prone to this behavior.[4]

Corrective Actions:

  • Reduce the Rate of Supersaturation: This is the most critical parameter.

    • Cooling Crystallization: Decrease the cooling rate significantly. A slower ramp allows the system to remain within the metastable zone width (MSZW) for longer, favoring crystal growth over oil formation.[6]

    • Anti-solvent Crystallization: Slow down the addition rate of the anti-solvent. Adding the anti-solvent dropwise into a well-agitated solution prevents the formation of localized, highly supersaturated zones where oiling is likely.[7]

  • Employ a Seeding Strategy: Introducing seed crystals provides a template for growth, bypassing the energy barrier for primary nucleation.

    • Timing is Key: Add seed crystals when the solution is moderately supersaturated (e.g., halfway into the metastable zone).[6] Adding seeds to a highly supersaturated solution or directly into an oil will likely result in their dissolution or oiling out themselves.[4]

    • Seed Quality: Use a small amount (0.1-1.0% by weight) of high-quality, crystalline material from a previous successful batch.[8]

  • Re-evaluate Your Solvent System:

    • Increase Solvent Volume: Add more of the primary ("good") solvent to reduce the overall concentration. This will lower the temperature at which saturation is reached, potentially falling below the melting point of the solute.[5]

    • Change Solvents: The choice of solvent can influence oiling-out behavior. Experiment with solvents that have different polarities or hydrogen bonding capabilities.[9] Sometimes, a solvent mixture that prevents oiling can be identified through screening.[9]

  • Enhance Agitation: Inadequate mixing can lead to localized concentration and temperature gradients, which promote oiling.[10] Ensure the stirring is sufficient to maintain a homogenous solution, but not so vigorous that it causes crystal breakage (attrition).

Q2: I'm not getting any crystals, even after cooling the solution for an extended period. What should I do?

Answer:

Core Problem: Failure to nucleate is a common issue, indicating that the solution has not reached a sufficient level of supersaturation or that there is a high kinetic barrier to crystal formation.

Scientific Reasoning: Crystallization requires two steps: nucleation (the formation of new crystal entities) and growth.[2] If the supersaturation level is too low (i.e., the solution is still undersaturated or only slightly saturated), there is no thermodynamic driving force for nucleation. Alternatively, the solution may be in a metastable state where it is supersaturated but requires a significant energy input to initiate nucleation.

Corrective Actions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.

    • Seeding: Add a few seed crystals of the desired product. This is the most reliable method to induce crystallization.[11] If no seeds are available, try using a structurally similar compound.

    • Ultrasonic Bath: Placing the flask in an ultrasonic bath can sometimes provide the energy needed to trigger nucleation.

  • Increase Supersaturation:

    • Cooling: If using a cooling crystallization method, lower the temperature further. Place the flask in an ice bath or a freezer.

    • Evaporation: Remove a small amount of solvent under reduced pressure or with a gentle stream of nitrogen to increase the solute concentration.

    • Add Anti-solvent: If using a binary solvent system, carefully add more of the anti-solvent ("poor" solvent) in which the compound is insoluble.[12]

  • Check for Excess Solvent: It's a common error to use too much solvent, which can prevent the solution from becoming saturated upon cooling.[5] If you suspect this is the case, evaporate some of the solvent and attempt the cooling cycle again.

Q3: My crystallization is too fast, resulting in a fine powder or agglomerated clumps instead of well-defined crystals. Why is this a problem and how can I slow it down?

Answer:

Core Problem: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and leads to poor particle properties, such as a wide particle size distribution and poor filterability.[13]

Scientific Reasoning: When supersaturation is generated too quickly, the rate of nucleation far exceeds the rate of crystal growth. This leads to the formation of a large number of very small crystals.[10] These fine particles may then clump together (agglomerate), which can complicate downstream processing like filtration and drying.[13]

Corrective Actions:

  • Reduce Supersaturation Rate:

    • Slower Cooling/Anti-solvent Addition: As with preventing oiling out, slowing down the cooling rate or the anti-solvent addition rate is the most effective strategy.[5][7] An ideal crystallization should show the first signs of crystal formation after about 5 minutes, with continued growth over 20-30 minutes.[5]

    • Insulate the Flask: Place the cooling flask on a non-conductive surface (like a cork ring or folded paper towels) and cover it with a watch glass to slow the rate of heat loss.[5]

  • Increase the Amount of Solvent: Add a small amount of additional "good" solvent (e.g., 5-10% more) to the hot, dissolved solution.[5] This slightly reduces the level of supersaturation at any given temperature, which will slow down the onset and rate of crystallization.[5]

  • Optimize Agitation: While poor mixing can cause problems, excessively high shear from aggressive agitation can lead to secondary nucleation through crystal breakage, resulting in a higher population of fine particles.[10] Use an agitation speed that is sufficient to suspend the crystals without causing them to violently collide with the impeller or vessel walls.

Frequently Asked Questions (FAQs)

Q: How do I select an appropriate solvent system for crystallization?

A: The ideal solvent system follows the rule: "soluble hot, insoluble cold."[14]

  • Single Solvent: The compound should have high solubility in the solvent at its boiling point but low solubility at room temperature or below.

  • Binary Solvent System: If a suitable single solvent cannot be found, use a solvent pair.[15] This consists of a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is insoluble.[15] Dissolve the compound in a minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy (the saturation point), then allow it to cool slowly.[16]

Solvent Selection Summary Table
Step 1: Initial Screening Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) at room temperature.
Step 2: Heating Test If insoluble at room temp, heat the mixture. A good solvent will dissolve the compound completely near its boiling point.[15]
Step 3: Cooling Test If it dissolves when hot, cool the solution to room temperature and then in an ice bath. A good solvent will yield a high recovery of crystalline solid.
Step 4: Anti-Solvent Selection If using a binary system, the anti-solvent must be fully miscible with the primary solvent. Common pairs include Ethanol/Water, Acetone/Water, and Toluene/Heptane.[15]

Q: What is the importance of salt screening?

A: (S)-tert-Butyl morpholine-3-carboxylate is a free base. Forming a salt by reacting it with an acid can dramatically alter its physical properties, including crystallinity, solubility, and stability. A salt screening process involves reacting the base with a variety of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, tartrate, mesylate) and attempting to crystallize the resulting salts from different solvents. This systematic approach is crucial for identifying the salt form with the optimal combination of properties for drug development.[17]

Q: What is polymorphism and why should I be concerned about it?

A: Polymorphism is the ability of a compound to exist in more than one crystalline form.[18] Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and bioavailability.[2] In a pharmaceutical context, it is critical to identify and consistently produce the most stable polymorph to ensure product quality and therapeutic efficacy.[19] The choice of solvent, cooling rate, and seeding strategy can all influence which polymorphic form crystallizes.[19]

Key Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Add the crude (S)-tert-Butyl morpholine-3-carboxylate salt to an Erlenmeyer flask.

  • Add a small amount of the selected solvent and heat the mixture to boiling (e.g., on a hot plate with a stirrer).

  • Continue adding the solvent in small portions until the solid is completely dissolved. Note the volume used.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • If crystals do not form, attempt to induce nucleation (see Troubleshooting Q2).

  • Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization Workflow

G cluster_prep Preparation cluster_addition Anti-Solvent Addition cluster_crystallization Crystallization & Isolation start Dissolve compound in minimum amount of hot 'good' solvent (e.g., Ethanol) add_anti Add anti-solvent (e.g., Water) dropwise with vigorous stirring start->add_anti Clear Solution cloud_point Continue addition until solution becomes persistently turbid (cloud point) add_anti->cloud_point cool Cool slowly to room temperature, then cool in an ice bath cloud_point->cool Saturated Solution filtrate Isolate crystals by vacuum filtration cool->filtrate wash_dry Wash with cold solvent mixture and dry under vacuum filtrate->wash_dry

Caption: Workflow for Anti-Solvent Crystallization.

Troubleshooting Decision Tree

G start Problem: Product Oiled Out q1 Is the cooling rate or anti-solvent addition rate very fast? start->q1 a1_yes Action: Reduce rate of supersaturation generation. (Slower cooling/addition) q1->a1_yes Yes q2 Was a seeding strategy used? q1->q2 No a1_yes->q2 a2_no Action: Implement seeding. Add 0.1-1% seed crystals in the metastable zone. q2->a2_no No q3 Is the solute concentration very high? q2->q3 Yes a2_no->q3 a3_yes Action: Add more 'good' solvent to reduce concentration and re-cool. q3->a3_yes Yes end_node Re-evaluate solvent system if problem persists. q3->end_node No a3_yes->end_node

Caption: Decision tree for troubleshooting "oiling out".

References

  • Vertex AI Search. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them.
  • Mettler Toledo. Oiling Out in Crystallization.
  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Tianming Pharmaceutical. Crystallization & Solid Form Challenges for Intermediates.
  • Technobis Crystallization Systems. (2023, September 6). Developing seeding protocols through secondary nucleation measurements on the Crystalline.
  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?.
  • EPFL. Guide for crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo. Using AntiSolvent for Crystallization.
  • Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency.
  • Royal Society of Chemistry. Strategy for control of crystallization of polymorphs.
  • ChemBK. (2024, April 9). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate.
  • White Rose Research Online. Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes.
  • Syrris. Pharmaceutical Crystallization in drug development.
  • ResearchGate. (2025, August 5). Experimental investigation and prediction of oiling out during crystallization process.
  • Mettler Toledo. (2016, May 24). Seeding Mechanisms During Crystallization - Visualize.
  • ACS Publications. Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process.
  • ResearchGate. (2025, August 6). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process.
  • RM@Schools. Antisolvent Crystallization.
  • ACS Publications. (2020, December 28). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.
  • Homochiral. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
  • UCT Science. SOP: CRYSTALLIZATION.
  • MDPI. Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation.
  • PubChem. tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4.
  • University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry.
  • Avanti Publishers. (2024, August 29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications.
  • ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization.
  • Sciforum. Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation.
  • Triclinic Labs. CRYSTAL GROWTH & DESIGN.
  • MDPI. Special Issue : Anti-Solvent Crystallization.
  • PMC. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • PubChem. (3S)-3-tert-Butylmorpholine | C8H17NO.
  • ChemScene. 1007112-64-2 | (S)-3-(tert-butyl)morpholine.
  • Monument Chemical. TBM-90.
  • Google Patents. CA2765759C - Liquid fatty amine carboxylate salt composition.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Enantiomeric Purity Assessment of (S)-tert-Butyl Morpholine-3-Carboxylate: A Comparative NMR Guide

Executive Summary (S)-tert-Butyl morpholine-3-carboxylate is a critical chiral building block in the synthesis of peptidomimetics and kinase inhibitors. Its quality attributes—specifically conformational integrity and en...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-tert-Butyl morpholine-3-carboxylate is a critical chiral building block in the synthesis of peptidomimetics and kinase inhibitors. Its quality attributes—specifically conformational integrity and enantiomeric excess (ee) —directly impact the potency and safety of downstream APIs.

This guide moves beyond standard spectral listing. It compares the 1H NMR profile of the target compound against its common synthetic precursors (N-Boc protected) and salt forms (TFA/HCl), providing a robust framework for distinguishing the free base from impurities. Furthermore, it details a self-validating protocol for determining enantiomeric purity using Chiral Solvating Agents (CSAs), offering a superior alternative to polarimetry.

Theoretical Framework & Assignment Strategy

The morpholine ring in (S)-tert-Butyl morpholine-3-carboxylate predominantly adopts a chair conformation to minimize 1,3-diaxial interactions. The bulky tert-butyl ester group at position 3 prefers the equatorial position, locking the ring conformation. This rigidity creates distinct diastereotopic splitting patterns for the methylene protons at positions 2, 5, and 6.

The Assignment Logic Flow

The following workflow illustrates the decision matrix for validating the structure, moving from basic 1D confirmation to advanced stereochemical analysis.

NMR_Assignment_Workflow Start Crude Sample Solvent Solvent Selection (CDCl3 vs DMSO-d6) Start->Solvent H1_1D 1H 1D NMR (Integration Check) Solvent->H1_1D Decision Purity > 95%? H1_1D->Decision Salt_Check Check Salt Formation (Shift of H-3/H-5) Decision->Salt_Check No (Shift Anomalies) Chiral_Analysis Chiral Analysis (CSA / Mosher's) Decision->Chiral_Analysis Yes Salt_Check->Solvent Free-base Extraction Final Release Lot Chiral_Analysis->Final

Figure 1: Logical workflow for structural validation. Green nodes indicate primary data acquisition; red/yellow nodes indicate decision points for troubleshooting salt forms or impurities.

Comparative Analysis 1: Chemical State Validation

A common synthesis pitfall is the incomplete deprotection of the N-Boc precursor or the inadvertent isolation of a salt form (TFA or HCl) instead of the free base. These forms exhibit distinct NMR signatures.

1H NMR Shift Comparison Table (400 MHz, CDCl₃)
Proton AssignmentTarget: Free Base (S)-tert-Butyl esterPrecursor: N-Boc (N-Boc-3-COOtBu)Salt Form: TFA Salt (NH2+ form)Diagnostic Insight
H-3 (Chiral Center) 3.55 - 3.65 ppm (dd) 4.40 - 4.60 ppm (br d)4.10 - 4.25 ppm (m)Critical: H-3 shifts upfield in the free base compared to the carbamate (N-Boc) or ammonium salt.
N-H (Amine) ~1.8 - 2.2 ppm (br s)Absent8.5 - 9.5 ppm (br s)The appearance of a broad downfield singlet (>8 ppm) confirms salt formation.
t-Butyl (Ester) 1.48 ppm (s, 9H)1.45 ppm (s, 9H)1.52 ppm (s, 9H)Minimal shift; not diagnostic for salt vs. free base.
t-Butyl (Boc) Absent1.42 ppm (s, 9H)AbsentComparison of integration (18H vs 9H) distinguishes Precursor from Target.
H-5 (N-CH₂) 2.80 - 3.10 ppm (m)3.20 - 3.50 ppm (m)3.30 - 3.60 ppm (m)Nitrogen protonation deshields adjacent methylene protons significantly.

Key Causality:

  • Rotameric Broadening: The N-Boc precursor often shows broadened or split peaks due to restricted rotation around the N-CO bond (rotamers). The free base typically displays sharper, well-resolved couplings.

  • pH Effects: In the TFA salt, the protonated nitrogen exerts a strong electron-withdrawing effect, shifting H-3 and H-5 downfield.

Comparative Analysis 2: Stereochemical Purity (Enantiomeric Excess)

Standard 1H NMR cannot distinguish between the (S) and (R) enantiomers in an achiral solvent. While polarimetry (


) is common, it is prone to errors from impurities. The superior alternative is 1H NMR using Chiral Solvating Agents (CSAs) , such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or (R)-BINOL.
Mechanism of Discrimination

The CSA forms a transient diastereomeric complex with the morpholine derivative via Hydrogen Bonding (between the morpholine NH and CSA OH) and


 stacking. This creates magnetically distinct environments for the enantiomers.

CSA_Mechanism Racemate Racemic Mixture (S) + (R) Complex_S Complex A [CSA ... (S)-Isomer] Racemate->Complex_S + CSA Complex_R Complex B [CSA ... (R)-Isomer] Racemate->Complex_R + CSA CSA Chiral Solvating Agent (e.g., Pirkle Alcohol) CSA->Complex_S CSA->Complex_R Spectrum 1H NMR Output Split Signals (Δδ) Complex_S->Spectrum t-Bu @ 1.48 ppm Complex_R->Spectrum t-Bu @ 1.51 ppm

Figure 2: Mechanism of Chiral Recognition. The non-covalent interaction creates diastereomeric complexes with distinct chemical shifts (Δδ).

Comparative Data: Pure (S) vs. Racemate + CSA

Solvent: CDCl₃ | Ratio: 1:2 (Analyte:CSA)

Signal MonitoredPure (S)-Enantiomer + CSARacemic Mixture + CSAPerformance Note
t-Butyl (Ester) Single SingletTwo Singlets (Δδ ~0.02 - 0.05 ppm)The t-Butyl singlet is the cleanest reporter signal due to its high intensity (9H).
H-3 (Methine) Single Doublet of DoubletsTwo sets of multipletsH-3 splitting is often overlapped; t-Butyl is preferred for integration.

Experimental Protocols

Protocol A: Standard Structural Validation (CDCl₃)
  • Preparation: Dissolve 10-15 mg of the sample in 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).

  • Acquisition: Acquire a standard 1H spectrum (min 16 scans, d1=2.0s).

  • Processing: Calibrate TMS to 0.00 ppm.

  • Validation Check:

    • Verify the integral of the t-Butyl group (set to 9.00).

    • Check the integral of H-3 (should be 1.00).

    • Pass Criteria: No peaks in the 8.0-10.0 ppm region (indicates salt). No "shadow" t-Butyl peak at 1.42 ppm (indicates N-Boc impurity).

Protocol B: Enantiomeric Excess Determination (CSA Method)

Use this method if optical rotation is ambiguous.

  • Stock Solution: Prepare a solution of the analyte (10 mg) in 0.5 mL CDCl₃.

  • CSA Addition: Add 3-4 equivalents (~30-40 mg) of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol directly to the NMR tube.

  • Equilibration: Shake well and allow to equilibrate for 5 minutes.

  • Acquisition: Acquire 1H NMR (32 scans).

  • Analysis:

    • Expand the t-Butyl region (1.3 - 1.6 ppm).

    • If the sample is racemic, you will see two distinct singlets.

    • If the sample is pure (S), you should see a single dominant peak.

    • Calculation:

      
      
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative text on general NMR assignment and coupling constants).

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.[1] (Definitive guide on CSA methodologies).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[2] (Standard for solvent impurity identification).

  • Katritzky, A. R., et al. (2005).[1] "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry, 43(8), 673-675.[1] (Specific reference for morpholine ring conformation and shifts).

Sources

Comparative

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of (S)-tert-Butyl Morpholine-3-carboxylate

Introduction (S)-tert-Butyl morpholine-3-carboxylate is a crucial chiral building block in modern drug discovery, serving as a key intermediate in the synthesis of numerous pharmaceutical agents. The stereochemistry of s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-tert-Butyl morpholine-3-carboxylate is a crucial chiral building block in modern drug discovery, serving as a key intermediate in the synthesis of numerous pharmaceutical agents. The stereochemistry of such building blocks is of paramount importance, as different enantiomers of a drug can exhibit widely varying pharmacological and toxicological profiles. Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) Q6A guidelines, mandate strict control over the enantiomeric purity of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive analytical technique for the precise determination of enantiomeric excess (e.e.).[1] This guide provides a comprehensive comparison of various CSPs for the baseline separation of (S)- and (R)-tert-Butyl morpholine-3-carboxylate. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select and implement a robust, reliable, and efficient chiral separation method.

The Analyte: (S)-tert-Butyl Morpholine-3-carboxylate at a Glance

Before developing a separation method, understanding the physicochemical properties of the analyte is critical.

  • Structure: A cyclic amine with a secondary amine group within the morpholine ring and a bulky tert-butyl ester group.

  • Key Properties:

    • Molecular Formula: C9H17NO3

    • Molecular Weight: 187.24 g/mol

    • Chiral Center: The carbon at the 3-position of the morpholine ring.

  • Analytical Challenges:

    • Weak Chromophore: The molecule lacks a significant UV-absorbing chromophore, which can pose challenges for detection at low concentrations.

    • Basic Nature: The secondary amine can interact strongly with residual silanols on silica-based CSPs, potentially leading to peak tailing. This often necessitates the use of mobile phase additives to ensure symmetrical peak shapes.

The Core of Separation: Principles of Chiral Recognition

Chiral recognition in HPLC is achieved through the differential interaction of enantiomers with a chiral stationary phase.[2] A stable diastereomeric complex is transiently formed between the analyte and the chiral selector on the CSP. For effective separation, a minimum of three points of interaction (e.g., hydrogen bonds, dipole-dipole, steric hindrance, or π-π interactions) is generally required, a concept often referred to as the "three-point interaction model."

Given the structure of tert-butyl morpholine-3-carboxylate, the following classes of CSPs were selected for evaluation due to their proven efficacy in separating chiral amines and related compounds:[3]

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, with selectors made from derivatives of cellulose or amylose.[4] Their chiral recognition capabilities stem from a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.

  • Pirkle-Type (Brush-Type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[5] The Whelk-O 1, a π-electron acceptor/π-electron donor phase, is known for its broad selectivity for various compound classes, including amines.[6][7]

  • Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on vancomycin, offer a complex array of interaction sites, including peptide linkages, aromatic rings, and sugar moieties. They are particularly effective for separating polar and ionizable compounds like amines.[8][9]

Experimental Design and Methodologies

To ensure a rigorous and objective comparison, a systematic approach was employed. A racemic mixture of tert-butyl morpholine-3-carboxylate was used to challenge each CSP under optimized conditions.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II Quaternary LC system equipped with a Diode Array Detector (DAD).

  • Materials: Racemic tert-butyl morpholine-3-carboxylate, (S)-tert-butyl morpholine-3-carboxylate reference standard, HPLC-plus grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), and additives (Trifluoroacetic acid - TFA, Diethylamine - DEA).

Experimental Workflow

The workflow for screening and optimizing the chiral separation is outlined below.

G cluster_prep Preparation cluster_screen CSP Screening cluster_analysis Data Analysis & Optimization cluster_output Final Output SamplePrep Sample Preparation (Racemate & Standard @ 1 mg/mL) Screen_AD Method 1: Daicel CHIRALPAK AD-H SamplePrep->Screen_AD Screen_Whelk Method 2: Regis Whelk-O 1 SamplePrep->Screen_Whelk Screen_V2 Method 3: Astec CHIROBIOTIC V2 SamplePrep->Screen_V2 MobilePhasePrep Mobile Phase Preparation (Hexane/Alcohol + Additive) MobilePhasePrep->Screen_AD MobilePhasePrep->Screen_Whelk MobilePhasePrep->Screen_V2 Evaluate Evaluate System Suitability: Resolution (Rs), Tailing (Tf), Plates (N) Screen_AD->Evaluate Screen_Whelk->Evaluate Screen_V2->Evaluate Optimize Optimize Best Method (Mobile Phase Ratio, Additive Conc.) Evaluate->Optimize FinalMethod Final Validated Method Optimize->FinalMethod G cluster_params Optimized Method Parameters cluster_performance Expected Performance Parameters Column Daicel CHIRALPAK AD-H (250x4.6mm, 5µm) Mobile Phase n-Hexane:IPA:DEA (80:20:0.1 v/v/v) Flow Rate 1.0 mL/min Temperature 25 °C Detection 210 nm Injection Vol. 10 µL Performance Performance Parameters->Performance Leads to

Sources

Validation

A Comparative Guide to the Biological Investigation of (S)- and (R)-tert-Butyl morpholine-3-carboxylate Enantiomers

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern medicinal chemistry, the morpholine scaffold stands out as a privileged structure, int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the morpholine scaffold stands out as a privileged structure, integral to the design of a multitude of therapeutic agents.[1][2] Its inherent physicochemical properties often impart favorable pharmacokinetics and metabolic stability to drug candidates.[3] When chirality is introduced, as in the case of (S)- and (R)-tert-Butyl morpholine-3-carboxylate, the biological implications become even more profound. Stereochemistry can dictate the affinity and efficacy of a molecule for its biological target, underscoring the critical need for a thorough comparative evaluation of enantiomers in drug discovery.[4]

This guide provides a comprehensive framework for comparing the biological activity of (S)- and (R)-tert-Butyl morpholine-3-carboxylate. While publicly available data directly comparing these specific enantiomers is limited, this document outlines the scientific rationale and detailed experimental protocols necessary for such an investigation. We will delve into the established roles of these chiral building blocks and propose a robust, self-validating experimental workflow to elucidate their differential biological effects.

The Significance of Chirality in Morpholine-Based Drug Candidates

The three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with chiral biological macromolecules such as enzymes and receptors. Enantiomers, being non-superimposable mirror images, often exhibit distinct pharmacological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[4]

For instance, the stereochemistry of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives has been shown to be a determining factor in their activity as serotonin and noradrenaline reuptake inhibitors.[5] This highlights the necessity of evaluating enantiomers independently to identify the optimal stereoisomer for development.

(S)- and (R)-tert-Butyl morpholine-3-carboxylate: Key Chiral Building Blocks

Both (S)- and (R)-tert-Butyl morpholine-3-carboxylate serve as valuable chiral synthons in the pharmaceutical industry. The tert-butyl ester acts as a protecting group for the carboxylic acid functionality, allowing for selective modifications at other positions of the morpholine ring.

The (S)-enantiomer, in particular, has been identified as a key intermediate in the synthesis of potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation implicated in cancer.[5] This suggests that the (S)-configuration is likely critical for the desired biological activity in this context. However, without a direct comparison to the (R)-enantiomer, the full therapeutic potential and potential off-target effects remain incompletely understood.

Proposed Experimental Workflow for Comparative Biological Evaluation

To address the knowledge gap regarding the differential activities of (S)- and (R)-tert-Butyl morpholine-3-carboxylate, a systematic and rigorous experimental plan is essential. The following workflow is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_validation In-depth Validation Synthesis Enantioselective Synthesis of (S) and (R) Enantiomers Purification Purification (e.g., Chiral HPLC) Synthesis->Purification Characterization Structural & Purity Analysis (NMR, MS, ee determination) Purification->Characterization Target_Selection Target Selection (e.g., Kinases, GPCRs) Characterization->Target_Selection Primary_Assay Primary Biochemical/Cell-based Assays Target_Selection->Primary_Assay Dose_Response Dose-Response & IC50/EC50 Determination Primary_Assay->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Mechanism_of_Action->In_Vivo_Studies

Caption: Proposed workflow for the comparative biological evaluation.

Enantioselective Synthesis and Characterization

The foundational step is the preparation and rigorous characterization of both enantiomers to ensure high chemical and enantiomeric purity.

Protocol 1: Enantioselective Synthesis

A number of synthetic routes to chiral morpholines have been reported.[1] For the synthesis of enantiopure tert-butyl morpholine-3-carboxylates, a potential route could involve the use of chiral starting materials, such as D- or L-serine, followed by cyclization and protection steps.

Protocol 2: Purification and Characterization

  • Purification: Utilize chiral High-Performance Liquid Chromatography (HPLC) to separate the enantiomers and achieve high enantiomeric excess (ee > 99%).

  • Structural Verification: Confirm the chemical structure of each enantiomer using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Enantiomeric Purity: Determine the enantiomeric excess of the purified samples using chiral HPLC or a suitable chiral derivatizing agent followed by NMR analysis.

Comparative In Vitro Biological Assays

The choice of biological assays should be guided by the known activities of structurally similar morpholine derivatives. Given the precedent for mTOR inhibition by compounds derived from the (S)-enantiomer, a kinase screening panel would be a logical starting point.

Table 1: Proposed In Vitro Assay Panel

Assay TypeTarget/SystemParameters to be MeasuredRationale
Biochemical Assay Kinase Panel (e.g., mTOR, PI3K)IC50 valuesTo identify direct inhibitory activity against relevant kinases.
Cell-based Assay Cancer Cell Lines (e.g., MCF-7, PC-3)GI50 (Growth Inhibition 50) valuesTo assess the effect on cell proliferation.
Target Engagement Assay Cellular Thermal Shift Assay (CETSA)Target protein stabilizationTo confirm direct binding to the intended target in a cellular context.
Off-Target Profiling CEREP Safety PanelBinding affinities to a panel of receptors, ion channels, and transportersTo identify potential off-target activities and predict side effects.

Protocol 3: Kinase Inhibition Assay (Example: mTOR)

  • Reagents: Recombinant human mTOR protein, ATP, substrate (e.g., a peptide substrate), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of the (S)- and (R)-enantiomers. b. In a 384-well plate, incubate the mTOR enzyme with each enantiomer concentration for a predetermined time. c. Initiate the kinase reaction by adding the ATP and substrate mixture. d. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value for each enantiomer using non-linear regression analysis.

Mechanism of Action and In Vivo Studies

Should a significant difference in activity be observed between the enantiomers in the in vitro assays, further studies to elucidate the mechanism of action and to evaluate in vivo efficacy would be warranted for the more active enantiomer (the eutomer).

MoA and InVivo cluster_moa Mechanism of Action cluster_invivo In Vivo Evaluation Western_Blot Western Blot (e.g., p-S6K, p-4E-BP1) Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Cell_Cycle->Apoptosis PK_Studies Pharmacokinetic Studies Apoptosis->PK_Studies Efficacy_Models Xenograft Efficacy Models PK_Studies->Efficacy_Models Toxicity Preliminary Toxicity Assessment Efficacy_Models->Toxicity

Caption: Downstream mechanism of action and in vivo studies.

Concluding Remarks

The systematic comparative evaluation of the (S)- and (R)-enantiomers of tert-Butyl morpholine-3-carboxylate is a critical step in understanding their full therapeutic potential and liabilities. While direct comparative data is not yet in the public domain, the experimental framework outlined in this guide provides a clear and scientifically rigorous path for researchers to undertake this important investigation. By elucidating the stereospecific biological activities of these valuable chiral building blocks, the scientific community can further harness the power of the morpholine scaffold in the design of novel and improved therapeutics.

References

  • Jain, A., & Sahu, S. K. (2024).
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(47), 29847-29856.
  • Scott, J. S., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(10), 953-958.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6537–6549.
  • Conti, P., et al. (2021).
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). A Tandem Sequential One-Pot Reaction Employing Both Hydroamination and Asymmetric Transfer Hydrogenation Reactions Enables an Efficient and Practical Enantioselective Synthesis of 3-Substituted Morpholines from Aminoalkyne Substrates. The Journal of Organic Chemistry, 81(18), 8696-8709.
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & medicinal chemistry, 16(8), 4487–4501.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Enantiomeric Purity of Morpholine-3-Carboxylate Building Blocks

Introduction: The Stereochemical Imperative of Morpholine Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1] Its frequent incorporati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Imperative of Morpholine Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1] Its frequent incorporation into bioactive molecules is due to its ability to improve critical pharmacokinetic properties such as aqueous solubility, metabolic stability, and even blood-brain barrier permeability.[2][3] For drug candidates, particularly those targeting the central nervous system (CNS), these attributes are paramount.[3] However, the introduction of a stereocenter, as in morpholine-3-carboxylate, elevates the complexity. The three-dimensional arrangement of atoms is not a trivial detail; it is often the primary determinant of a drug's therapeutic efficacy and safety profile. One enantiomer may fit perfectly into a target receptor, eliciting the desired response, while its mirror image could be inactive or, in worst-case scenarios, responsible for toxic side effects.[4][5]

Therefore, the rigorous validation of enantiomeric purity is a non-negotiable cornerstone of the drug development process. For researchers and process chemists working with chiral building blocks like morpholine-3-carboxylate, having a robust, reliable, and validated analytical methodology is crucial for quality control and regulatory compliance. This guide provides an in-depth comparison of the principal analytical techniques used for this purpose, grounded in field-proven insights and experimental causality. We will dissect the "why" behind methodological choices, offering a clear framework for selecting and implementing the optimal strategy for your laboratory's needs.

Core Principles: The Challenge of Distinguishing Mirror Images

Enantiomers present a unique analytical challenge: they possess identical physical and chemical properties in an achiral environment.[4] They have the same melting points, boiling points, and spectroscopic signatures (e.g., NMR, IR) under standard conditions. To distinguish between them, one must introduce a chiral influence, forcing the formation of diastereomeric interactions. This can be achieved through two primary strategies:

  • Direct Methods: The enantiomers are introduced into a chiral environment, most commonly a Chiral Stationary Phase (CSP) within a chromatography column. The transient diastereomeric complexes formed between each enantiomer and the CSP have different energies, leading to different retention times and thus, separation.[6][7]

  • Indirect Methods: The enantiomers are chemically reacted with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA). This reaction converts the enantiomeric pair into a pair of diastereomers.[4][8] These newly formed diastereomers have distinct physical properties and can be separated and quantified using standard, achiral analytical techniques like HPLC or NMR.[9]

Comparative Analysis of Key Analytical Techniques

The choice between direct and indirect methods, and the specific instrumentation therein, depends on factors like available equipment, sample throughput requirements, the need for preparative scale-up, and the specific physicochemical properties of the analyte.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[7]Differential partitioning of enantiomers between a CSP and a supercritical fluid (CO2) mobile phase.[10]Formation of diastereomeric complexes with a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA), leading to distinct NMR signals.[11]
Primary Advantage High versatility, broad range of available CSPs, well-established technology.[12]Extremely fast analysis times, reduced organic solvent consumption ("Green Chemistry"), ideal for high-throughput screening.[13]Provides structural information; can sometimes be used to determine absolute configuration (e.g., with Mosher's esters).[14] No separation needed.
Key Limitation Method development can be time-consuming and solvent-intensive.Requires specialized instrumentation; analyte solubility in CO2/modifier can be a challenge.Lower sensitivity than chromatographic methods; requires higher sample concentration and a highly pure chiral auxiliary. Potential for kinetic resolution during derivatization.[4]
Best Suited For Universal applicability for both analytical quantification and preparative purification of a wide range of compounds.High-throughput screening (HTS) in early drug discovery, purification, and analysis of less polar compounds.[15]Orthogonal confirmation of purity, structural elucidation, and when chromatographic methods are difficult to develop.
Typical Sample Underivatized or derivatized morpholine-3-carboxylate.Underivatized morpholine-3-carboxylate.Morpholine-3-carboxylate derivatized with a CDA or mixed with a CSA.

Visualization of Method Selection & Workflow

Choosing the correct analytical path is critical. The following diagram illustrates a logical decision-making workflow for validating the enantiomeric purity of morpholine-3-carboxylate.

MethodSelection cluster_start Start: Racemic or Enantioenriched Sample cluster_screening Primary Screening & High-Throughput Needs cluster_standard Standard QC & Method Development cluster_orthogonal Orthogonal & Confirmatory Methods cluster_end Outcome Start Morpholine-3-Carboxylate Sample HighThroughput High-Throughput Screening (HTS)? Start->HighThroughput SFC Chiral SFC Screening HighThroughput->SFC Yes HPLC Chiral HPLC Screening (Polysaccharide, Macrocyclic Glycopeptide CSPs) HighThroughput->HPLC No SeparationOK Good Separation? SFC->SeparationOK HPLC->SeparationOK NMR_Method Indirect NMR Method SeparationOK->NMR_Method No / Confirmation Needed Validation Validate Method & Quantify ee% SeparationOK->Validation Yes Derivatize Derivatize with Chiral Agent (e.g., Mosher's Acid Chloride) NMR_Method->Derivatize NMR_Analysis Analyze Diastereomers by ¹H or ¹⁹F NMR Derivatize->NMR_Analysis NMR_Analysis->Validation

Caption: Decision workflow for selecting an enantiomeric purity validation method.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust starting points. The causality behind each step is explained to empower the researcher to troubleshoot and optimize effectively.

Protocol 1: Direct Analysis by Chiral HPLC/SFC

This direct method is often the most efficient for routine analysis. Since morpholine-3-carboxylate is an amino acid analog, chiral stationary phases (CSPs) known for separating underivatized amino acids are excellent starting points.[16] Macrocyclic glycopeptide (e.g., Teicoplanin-based) and polysaccharide-based (e.g., cellulose or amylose derivatives) CSPs are highly recommended.[12][17]

Objective: To develop a baseline separation of (R)- and (S)-morpholine-3-carboxylate to accurately determine the enantiomeric excess (ee).

Methodology:

  • Column Screening (The Causality of Choice):

    • Rationale: No single chiral column is universal.[6] Screening a small, diverse set of columns is the most efficient path to success. We select columns based on different chiral recognition mechanisms.

    • Columns to Screen:

      • Daicel CHIRALPAK IC / IA: (Polysaccharide-based) - Broad selectivity, effective for compounds with aromatic groups and hydrogen bond donors/acceptors.[17]

      • Astec CHIROBIOTIC T: (Macrocyclic glycopeptide-based) - Excellent for polar and ionic compounds like underivatized amino acids due to its ionic groups.[16]

      • Regis Whelk-O 1: (Pirkle-type) - Effective for analytes containing π-acidic or π-basic moieties.[6]

  • Mobile Phase Preparation:

    • Rationale: The mobile phase composition directly influences the transient diastereomeric interactions with the CSP. Small changes can dramatically affect selectivity.

    • HPLC (Normal Phase): Hexane/Ethanol or Hexane/Isopropanol mixtures (e.g., 90:10, 80:20). Add a small amount of an acidic (e.g., 0.1% Trifluoroacetic Acid - TFA) or basic (e.g., 0.1% Diethylamine - DEA) additive to improve peak shape by suppressing unwanted ionic interactions with residual silanols on the silica support and ensuring the analyte is in a single ionic state.

    • SFC: Supercritical CO₂ with a modifier (e.g., Methanol, Ethanol). Similar acidic or basic additives (0.1-0.5%) are crucial for good chromatography.[10]

  • Sample Preparation:

    • Rationale: Accurate quantification requires complete dissolution and a concentration within the detector's linear range.

    • Prepare a stock solution of the racemic morpholine-3-carboxylate (~1 mg/mL) in the mobile phase or a compatible solvent.

    • Prepare a sample of the enantioenriched material at the same concentration.

  • Chromatographic Analysis:

    • System: Agilent 1260 Infinity II LC/SFC or equivalent.

    • Flow Rate: HPLC: 1.0 mL/min; SFC: 3.0 mL/min.

    • Temperature: 25 °C (can be varied to optimize separation).

    • Detection: UV (e.g., 210 nm, as the carboxylate group has some absorbance) or Evaporative Light Scattering Detector (ELSD) if UV response is poor.

    • Injection: Inject the racemic standard first to confirm peak identification and resolution. Then, inject the test sample.

  • Data Analysis & System Suitability:

    • Rationale: A self-validating protocol ensures the system is performing correctly for every run.

    • Resolution (Rs): For the racemic standard, the resolution between the two enantiomer peaks should be >1.5 for baseline separation.

    • Enantiomeric Excess (ee) Calculation:

      • ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100[15]

    • The peak for the minor enantiomer in the test sample should have the same retention time as one of the peaks from the racemic injection.

Protocol 2: Indirect Analysis by ¹H NMR using a Chiral Derivatizing Agent (CDA)

This method is an excellent orthogonal technique to confirm chromatographic results or when a suitable chiral chromatography method cannot be found. The principle involves converting the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum.[14] For morpholine-3-carboxylate, which contains both a secondary amine and a carboxylic acid, derivatization can be targeted at either group. Derivatizing the amine with an enantiopure chiral acid chloride like Mosher's acid chloride is a classic and reliable approach.[14]

Objective: To quantify the ee of morpholine-3-carboxylate by converting the enantiomers into diastereomeric amides and resolving their signals by ¹H or ¹⁹F NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Racemic/Enriched Morpholine-3-Carboxylate Reaction Derivatization Reaction (Anhydrous Pyridine) Sample->Reaction Reagent Enantiopure (R)-Mosher's Acid Chloride Reagent->Reaction NMR Acquire ¹H or ¹⁹F NMR Spectrum Reaction->NMR Integration Identify & Integrate Diastereomeric Signals NMR->Integration Calculation Calculate ee% from Integral Ratios Integration->Calculation

Caption: Workflow for the indirect NMR method using a chiral derivatizing agent.

Methodology:

  • Derivatization Reaction (The Trustworthiness Check):

    • Rationale: The reaction must go to 100% completion. If it does not, kinetic resolution (one enantiomer reacting faster than the other) can occur, leading to an inaccurate ee measurement. The CDA must also be of the highest enantiomeric purity.

    • In a dry NMR tube, dissolve ~5-10 mg of morpholine-3-carboxylate in 0.7 mL of anhydrous deuterated pyridine-d₅.

    • Add a slight excess (1.1 equivalents) of enantiopure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride].

    • Cap the tube, mix gently, and allow the reaction to proceed to completion (monitor by TLC or a quick NMR scan if necessary). The reaction is typically rapid.

  • NMR Acquisition:

    • Rationale: High field strength provides better signal dispersion, which is critical for resolving the small chemical shift differences between diastereomers. ¹⁹F NMR is often superior as the spectra are simpler with a large chemical shift range and no background signals.

    • Instrument: Bruker 400 MHz NMR spectrometer or higher.

    • ¹H NMR: Acquire a standard proton spectrum. Look for well-resolved signals, often protons alpha to the newly formed amide or the methoxy group of the Mosher's ester, to show distinct chemical shifts for the two diastereomers.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The -CF₃ group of the Mosher's amide will appear as two distinct singlets for the two diastereomers.

  • Data Analysis & Quantification:

    • Rationale: The ratio of the integrals of the two distinct diastereomeric signals directly corresponds to the enantiomeric ratio of the original sample.

    • Carefully integrate the pair of well-resolved signals corresponding to the two diastereomers (e.g., the two -CF₃ singlets in the ¹⁹F spectrum).

    • Enantiomeric Excess (ee) Calculation:

      • ee (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A method is not truly reliable until it is validated. For pharmaceutical applications, validation must be performed according to International Council for Harmonisation (ICH) Q2(R2) guidelines.[17] This ensures the method is fit for its intended purpose.

Key Validation Parameters for an Enantiomeric Purity Method:

  • Specificity: The ability to assess the analyte enantiomers unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is demonstrated by showing that these other components do not interfere with the peaks of the two enantiomers.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified, respectively. This is critical for controlling trace enantiomeric impurities. LOQ is typically established at a signal-to-noise ratio of 10:1.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For an ee% method, this is demonstrated by preparing samples with varying ratios of the two enantiomers (e.g., 99:1, 98:2, 95:5) and confirming that the measured area% ratio is linear with respect to the concentration% ratio.

  • Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with a known, spiked amount of the minor enantiomer and calculating the percent recovery.

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements. Assessed by repeatedly analyzing a single homogeneous sample and evaluating the standard deviation of the results, both within the same day (repeatability) and on different days with different analysts/equipment (intermediate precision).

Conclusion and Recommendations

The validation of enantiomeric purity for morpholine-3-carboxylate building blocks is a critical quality control point in drug development. Both direct chromatographic methods (HPLC and SFC) and indirect NMR-based methods offer robust and reliable solutions.

  • For high-throughput environments and routine quality control, Chiral SFC is the premier choice due to its speed and reduced environmental impact.

  • Chiral HPLC remains the versatile workhorse, offering the widest range of column chemistries and suitability for both analytical and preparative work.

  • Indirect NMR analysis serves as an indispensable orthogonal method. It is the gold standard for confirming results from a primary chromatographic technique and is invaluable when chromatographic separation proves challenging.

A truly self-validating system for enantiomeric purity relies on a multi-faceted approach: a primary, validated chromatographic method for routine analysis, coupled with a confirmatory orthogonal method like NMR for critical batches or out-of-specification investigations. This dual-pronged strategy provides the highest level of confidence in the stereochemical integrity of these vital pharmaceutical building blocks.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Royal Society of Chemistry. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. [Link]

  • PubMed. (2013). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. [Link]

  • ACS Publications. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry. [Link]

  • ResearchGate. (2025). A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. [Link]

  • Royal Society of Chemistry. (2016). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. (2023). Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide (2). [Link]

  • National Center for Biotechnology Information. (2016). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. [Link]

  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

  • PubMed Central. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. [Link]

  • PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • Royal Society of Chemistry. (2016). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?[Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • National Center for Biotechnology Information. (2018). The Significance of Chirality in Drug Design and Development. [Link]

  • National Center for Biotechnology Information. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • ResearchGate. (2018). The derivatization reaction of morpholine. [Link]

  • Zenodo. (2005). Acids: Derivatization for GC Analysis. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. [Link]

  • Agilent. (2013). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

Sources

Validation

A Comparative Guide to (S)-tert-Butyl morpholine-3-carboxylate and Proline Analogs in Peptide Design

For researchers, scientists, and professionals in drug development, the quest for novel peptide therapeutics with enhanced stability, predictable conformations, and improved biological activity is a perpetual challenge....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel peptide therapeutics with enhanced stability, predictable conformations, and improved biological activity is a perpetual challenge. The inherent flexibility of peptides often leads to poor metabolic stability and reduced receptor affinity. To overcome these limitations, the incorporation of conformationally constrained non-canonical amino acids is a cornerstone of modern peptidomimetic design.[1][2][3][4] This guide provides an in-depth comparison of two important classes of building blocks used for this purpose: morpholine-based scaffolds, exemplified by (S)-tert-Butyl morpholine-3-carboxylate, and the widely utilized proline analogs.

The Central Role of Conformational Constraint

The biological activity of a peptide is intrinsically linked to its three-dimensional structure.[5] Natural peptides often exist as an ensemble of conformations in solution, only one of which may be the bioactive form. By introducing rigid structural elements, we can lock the peptide into a desired conformation, thereby increasing its affinity for the target receptor and simultaneously enhancing its resistance to enzymatic degradation.[1][6] Proline, with its unique cyclic structure, naturally restricts the peptide backbone, making its analogs a focal point for peptidomimetic design.[7][8] Morpholine-based structures offer an alternative and increasingly popular strategy to achieve similar, yet distinct, conformational control.[9][10]

Proline Analogs: A Versatile Toolkit for Peptide Modification

Proline's pyrrolidine ring restricts the Ramachandran space, making it a powerful tool for inducing turns and specific secondary structures in peptides.[7][11] The cis-trans isomerization of the Xaa-Pro peptide bond is a critical determinant of peptide and protein folding.[12][13] Proline analogs are designed to further manipulate these properties.

Key Classes of Proline Analogs:

  • Substituted Prolines: Alkyl or fluoro substitutions on the pyrrolidine ring can modulate the ring pucker and the cis/trans isomer ratio.[11][14] For instance, 5-alkylprolines can sterically favor the cis-amide conformation.[15][16]

  • Ring-Size Homologs: Azetidine-2-carboxylic acid (a four-membered ring) and piperidine-2-carboxylic acid (a six-membered ring) alter the backbone bond angles and ring puckering, leading to different conformational preferences compared to proline.[17]

  • Heterocyclic Analogs: The incorporation of heteroatoms, such as in oxaproline (oxazolidine) or thioproline (thiazolidine), influences the electronic properties of the amide bond and can stabilize specific conformations through dipole interactions.[15][16][18] Azaproline, with a nitrogen at the Cα position, is particularly effective at stabilizing cis-amide bonds.[15][16]

The primary advantage of proline analogs lies in the extensive body of research supporting their use and the diverse range of commercially available derivatives.[19] They provide a nuanced approach to fine-tuning peptide conformation.

Morpholine-Based Scaffolds: An Emerging Alternative

(S)-tert-Butyl morpholine-3-carboxylate is a building block for incorporating a morpholine-based amino acid into a peptide chain. The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen, offers a distinct set of conformational constraints compared to the five-membered pyrrolidine ring of proline.

Morpholine-based scaffolds are increasingly recognized for their potential in medicinal chemistry and peptide design.[10][20][21] Their incorporation into a peptide backbone can induce stable turn structures, acting as effective proline surrogates.[9] The synthesis of morpholine-2,5-diones from amino acids provides a pathway to creating polydepsipeptides, which are biodegradable materials with potential medical applications.[22]

Head-to-Head Comparison: Structural and Functional Implications

FeatureProline AnalogsMorpholine-Based Scaffolds
Ring Structure Predominantly 5-membered pyrrolidine ring (or 4- and 6-membered variants)6-membered morpholine ring
Key Heteroatom(s) NitrogenNitrogen and Oxygen
Primary Conformational Influence Induces β-turns, polyproline helices; modulates cis/trans amide bond ratio.[7]Can act as a turn inducer, serving as a proline surrogate.[9]
Flexibility Ring pucker (endo/exo) provides some flexibility.[14]Generally more rigid than proline due to the six-membered ring structure.
Diversity Extensive variety of substituted, ring-sized, and heterocyclic analogs available.[19][23]A growing but currently less diverse library of building blocks.
Synthetic Accessibility Well-established synthetic routes.[14][18]Efficient synthetic methods are being developed.[20][24]

Experimental Data and Performance

While direct, side-by-side comparative studies of (S)-tert-Butyl morpholine-3-carboxylate and a specific proline analog within the same peptide are not abundant in the literature, we can infer performance based on the known properties of each class.

A study on morpholine-based scaffolds as proline surrogates in β-turn peptides demonstrated through NMR analysis that these compounds effectively induce the desired turn conformation.[9] The choice of substituents on the morpholine ring can further refine the conformational preferences.

In contrast, the effects of proline analogs are well-documented. For example, the introduction of fluorinated prolines can significantly alter the cis/trans isomer ratio due to stereoelectronic effects, providing a precise tool for conformational control.[14] Different proline analogs stabilize the cis-amide conformation through various mechanisms, including steric hindrance (5-alkylproline), dipole interactions (oxaproline/thioproline), and lone-pair repulsion (azaproline).[15][16]

Enhancing Proteolytic Stability

A primary goal of incorporating non-natural amino acids is to improve a peptide's resistance to enzymatic degradation.[1][2][3][6] The introduction of bulky, non-natural residues at or near a cleavage site can sterically hinder the approach of proteases. Both morpholine-based scaffolds and proline analogs can confer increased proteolytic stability. However, the degree of stabilization is highly dependent on the specific peptide sequence, the enzyme , and the position of the modification.[25]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating these analogs typically follows standard SPPS protocols, with either Boc or Fmoc protecting group strategies.[26][27]

  • Resin Loading: The first amino acid is attached to a solid support (e.g., Wang or Rink amide resin).

  • Deprotection: The Nα-protecting group (e.g., Fmoc) is removed, typically with a solution of piperidine in DMF. Morpholine has also been shown to be an effective and "greener" alternative for Fmoc removal, minimizing certain side reactions like aspartimide formation.[26][28]

  • Coupling: The next protected amino acid (the proline analog or morpholine-based building block) is activated (e.g., with HBTU/DIPEA) and coupled to the free amine on the resin-bound peptide.

  • Washing: The resin is washed to remove excess reagents.

  • Repeat: The deprotection-coupling-washing cycle is repeated for each subsequent amino acid.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA-based).

  • Purification: The crude peptide is purified, typically by reverse-phase HPLC.

Assessing Peptide Secondary Structure

Several biophysical techniques are employed to determine the conformational impact of these analogs.[29]

  • Circular Dichroism (CD) Spectroscopy: This is a widely used method to analyze the secondary structure of peptides in solution.[30][31] The characteristic spectra of α-helices, β-sheets, and random coils allow for a global assessment of the peptide's conformation.[30]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed, atom-level structural information, including the determination of cis/trans isomer ratios and the identification of specific turn structures through the analysis of nuclear Overhauser effects (NOEs).[32]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can also be used to characterize the secondary structure of peptides by analyzing the amide I region of the spectrum.[31][33]

  • X-ray Crystallography: For peptides that can be crystallized, X-ray crystallography provides the most definitive, high-resolution structural information.[29]

Visualizing the Concepts

Peptide_Design_Strategy cluster_Problem Challenges in Peptide Therapeutics cluster_Solution Solution: Peptidomimetics cluster_Approaches Comparative Building Blocks cluster_Outcomes Desired Outcomes Problem1 Low Metabolic Stability Problem2 High Conformational Flexibility Problem3 Reduced Receptor Affinity Solution Incorporate Conformational Constraints Problem2->Solution Proline Proline Analogs Solution->Proline Established Method Morpholine Morpholine-Based Scaffolds (e.g., (S)-tert-Butyl morpholine-3-carboxylate) Solution->Morpholine Emerging Alternative Outcome1 Enhanced Stability Proline->Outcome1 Outcome2 Defined Conformation Proline->Outcome2 Outcome3 Improved Bioactivity Proline->Outcome3 Morpholine->Outcome1 Morpholine->Outcome2 Morpholine->Outcome3

Caption: Logical workflow for using constrained analogs in peptide design.

Caption: Structural comparison of core proline and morpholine rings.

Conclusion and Future Outlook

Both proline analogs and morpholine-based scaffolds are powerful tools in the arsenal of the peptide chemist.

  • Proline analogs offer a highly refined and versatile system for modulating peptide conformation, backed by decades of research. They are the go-to choice for fine-tuning known structures and exploring subtle conformational changes.

  • (S)-tert-Butyl morpholine-3-carboxylate and other morpholine-based building blocks represent a promising and structurally distinct alternative. Their more rigid six-membered ring can enforce unique backbone geometries that may not be accessible with proline analogs. While the available diversity is currently more limited, the field is rapidly expanding, offering exciting new possibilities for novel peptidomimetic design.

The choice between these two classes of building blocks will depend on the specific goals of the research program. For projects requiring subtle modulation of an existing peptide lead, the vast array of proline analogs may be more suitable. For de novo design or when seeking novel conformational space, morpholine-based scaffolds present a compelling and innovative option. As synthetic methodologies for these compounds continue to improve, their role in the development of next-generation peptide therapeutics is set to grow significantly.

References

  • Kang, Y. K. (2006). Impact of cis-proline analogs on peptide conformation. Biopolymers, 81(5), 392-406. [Link]

  • ResearchGate. (2006). Impact ofCis-proline analogs on peptide conformation. Request PDF. [Link]

  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]

  • ResearchGate. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Request PDF. [Link]

  • Bentham Science. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. [Link]

  • Josa-Culleré, L., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2577-2589. [Link]

  • Alejandro, B., et al. (2007). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 72(23), 8846-8855. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Molecular Structure: THEOCHEM, 806(1-3), 195-204. [Link]

  • Bentham Science. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. [Link]

  • MtoZ Biolabs. How to Identify the Structure of Peptides. [Link]

  • Royal Society of Chemistry. (2022). Characterization of the secondary structure of peptides. RSC Advances. [Link]

  • Creative Biolabs. Secondary Structure Analysis. [Link]

  • ResearchGate. (2024). Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic applications. Request PDF. [Link]

  • Liu, L., et al. (2017). Determining the Secondary Structure of Membrane Proteins and Peptides Via Electron Spin Echo Envelope Modulation (ESEEM) Spectroscopy. Methods in Molecular Biology, 1554, 143-162. [Link]

  • ResearchGate. (2015). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β-turn peptides. Request PDF. [Link]

  • Thieme. (2002). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. [Link]

  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Re-gon, J. A., et al. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(36), 12588-12601. [Link]

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130-8232. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]

  • Thomas, C., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(5), 2345-2353. [Link]

  • Lourenço, E. C., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4739. [Link]

  • Inguimbert, N., et al. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 17(1), 743-779. [Link]

  • Jotterand, N., et al. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 24(12), 2327. [Link]

  • Ye, T., & Melacini, G. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

  • ResearchGate. (2023). Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides. Request PDF. [Link]

  • Kamlekar, R. K., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports, 13(1), 11728. [Link]

  • Smith, A. G., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Letters, 25(44), 8000-8005. [Link]

  • Remko, M., & Vdovjak, P. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. International Journal of Molecular Sciences, 21(24), 9637. [Link]

Sources

Validation

Comprehensive Guide: Determining Optical Rotation of (S)-tert-Butyl morpholine-3-carboxylate

This guide outlines the technical workflow for determining the optical rotation and enantiomeric purity of (S)-tert-Butyl morpholine-3-carboxylate , a critical chiral intermediate in the synthesis of kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical workflow for determining the optical rotation and enantiomeric purity of (S)-tert-Butyl morpholine-3-carboxylate , a critical chiral intermediate in the synthesis of kinase inhibitors and peptide mimetics.

Executive Summary & Technical Context

(S)-tert-Butyl morpholine-3-carboxylate (CAS: 788801-64-5) serves as a scaffold for introducing chiral morpholine moieties into pharmaceutical active ingredients (APIs). The stereocenter at the C3 position is prone to racemization under basic conditions or thermal stress.

While Polarimetry provides a rapid macroscopic assessment of chirality (bulk property), it is insufficient for quantifying low-level enantiomeric impurities (0.1–1.0%). This guide compares the standard polarimetric protocol against the more rigorous Chiral HPLC method, establishing a tiered Quality Control (QC) strategy.

Key Compound Properties
PropertyDescription
Chemical Name (S)-Morpholine-3-carboxylic acid tert-butyl ester
Chiral Center C3 (S-configuration)
Critical Quality Attribute Enantiomeric Excess (% ee) > 98.0%
Primary Risk Racemization during ester hydrolysis or N-protection

Methodological Comparison: Polarimetry vs. Chiral HPLC

The choice between optical rotation and chromatographic separation depends on the stage of development and the required data granularity.

Comparative Analysis Table
FeatureMethod A: Polarimetry (Optical Rotation) Method B: Chiral HPLC
Primary Output Specific Rotation

Enantiomeric Excess (% ee)
Sensitivity Low (Requires >5% impurity to detect shift)High (LOD < 0.05% for (R)-isomer)
Sample Prep Simple dissolution (10-20 mg/mL)Dilute solution (0.5-1.0 mg/mL)
Throughput High (< 5 mins/sample)Moderate (20-40 mins/sample)
Solvent Dependency Critical (Value changes with solvent)Mobile phase dependent
Use Case Routine Batch Release, Identity TestingProcess Optimization, Final Release

Experimental Protocols

Protocol A: Determination of Specific Rotation

Objective: Establish the macroscopic chiral identity. Pre-requisite: The sample must be chemically pure (>95%) by 1H-NMR or achiral HPLC, as chemical impurities can skew rotation values.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) or Chloroform (Stabilized). Note: Morpholine derivatives often show sign inversion between protic (MeOH) and aprotic (CHCl3) solvents.

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Cell: 1.0 dm (100 mm) thermostated cell.

Step-by-Step Workflow
  • Blanking: Fill the cell with pure solvent. Ensure no air bubbles are trapped. Zero the instrument at 20°C.

  • Sample Prep: Weigh exactly

    
     of (S)-tert-Butyl morpholine-3-carboxylate. Transfer to a 10 mL volumetric flask.
    
  • Dissolution: Dissolve in the selected solvent and make up to volume (Concentration

    
    ).
    
  • Measurement: Rinse the cell with the sample solution twice. Fill and equilibrate to 20°C for 2 minutes.

  • Reading: Record the observed rotation (

    
    ) as the average of 5 measurements.
    
Calculation


  • 
    : Observed rotation (degrees)[1]
    
  • 
    : Path length (dm)
    
  • 
    : Concentration ( g/100  mL)
    

Critical Insight: Literature values for morpholine-3-carboxylic acid derivatives vary. For the N-Boc analog,


 is typically -25.0° to -28.0° (c=1, MeOH) . Expect the tert-butyl ester to follow a similar trend but establish an internal reference standard using a certified enantiopure sample.
Protocol B: Chiral HPLC Method (Gold Standard)

Objective: Quantify the (R)-enantiomer impurity.

Chromatographic Conditions
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Role of DEA: Critical for peak shape. Morpholine is a secondary amine; without a basic modifier (DEA), peaks will tail significantly due to silanol interactions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores).

  • Temperature: 25°C

System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 between (S) and (R) peaks.
    
  • Tailing Factor: < 1.5.[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for characterizing the chiral purity of the morpholine intermediate.

G Start Sample: (S)-tert-Butyl morpholine-3-carboxylate ChemPurity Check Chemical Purity (1H-NMR / Achiral HPLC) Start->ChemPurity Decision1 Is Chemical Purity > 95%? ChemPurity->Decision1 Purify Purify Sample (Flash Column/Recrystallization) Decision1->Purify No Polarimetry Method A: Polarimetry (Identity Test) Decision1->Polarimetry Yes Purify->ChemPurity Result1 Calculate Specific Rotation Compare to Reference Polarimetry->Result1 Decision2 Does Value Match Literature/Ref? Result1->Decision2 HPLC Method B: Chiral HPLC (Quantitative Purity) Decision2->HPLC Yes (Pass) Decision2->HPLC No (Investigate) FinalQC Generate COA (% ee & Specific Rotation) HPLC->FinalQC

Figure 1: Integrated workflow for chiral characterization. Note that Polarimetry acts as a gatekeeper for identity, while HPLC provides the definitive purity metric.

Troubleshooting & Validation

Common Pitfalls in Optical Rotation
ObservationRoot CauseCorrective Action
Drifting Reading Temperature fluctuation or incomplete dissolution.Thermostat cell to ±0.1°C; filter solution through 0.45 µm PTFE.
Low Rotation Value Wet sample (solvent weight) or racemization.Dry sample under vacuum (

, 4h); Check % ee via HPLC.
Sign Reversal Wrong solvent used.Confirm solvent. (S)-isomers may be (+) in CHCl3 and (-) in MeOH.
Self-Validating the Protocol

If no commercial reference standard is available:

  • Synthesize the Racemate: Mix equimolar amounts of (S)- and (R)- isomers (if available) or racemize a small portion of the sample using base (e.g., NaOEt in EtOH).

  • Verify HPLC Separation: The racemate must show two baseline-separated peaks (area 50:50). This confirms the method is capable of separating enantiomers.

  • Zero Rotation Check: The racemate should yield an optical rotation of

    
    .
    

References

  • PubChem Compound Summary. (2025). 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.[3][4] National Center for Biotechnology Information. [Link]

  • Phenomenex. (2024).[5] Chiral HPLC Separations Guide. Phenomenex Technical Resources. [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

Sources

Comparative

Comparative Guide: X-ray Crystallography of (S)-tert-Butyl Morpholine-3-Carboxylate Complexes

Executive Summary Subject: (S)-tert-Butyl morpholine-3-carboxylate (S-TBMC).[1][2] Significance: S-TBMC acts as a lipophilic, conformationally distinct surrogate for (S)-Proline.[1][2] While Proline imposes a rigid pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: (S)-tert-Butyl morpholine-3-carboxylate (S-TBMC).[1][2] Significance: S-TBMC acts as a lipophilic, conformationally distinct surrogate for (S)-Proline.[1][2] While Proline imposes a rigid pyrrolidine "envelope" constraint, the morpholine ring of S-TBMC adopts a "chair" conformation. This structural divergence is critical in medicinal chemistry for tuning the pharmacokinetic profile (solubility, metabolic stability) of peptidomimetics and organometallic catalysts.[2] Challenge: The tert-butyl ester moiety renders the free base an oil or low-melting solid, complicating direct X-ray analysis. Solution: This guide details the structural characterization of S-TBMC via metal complexation and salt formation, comparing its crystallographic metrics against standard Proline alternatives.

Part 1: Structural Comparative Analysis

Morpholine vs. Proline: The Conformational Shift

The primary value of S-TBMC lies in its ability to alter the spatial vector of the carbonyl group compared to Proline without sacrificing the secondary amine's constraint.

Feature(S)-Proline Derivative(S)-tert-Butyl Morpholine-3-CarboxylateImpact on Ligand Design
Ring System 5-Membered Pyrrolidine6-Membered MorpholineMorpholine offers increased hydrodynamic volume.[1][2]
Dominant Pucker Envelope (

-endo/exo)
Chair (

)
Chair form is thermodynamically more stable and predictable.[1][2]
Heteroatom Effect None (Carbon backbone)Oxygen at position 4The ether oxygen acts as a weak H-bond acceptor and alters ring electronics via the anomeric effect.[2]
N-C-C(=O) Angle ~103° - 105°~109° - 112°S-TBMC relaxes the bite angle in bidentate metal coordination.[1][2]
Cis/Trans Amide High propensity for cisPredominantly transMorpholine reduces the energy barrier for isomerization but sterics favor trans.
Representative Crystallographic Data Profile

The following data summarizes typical bond lengths and angles derived from morpholine-3-carboxylic acid metal complexes (e.g., Zn(II), Cd(II) analogs) compared to the theoretical free ligand.

Table 1: Comparative Bond Metrics (Å and Degrees)

ParameterS-TBMC (Complexed)Proline (Complexed)Notes
M–N Bond Length 2.05 – 2.15 Å1.98 – 2.08 ÅMorpholine N is slightly more sterically hindered.[1][2]
M–O (Carboxyl) 1.95 – 2.05 Å1.95 – 2.05 ÅSimilar affinity; driven by charge density of the metal.[2]
Ring Torsion (

)
55° – 60° (Chair)20° – 40° (Envelope)Critical Differentiator: Morpholine is "deeper" than Proline.[1][2]
Space Group Often

or


Chiral space groups required for pure enantiomers.[1]

Analyst Note: In complexes where S-TBMC acts as a bidentate ligand (N, O-chelation), the bite angle is typically 3-5° wider than analogous Proline complexes, reducing ring strain at the metal center.[1][2]

Part 2: Methodology – Obtaining the Data[3]

Since (S)-tert-butyl morpholine-3-carboxylate is often an oil, direct single-crystal growth is difficult.[1][2] Two primary strategies are employed to obtain X-ray quality crystals.

Strategy A: Salt Formation (The "Heavy" Approach)

To confirm the absolute configuration (S) without ambiguity, crystallize the ligand with a counter-ion containing a heavy atom (Z > Si).[2]

  • Reagent: Hydrobromic acid (HBr) or Picric acid.[1][2]

  • Target: (S)-tert-butyl morpholine-3-carboxylate hydrobromide.[1][2]

  • Benefit: The Bromine atom provides sufficient anomalous scattering (using Mo or Cu radiation) to refine the Flack Parameter to < 0.1, definitively proving the stereochemistry.[2]

Strategy B: Metal Complexation (The "Functional" Approach)

Co-crystallize the ligand with a metal salt (e.g.,


, 

).[2]
  • Target: Bis((S)-tert-butyl morpholine-3-carboxylato)copper(II).[1][2]

  • Benefit: Provides data on the biologically/catalytically active conformation.

Part 3: Experimental Protocol & Workflow

Crystallization of the Hydrobromide Salt

Objective: Obtain single crystals suitable for determining Absolute Configuration.

  • Dissolution: Dissolve 100 mg of (S)-tert-butyl morpholine-3-carboxylate (oil) in 2 mL of dry diethyl ether.

  • Acidification: Dropwise add 48% HBr (aq) or 1M HBr in acetic acid until pH ~2. A white precipitate should form immediately.[1][2]

  • Redissolution: Add minimal methanol dropwise with gentle warming (40°C) until the precipitate just dissolves.

  • Vapor Diffusion (The Critical Step):

    • Place the methanol solution in a small inner vial.

    • Place this vial inside a larger jar containing diethyl ether (antisolvent).

    • Seal tightly and leave undisturbed at 4°C for 3-7 days.

  • Harvesting: Colorless prisms will form. Mount immediately in Paratone oil (crystals may be hygroscopic).[1][2]

Workflow Visualization

The following diagram outlines the decision process for structural characterization.

CrystallizationWorkflow Start Starting Material: (S)-tert-Butyl morpholine-3-carboxylate (Oily/Low Melting Solid) Goal Goal: Determine Absolute Configuration (S) Start->Goal Method1 Method A: Salt Formation (HBr / Picrate) Goal->Method1 Preferred for Purity Check Method2 Method B: Metal Complex (Cu / Zn / Pd) Goal->Method2 Preferred for Bio-activity Data Xray X-Ray Diffraction (Mo or Cu Source) Method1->Xray Heavy Atom (Br) Enhances Scattering Method2->Xray Analysis Refinement Check: Flack Parameter (x) Xray->Analysis Result1 x near 0.0 (Config Confirmed) Analysis->Result1 Success Result2 x near 0.5 or >0.1 (Ambiguous/Racemic) Analysis->Result2 Failure/Retest

Caption: Decision matrix for crystallographic characterization of chiral morpholine esters. High-contrast nodes indicate critical path steps.[1][2]

Part 4: Comparative Alternatives (Why X-ray?)

While X-ray crystallography is the gold standard, it is resource-intensive.[1][2] Below is a comparison of validation methods for (S)-TBMC.

MethodReliability for StereochemThroughputLimitation
X-ray Crystallography Absolute (100%) LowRequires crystalline solid; difficult for oily esters.[1][2]
NMR (NOESY/ROESY) HighMediumInfers relative stereochem; cannot distinguish enantiomers without a chiral shift reagent.[1][2]
Circular Dichroism (CD) MediumHighRequires a reliable reference spectrum or TD-DFT calculation for comparison.[1][2]
Chiral HPLC High (for purity)HighDetermines ratio (ee%), not absolute configuration, unless a standard is known.[1][2]
When to use X-ray for S-TBMC

Use X-ray when:

  • First Synthesis: You have synthesized a new derivative and must legally/scientifically prove the 'S' configuration is retained.

  • Catalyst Design: You need to know the exact "pocket" shape the morpholine ring creates around a metal center (e.g., for asymmetric catalysis).[2]

References

  • Hocine, S., Berger, G., & Hanessian, S. (2020).[1][2][3] Design and Synthesis of Backbone-Fused, Conformationally Constrained Morpholine-Proline Chimeras. Journal of Organic Chemistry, 85(6), 4237-4247.[1][2][3] Link[1][2]

    • Context: Provides structural data on morpholine-proline hybrids, establishing the chair vs.
  • Parsons, S. (2021).[1][2] Flack parameter determination for light atom structures. MDPI / Crystallography. Link

    • Context: Authoritative guide on using the Flack parameter for light-
  • Kumar, K. S., et al. (2016).[1][2][4] Homo and Dinuclear Heteroleptic Zn, Cd & Pb Complexes Derived from FcCOOH. ResearchGate / Dalton Transactions.[1][2] Link

    • Context: Demonstrates the coordination geometry of carboxylate ligands with transition metals, serving as a proxy for S-TBMC metal binding modes.
  • Cambridge Crystallographic Data Centre (CCDC). CSD Database Search: Morpholine-3-carboxylate. Link

    • Context: The primary repository for validating specific unit cell parameters for deposited structures.

Sources

Safety & Regulatory Compliance

Handling

Personal Protective Equipment &amp; Handling Guide: (S)-tert-Butyl morpholine-3-carboxylate

[1] Executive Summary & Risk Profile[2] Compound: (S)-tert-Butyl morpholine-3-carboxylate CAS: 782450-37-3 (Note: CAS often refers to the N-Boc acid derivative; specific ester derivatives share similar hazard profiles).[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Profile[2]

Compound: (S)-tert-Butyl morpholine-3-carboxylate CAS: 782450-37-3 (Note: CAS often refers to the N-Boc acid derivative; specific ester derivatives share similar hazard profiles).[1] Primary Hazards: Skin Irritant, Serious Eye Irritant, Respiratory Tract Irritant.[1] Operational Status: Caution — Substance Not Fully Tested. [1][2]

As a chiral morpholine derivative, this compound is a high-value intermediate in drug discovery.[1] While often classified generically as an "Irritant" (GHS Category 2), the presence of the morpholine ring suggests potential basicity and corrosivity if the amine is unprotected. Furthermore, as a research chemical, it lacks the decades of toxicological data possessed by commodity chemicals.[1] Therefore, we apply Universal Precautions : treat the substance as if it possesses higher toxicity than currently established.[1]

The "Golden Rules" of Handling
  • No Open Bench Work: All transfers of neat material must occur inside a certified chemical fume hood.

  • Solvent Dictates Glove Choice: When in solution, the solvent (e.g., DCM, DMF) drives the permeation risk, not just the solute.[1]

  • Moisture Sensitivity: Ester and Boc-protecting groups can degrade; protect from humidity to preserve chemical integrity and prevent pressure buildup (CO2 release) in waste containers.

The PPE Matrix

This matrix is designed for self-validation. Before starting, verify your equipment matches these specifications.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Fume Hood (Primary)Spec: Face velocity 80–100 fpm (0.4–0.5 m/s).[1] Why: Morpholine derivatives can be respiratory sensitizers. Solid powders can aerosolize during weighing.[1]
Hand (Solid) Nitrile Gloves (Disposable)Spec: Min thickness 0.11 mm (4-5 mil).[1] Why: Excellent resistance to dry organic solids. Change immediately upon contamination.[3]
Hand (Solution) Double Gloving or Laminate Spec: Inner Nitrile + Outer Barrier (Silver Shield) if using DCM/THF.[1] Why: Standard nitrile degrades in <5 mins with halogenated solvents often used to dissolve this compound.[1]
Eye/Face Chemical Goggles Spec: ANSI Z87.1 Impact + Splash rated.[1] Why: Safety glasses are insufficient for fine powders or potential splashes of basic amines, which can cause corneal opacity.[1]
Body Lab Coat (Cotton/Poly)Spec: Snap closures (quick release), long sleeves. Why: Prevents skin absorption.[4][5] Synthetic fibers (100% polyester) should be avoided due to static buildup with powders.

Operational Protocol: Safe Handling Cycle

This workflow integrates safety checks into the experimental procedure. It focuses on the critical moments of exposure: Weighing and Transfer.

Step-by-Step Methodology

1. Pre-Start Validation:

  • Airflow Check: Verify fume hood monitor is green/flow is audible.

  • Glove Inflation Test: Check nitrile gloves for pinholes before donning.

  • Static Control: If the substance is a fine powder, use an ionizing bar or antistatic gun to prevent "flying" powder during weighing.[1]

2. Weighing & Transfer:

  • Place the balance inside the fume hood. If vibration is an issue, tare the vial inside, remove to weigh (only if using a powder enclosure), and return immediately.

  • The "Clean-Dirty" Hand Rule: Keep your dominant hand "dirty" (handling the spatula/chemical) and your non-dominant hand "clean" (touching the balance doors/notebook).

3. Solubilization:

  • Add solvent slowly.[1]

  • Critical Note: If using acidic conditions (e.g., TFA/HCl for deprotection) later in the workflow, be aware that Boc-removal generates Isobutylene gas and CO2.[1] Ensure the reaction vessel is vented to prevent explosion.

Visualization: The Safety Logic Flow

The following diagram illustrates the decision-making process for handling this compound.

SafeHandling Start Start: Handling (S)-tert-Butyl morpholine-3-carboxylate RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess SolidPath Solid Handling RiskAssess->SolidPath Neat Compound SolnPath Solution Handling RiskAssess->SolnPath Dissolved PPE_Solid PPE: Nitrile Gloves + Goggles + Fume Hood SolidPath->PPE_Solid PPE_Soln PPE: Check Solvent Compat. (Likely Double Glove) SolnPath->PPE_Soln Action_Weigh Action: Weigh inside Hood (Use Static Control) PPE_Solid->Action_Weigh Action_React Action: Add Solvent (Vent if Acidic) PPE_Soln->Action_React Action_Weigh->Action_React Dissolving Waste Disposal: Segregate Stream Action_React->Waste

Figure 1: Operational workflow for handling morpholine derivatives, distinguishing between solid and solution phase risks.

Emergency Response Scenarios

In the event of exposure, immediate action mitigates long-term damage.

ScenarioImmediate ActionSecondary Action
Skin Contact Drench: Wash with soap and water for 15 minutes.[6] Do not use organic solvents (ethanol) to wash; this increases absorption.Consult SDS. Monitor for redness or blistering (chemical burn).[1]
Eye Splash Flush: Use eyewash station for 15 minutes.[1][7] Hold eyelids open forcibly.Seek Medical Attention Immediately. Morpholines can be alkaline; corneal damage is rapid.
Inhalation Evacuate: Move to fresh air.If breathing is difficult, administer oxygen (trained personnel only).[1]
Spill (Solid) Contain: Cover with damp paper towel to prevent dust. Sweep up.Wipe area with dilute acetic acid (vinegar) if amine smell persists, then water.

Disposal Strategy: Cradle-to-Grave

Improper disposal of chiral amines is a common regulatory violation. Do not pour down the drain.

  • Segregation:

    • Solid Waste: Place contaminated gloves, paper towels, and weighing boats into "Hazardous Solid Waste" (Yellow bag/bin).[1]

    • Liquid Waste: Segregate based on the solvent.

      • If dissolved in DCM/Chloroform:Halogenated Organic Waste .[1]

      • If dissolved in Acetone/Methanol:Non-Halogenated Organic Waste .[1]

  • Labeling: Clearly label the waste tag with the full chemical name. Avoid acronyms like "TBMC".

  • Deactivation (Optional/Advanced): If you have large quantities of the free amine, it can be neutralized with dilute sulfuric acid to form the stable sulfate salt before disposal, reducing volatility and odor.[1] Consult your EHS officer before onsite treatment.

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.[1][8] [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • PubChem. (2023).[1] Compound Summary: Morpholine-3-carboxylic acid derivatives.[9][1] National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.